L-Inosine
Description
Propriétés
IUPAC Name |
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-DEGSGYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Central Role of L-Inosine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Inosine, a purine (B94841) nucleoside, occupies a critical crossroads in the intricate network of purine metabolism. It is a key intermediate in both the de novo synthesis and salvage pathways of purines, as well as a pivotal component in their catabolism. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing the enzymatic reactions it undergoes, its function as a precursor to essential nucleotides, and its ultimate degradation to uric acid. The guide summarizes key quantitative data, provides detailed experimental protocols for studying inosine (B1671953) metabolism, and presents visual diagrams of the core pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Purine nucleotides are fundamental to cellular life, serving as building blocks for nucleic acids (DNA and RNA), as the primary currency of energy (ATP and GTP), and as essential components of various coenzymes and signaling molecules. The cellular pool of these vital molecules is maintained through two main pathways: the energy-intensive de novo synthesis pathway and the more economical salvage pathway. This compound, and its phosphorylated form, inosine monophosphate (IMP), are central to both processes.
Inosine is formed from the deamination of adenosine (B11128) or the dephosphorylation of IMP.[1][2] It can then be either salvaged back into the purine nucleotide pool or catabolized to hypoxanthine (B114508), xanthine (B1682287), and finally uric acid.[1][3] Dysregulation of inosine metabolism is implicated in a range of pathologies, including hyperuricemia, gout, and certain immunological and neurological disorders, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[4][5]
Biochemical Pathways Involving this compound
This compound is a key intermediate that links several stages of purine metabolism. Its central role is highlighted by its participation in formation, salvage, and degradation pathways.
Formation of this compound
Inosine can be generated through three primary enzymatic reactions:
-
Deamination of Adenosine: Adenosine deaminase (ADA) irreversibly catalyzes the hydrolytic deamination of adenosine to form inosine and ammonia. This occurs both intracellularly and extracellularly.[1][3]
-
Dephosphorylation of Inosine Monophosphate (IMP): 5'-Nucleotidases (5'-NT) hydrolyze IMP to inosine and inorganic phosphate (B84403).[1]
-
Reversal of Phosphorolysis: Under certain conditions, purine nucleoside phosphorylase (PNP) can catalyze the synthesis of inosine from hypoxanthine and ribose-1-phosphate, although the equilibrium typically favors the reverse reaction.[1]
The Central Role of Inosine Monophosphate (IMP)
IMP is the first fully formed purine nucleotide in the de novo synthesis pathway, a complex, multi-step process starting from phosphoribosyl pyrophosphate (PRPP).[6][7] IMP stands at a critical branch point, serving as the precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[8]
-
Conversion to AMP: The synthesis of AMP from IMP is a two-step process that requires aspartate and GTP.
-
Conversion to GMP: The conversion of IMP to GMP is also a two-step process involving the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH), followed by the amination of XMP to GMP, which requires glutamine and ATP.[9]
This compound in the Purine Salvage Pathway
The purine salvage pathway is a crucial recycling mechanism that conserves energy by reusing pre-formed purine bases. Inosine plays a key role in this pathway.
-
Phosphorolysis of Inosine: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine in the presence of inorganic phosphate to yield hypoxanthine and ribose-1-phosphate.[10][11]
-
Conversion of Hypoxanthine to IMP: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) then salvages hypoxanthine by transferring a phosphoribosyl group from PRPP to form IMP, which can re-enter the purine nucleotide pool.[12]
Catabolism of this compound to Uric Acid
When not salvaged, inosine is directed towards catabolism, ultimately leading to the production of uric acid, the final product of purine degradation in humans.[5]
-
Inosine to Hypoxanthine: As in the salvage pathway, PNP converts inosine to hypoxanthine.[10]
-
Hypoxanthine to Xanthine: Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine.[5]
-
Xanthine to Uric Acid: Xanthine oxidase further oxidizes xanthine to uric acid, which is then excreted.[5]
Quantitative Data in Inosine Metabolism
The following tables summarize key quantitative data for the enzymes and metabolites central to inosine metabolism. This data is essential for building kinetic models and understanding the regulation of these pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg or other) | Inhibitors (Ki, µM) | Reference(s) |
| Adenosine Deaminase (ADA) | Adenosine | Calf Intestine | 29.3 | 1.27 µmol/min/unit | 9-(1-hydroxymethyl-3-methylbutyl)adenine (0.52) | [13] |
| Adenosine Deaminase (ADA) | Adenosine | Human Lymphocyte-rich PBMCs | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | EHNA, Zinc | [5] |
| 5'-Nucleotidase (cytoplasmic) | IMP | Human Placenta | 30 | CMP > UMP > dUMP > GMP > AMP > dCMP > IMP | ATP (100), ADP (15) | [14] |
| 5'-Nucleotidase (high Km) | IMP | Human Placenta | 330 (decreases to 90 with 3mM ATP) | Vmax increases 12-fold with 3mM ATP | - | [15] |
| IMP Dehydrogenase (Type II) | IMP | Human | V/Km D isotope effect: 1.9 | - | - | [1][16] |
| IMP Dehydrogenase (Type II) | NAD+ | Human | V/Km D isotope effect: 2.5 | - | - | [1][16] |
| Purine Nucleoside Phosphorylase (PNP) | Inosine | P. falciparum | 17 | 2.2 U/mg | - | [17] |
Table 2: Metabolite Concentrations
| Metabolite | Tissue/Fluid | Condition | Concentration (µM) | Reference(s) |
| Inosine | Human Plasma | Healthy | 0.75 - 1.49 | [18] |
| Inosine | Human Plasma | Healthy | 0 - 17.4 (median range across cohorts) | [19] |
| Hypoxanthine | Human Plasma | Healthy | 1.47 - 2.94 | [18] |
| Hypoxanthine | Human Plasma | Healthy | 1.7 - 72.4 (median range across cohorts) | [19] |
| Inosine | Human Plasma | - | Linearity range for HPLC: 0.25-5 µg/mL (approx. 0.93 - 18.6 µM) | [20] |
| Hypoxanthine | Human Plasma | - | Linearity range for HPLC: 0.25-5 µg/mL (approx. 1.84 - 36.7 µM) | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in purine metabolism.
Assay for Adenosine Deaminase (ADA) Activity
This protocol is adapted from a microplate-based kinetic assay.[4]
Principle: Adenosine deaminase catalyzes the conversion of adenosine to inosine. The decrease in absorbance at 265 nm, due to the conversion of adenosine to inosine, is monitored over time.
Materials:
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 265 nm
-
Adenosine solution (Substrate)
-
Inosine solution (Standard)
-
Phosphate buffer (50 mM, pH 7.4)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
Procedure:
-
Prepare Standards: Prepare a series of inosine standards in phosphate buffer to generate a standard curve.
-
Prepare Substrate Solution: Prepare a working solution of adenosine in phosphate buffer. The final concentration in the well should be varied to determine Km.
-
Assay Setup:
-
To sample wells, add a specific volume of the enzyme sample.
-
To control wells, add the same volume of buffer or heat-inactivated enzyme.
-
Bring the total volume in each well to a desired level with phosphate buffer.
-
-
Initiate Reaction: Add the adenosine substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Convert the rate to enzyme activity (e.g., U/mg protein) using the molar extinction coefficient difference between adenosine and inosine at 265 nm and the protein concentration of the sample.
-
Plot the initial velocity against substrate concentration and use non-linear regression (e.g., Michaelis-Menten) to determine Km and Vmax.
-
Assay for Purine Nucleoside Phosphorylase (PNP) Activity
This protocol is based on a colorimetric assay that detects the formation of hypoxanthine.[21][22]
Principle: PNP catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate. The hypoxanthine produced is then converted to uric acid by a developer enzyme, and the uric acid is measured by the increase in absorbance at 293 nm.
Materials:
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 293 nm
-
PNP Assay Buffer
-
Inosine solution (Substrate)
-
Developer enzyme mix (containing xanthine oxidase)
-
Hypoxanthine standard solution
-
Enzyme sample
Procedure:
-
Prepare Standards: Prepare a hypoxanthine standard curve by diluting the standard solution in PNP Assay Buffer.
-
Sample Preparation: Prepare cell or tissue lysates in cold PNP Assay Buffer. Centrifuge to clarify.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing PNP Assay Buffer, Developer, and Inosine Substrate.
-
Assay Setup:
-
Add the enzyme sample to the sample wells.
-
Add a positive control (purified PNP) to control wells.
-
Add assay buffer to a reagent background control well.
-
-
Initiate Reaction: Add the Reaction Mix to all wells.
-
Kinetic Measurement: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the change in absorbance (ΔA).
-
Use the hypoxanthine standard curve to convert the ΔA to the amount of hypoxanthine produced.
-
Calculate the PNP activity (U/mg protein) based on the amount of hypoxanthine generated per unit time and the protein concentration of the sample.
-
Quantification of Inosine and Hypoxanthine in Plasma by HPLC
This method is adapted from a published HPLC protocol for the simultaneous determination of inosine and hypoxanthine.[20]
Principle: Plasma samples are deproteinized and the supernatant is analyzed by reverse-phase HPLC with UV detection. Inosine and hypoxanthine are separated based on their hydrophobicity and quantified by comparing their peak areas to those of known standards.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: Methanol (B129727)
-
Centrifugal filters (e.g., 10 kDa MWCO)
-
Inosine and hypoxanthine analytical standards
Procedure:
-
Standard Preparation: Prepare stock solutions of inosine and hypoxanthine in a suitable solvent (e.g., mobile phase A). Prepare a series of working standards by serial dilution to create a calibration curve.
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Deproteinize the plasma by passing it through a centrifugal filter.
-
-
HPLC Analysis:
-
Inject the deproteinized plasma sample and standards onto the HPLC system.
-
Use a gradient elution program, for example, starting with a low percentage of methanol and gradually increasing it to elute the compounds.
-
Monitor the eluent at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks for inosine and hypoxanthine based on their retention times compared to the standards.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of inosine and hypoxanthine in the plasma samples by interpolating their peak areas on the calibration curve.
-
Metabolic Flux Analysis of Purine Synthesis using 13C-Glycine
This protocol provides a general workflow for tracing the incorporation of a stable isotope-labeled precursor into purine nucleotides to measure de novo synthesis rates.[3][16]
Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [1-13C]glycine, which is incorporated into the purine ring during de novo synthesis. The extent of label incorporation into purine nucleotides (e.g., AMP, GMP) is measured by mass spectrometry, allowing for the calculation of the rate of synthesis.
Materials:
-
Cell culture medium deficient in the precursor to be labeled
-
[1-13C]glycine (or other labeled precursor)
-
Cell culture supplies
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow cells in a standard medium. At the start of the experiment, switch the cells to a medium containing the labeled precursor.
-
Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled medium.
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extracts.
-
Reconstitute the dried extracts in a solvent suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleotides using an appropriate chromatography method (e.g., HILIC).
-
Analyze the samples using a mass spectrometer to determine the mass isotopologue distribution of the purine nucleotides.
-
-
Data Analysis:
-
Calculate the fractional enrichment of the 13C label in the purine nucleotides at each time point.
-
Use metabolic flux analysis software to fit the labeling data to a metabolic model and calculate the flux through the de novo purine synthesis pathway.
-
Site-Directed Mutagenesis of a Purine Metabolism Enzyme (e.g., HPRT1)
This protocol outlines a general procedure for introducing a specific mutation into the gene encoding a purine metabolism enzyme, such as HPRT1, using a PCR-based method.[11][19]
Principle: A plasmid containing the target gene is used as a template for a PCR reaction with mutagenic primers. These primers contain the desired mutation and will amplify the entire plasmid, incorporating the mutation. The parental, non-mutated plasmid is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid to be transformed into competent bacteria.
Materials:
-
Plasmid DNA containing the target gene (e.g., HPRT1)
-
Mutagenic forward and reverse primers
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with a suitable number of cycles (e.g., 12-18) to amplify the plasmid.
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
-
Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from the cultures.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizing Purine Metabolism and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the central pathways of inosine metabolism and a typical experimental workflow.
Caption: Overview of this compound's role in purine metabolism.
Caption: General workflow for an enzyme activity assay.
Conclusion
This compound and its phosphorylated counterpart, IMP, are undeniably at the heart of purine metabolism. Their central position in the synthesis, salvage, and catabolism of purines underscores their importance in cellular homeostasis. A thorough understanding of the enzymes that govern the metabolic fate of inosine is crucial for elucidating the pathophysiology of various metabolic and immunological diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further investigate this critical area of biochemistry and to develop novel therapeutic strategies targeting purine metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. youtube.com [youtube.com]
- 13. biovis.net [biovis.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 20. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
L-Inosine as a Precursor for Adenosine and Guanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Inosine, a naturally occurring purine (B94841) nucleoside, plays a pivotal role as a central intermediate in the purine metabolism pathway. Its unique position allows for its conversion into essential adenosine (B11128) and guanosine (B1672433) nucleotides through the purine salvage pathway. This technical guide provides an in-depth exploration of the biochemical routes through which this compound serves as a precursor, the key enzymes governing these transformations, and the quantitative aspects of these processes. Furthermore, this document details established experimental protocols for studying this compound metabolism and discusses its therapeutic potential in drug development, particularly as a pro-drug for nucleoside analogs. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and medicine.
Introduction
Purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are fundamental to numerous cellular processes, including nucleic acid synthesis, energy metabolism, and signal transduction. The de novo synthesis of these purines is an energy-intensive process. Consequently, cells have evolved efficient salvage pathways to recycle purine bases and nucleosides from endogenous and exogenous sources. This compound, the nucleoside of hypoxanthine (B114508), is a key metabolite in these salvage pathways, serving as a direct or indirect precursor to both adenosine and guanosine nucleotides.[1] Understanding the metabolic fate of this compound is critical for elucidating the regulation of purine nucleotide pools and for developing therapeutic strategies that target these pathways.[2][3] This guide will provide a detailed technical overview of the conversion of this compound to adenosine and guanosine, encompassing the enzymatic reactions, kinetics, experimental methodologies, and therapeutic applications.
Metabolic Pathways
This compound is primarily converted to adenosine and guanosine nucleotides via its initial phosphorylation to inosine (B1671953) monophosphate (IMP), a central branch-point in purine metabolism. Two main enzymatic pathways contribute to this conversion.
Conversion to Guanosine Nucleotides
The pathway from this compound to guanosine nucleotides is a two-step enzymatic process:
-
Phosphorylation of this compound to Inosine Monophosphate (IMP): This initial and rate-limiting step is catalyzed by Inosine Kinase (IK) , also known as inosine-guanosine kinase.[4] This enzyme transfers a phosphate (B84403) group from ATP to this compound, forming IMP and ADP.[4]
-
Conversion of IMP to Guanosine Monophosphate (GMP): IMP is then converted to xanthosine (B1684192) monophosphate (XMP) by Inosine Monophosphate Dehydrogenase (IMPDH) . Subsequently, XMP is converted to GMP by GMP Synthetase . GMP can be further phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) by guanylate kinase.[5]
Conversion to Adenosine Nucleotides
The conversion of this compound to adenosine nucleotides can occur through two primary routes:
-
Via IMP: IMP, formed from this compound as described above, can be converted to adenosine monophosphate (AMP) in a two-step process. First, Adenylosuccinate Synthetase catalyzes the formation of adenylosuccinate from IMP and aspartate. Then, Adenylosuccinate Lyase cleaves adenylosuccinate to produce AMP and fumarate. AMP is subsequently phosphorylated to adenosine diphosphate (ADP) and ATP.
-
Reverse action of Adenosine Deaminase (ADA): While adenosine deaminase typically catalyzes the deamination of adenosine to inosine, the reverse reaction can occur, although it is thermodynamically unfavorable under normal physiological conditions.[6][7] The enzyme can catalyze the synthesis of adenosine from inosine and ammonia, a reaction that can be coupled with other favorable reactions.[6][8]
Another significant pathway involves the conversion of the hypoxanthine base of inosine to IMP via the action of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) , which then enters the pathways to both AMP and GMP.
Quantitative Data
The efficiency of this compound conversion is dictated by the kinetic properties of the enzymes involved. This section summarizes key quantitative data for the primary enzymes in the salvage pathway.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Human | Hypoxanthine | 6 - 285 | kcat: null to 13.2 s-1 | [9] |
| Human | PRPP | 17 - >1000 | [9] | ||
| Inosine Kinase (Guanosine-Inosine Kinase) | E. coli | Inosine | 1500 - 2100 | - | [9] |
| E. coli | Guanosine | 6.1 - 7.8 | - | [9] | |
| Adenosine Deaminase (ADA) | Human | Adenosine | 25 - 100 | kcat: 180 s-1 | [7][10] |
| Inosine Monophosphate Dehydrogenase (IMPDH) | B. anthracis | IMP | - | - | [11] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations) and the specific isoform of the enzyme.
Experimental Protocols
Quantification of Inosine, Adenosine, and Guanosine by HPLC
This protocol outlines a general method for the simultaneous quantification of purine nucleosides in biological samples.
4.1.1. Sample Preparation
-
Plasma/Serum: Deproteinize samples by adding an equal volume of cold 0.6 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate.
-
Cell Culture: Lyse cells with a suitable buffer and deproteinize using perchloric acid as described above or by methanol (B129727) precipitation.
-
Tissue: Homogenize tissue in a suitable buffer on ice, followed by deproteinization.
4.1.2. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase: A gradient of a low ionic strength buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at 254 nm or 260 nm.
-
Quantification: Use external standards of known concentrations to generate a calibration curve.
In Vitro Supplementation of this compound
This protocol describes a general procedure for studying the effects of this compound supplementation in cell culture.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 10 µM to 1 mM). A vehicle control (medium without this compound) should be included.[12]
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Analysis: Harvest the cells and/or culture medium for analysis of nucleotide levels (using HPLC as described above), gene expression of metabolic enzymes, or other relevant cellular assays.
In Vivo Administration of this compound
This protocol provides a general guideline for administering this compound to animal models.
-
Animal Model: Select an appropriate animal model for the research question.
-
Administration: this compound can be administered via various routes, including intraperitoneal (i.p.) injection, oral gavage, or continuous infusion using osmotic pumps.[13][14] Dosages can range from 50 mg/kg to 200 mg/kg or higher, depending on the model and desired effect.[14][15]
-
Monitoring: Monitor the animals for any adverse effects and collect relevant biological samples (e.g., blood, tissue) at specified time points.
-
Analysis: Analyze the collected samples for nucleotide concentrations, biomarker levels, or other relevant physiological or behavioral parameters.
Applications in Drug Development
The role of this compound as a precursor for adenosine and guanosine has significant implications for drug development.
This compound as a Pro-drug
This compound can be utilized as a pro-drug to deliver therapeutic nucleoside analogs. By modifying the inosine molecule, it can be designed to be metabolized into active antiviral or anticancer agents within the target cells. This approach can improve the bioavailability and selective delivery of the active drug. For instance, analogs of inosine can be synthesized to be preferentially recognized by viral or cancer-specific enzymes, leading to their activation only in the desired cells.[16][17]
Therapeutic Potential of this compound Supplementation
Direct supplementation with this compound has been explored for various therapeutic purposes, leveraging its ability to boost intracellular nucleotide pools.
-
Neuroprotection: this compound has demonstrated neuroprotective effects in models of stroke and spinal cord injury, potentially by increasing ATP levels and promoting neuronal survival and axonal regeneration.
-
Immunomodulation: Inosine can modulate immune responses, and its supplementation has been investigated in the context of autoimmune diseases and cancer immunotherapy.[2]
-
Cardioprotection: By replenishing ATP stores, this compound may protect cardiac tissue from ischemic damage.
Conclusion
This compound is a critical metabolic intermediate that serves as a versatile precursor for the synthesis of adenosine and guanosine nucleotides through the purine salvage pathway. A thorough understanding of the enzymes, kinetics, and regulation of these pathways is essential for researchers in biochemistry and drug discovery. The experimental protocols detailed in this guide provide a framework for investigating the metabolic fate and therapeutic potential of this compound. As our knowledge of purine metabolism continues to expand, the strategic manipulation of this compound as a precursor holds considerable promise for the development of novel therapeutic interventions for a range of human diseases.
References
- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine kinase - Wikipedia [en.wikipedia.org]
- 4. GMP kinase - Creative Enzymes [creative-enzymes.com]
- 5. A kinetic study of the rat liver adenosine kinase reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. uniprot.org [uniprot.org]
- 9. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thestacks.org [thestacks.org]
- 11. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Advances in antiviral nucleoside analogues and their prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Mechanisms of L-Inosine Uptake and Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Inosine, a purine (B94841) nucleoside, plays a pivotal role in various physiological processes, including purine metabolism, neurotransmission, and immunomodulation. Its entry into and exit from cells is a tightly regulated process facilitated by specific membrane transport proteins. Understanding the cellular mechanisms of this compound uptake and transport is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting these pathways. This technical guide provides a comprehensive overview of the core mechanisms governing this compound transport, including the key transporters involved, their kinetic properties, regulatory signaling pathways, and detailed experimental protocols for their study.
Core Transporters of this compound
The cellular transport of this compound is primarily mediated by two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).
-
Equilibrative Nucleoside Transporters (ENTs/SLC29): These transporters are facilitative carriers that move nucleosides down their concentration gradient. The two main isoforms involved in inosine (B1671953) transport are ENT1 (SLC29A1) and ENT2 (SLC29A2). Both ENT1 and ENT2 are capable of transporting inosine.[1] ENT2 has been shown to have a higher affinity for inosine compared to ENT1.[2]
-
Concentrative Nucleoside Transporters (CNTs/SLC28): These transporters actively transport nucleosides against their concentration gradient by coupling the transport to the sodium ion gradient.[3] CNT2 (SLC28A2), a purine-preferring transporter, and CNT3 (SLC28A3), a broad-specificity transporter, are implicated in the uptake of this compound. CNT2, in particular, is a high-affinity transporter for inosine.[4]
Quantitative Data on this compound Transport
The following table summarizes the available quantitative data for this compound transport via human nucleoside transporters. It is important to note that comprehensive kinetic data, especially Vmax values for this compound, are not extensively reported in the literature.
| Transporter | Substrate | Apparent Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Cell System/Method | Reference |
| hCNT2 | Inosine | 4 µM | Data not available | FAO cells | [4] |
| hENT1 | Adenosine (B11128)* | 215 ± 34 µM | 578 ± 23.4 nmol mg⁻¹ min⁻¹ | Purified hENT1 in proteoliposomes | [5] |
| hENT2 | Inosine | 4-fold higher affinity than hENT1 | Data not available | PK15NTD cells expressing hENT2 | [2] |
| hCNT3 | Inosine | Data not available | Data not available | - |
Note: Kinetic data for adenosine transport by hENT1 is provided as a proxy due to the limited availability of direct kinetic data for this compound with this transporter.
Signaling Pathways Regulating this compound Transport
The activity and expression of this compound transporters are modulated by various intracellular signaling pathways, allowing cells to adapt their nucleoside uptake capacity to changing physiological conditions.
As depicted, ENT1 expression can be negatively regulated by the c-Jun N-terminal kinase (JNK) signaling pathway, which is often activated by cellular stress.[6] Conversely, ENT1 activity can be enhanced by increases in intracellular calcium, a process mediated by calmodulin.[7] CNT2 activity has been shown to be upregulated by the activation of adenosine A1 receptors, a mechanism that may involve ATP-sensitive potassium channels.[4]
Experimental Protocols for Measuring this compound Uptake
Radiolabeled this compound Uptake Assay
This is a classic and robust method for quantifying the uptake of this compound into cells.
a. Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines, or primary cells) cultured in appropriate plates (e.g., 24-well or 96-well).
-
Radiolabeled this compound (e.g., [³H]-Inosine).
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with HEPES to pH 7.4. For CNT-mediated uptake, ensure the buffer contains sodium chloride. For Na⁺-independent uptake (ENTs), replace NaCl with choline (B1196258) chloride.
-
Wash Buffer: Ice-cold PBS or HBSS.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation cocktail.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
b. Protocol:
-
Cell Seeding: Seed cells in culture plates to achieve a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer. Add fresh Uptake Buffer to each well and incubate at 37°C for 10-15 minutes to deplete endogenous nucleosides.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake solution containing a known concentration of radiolabeled this compound and unlabeled this compound to achieve the desired final concentration. For competition or inhibition studies, co-incubate with known transporter inhibitors (e.g., dipyridamole (B1670753) for ENTs).
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes). It is crucial to determine the linear range of uptake in preliminary experiments.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Wash Buffer.
-
Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: In parallel wells, determine the protein concentration using a standard protein assay to normalize the uptake data (e.g., pmol/mg protein/min).
LC-MS/MS-based this compound Uptake Assay
This method offers high specificity and sensitivity for the quantification of intracellular this compound without the need for radiolabeling.
a. Materials:
-
Cell line of interest cultured in appropriate plates.
-
Uptake Buffer (as described above).
-
Wash Buffer (as described above).
-
Metabolite Extraction Solution: Ice-cold 80% methanol (B129727).
-
Internal Standard (e.g., a stable isotope-labeled inosine).
-
LC-MS/MS system.
b. Protocol:
-
Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the radiolabeled assay protocol.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake solution containing the desired concentration of unlabeled this compound.
-
Incubation: Incubate for the desired time at 37°C.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.
-
Metabolite Extraction: Add ice-cold 80% methanol to each well and incubate at -20°C for at least 30 minutes to precipitate proteins and extract intracellular metabolites.
-
Sample Preparation: Scrape the cells and transfer the methanol extract to a microcentrifuge tube. Centrifuge at high speed to pellet the protein debris. Transfer the supernatant to a new tube. If an internal standard is used, add it at this step.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of inosine.[8][9][10]
-
Data Normalization: Normalize the data to the protein content of parallel wells or by cell number.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an this compound uptake assay.
Conclusion
The cellular uptake of this compound is a complex process mediated by both equilibrative and concentrative nucleoside transporters. The activity of these transporters is subject to regulation by various signaling pathways, highlighting the dynamic nature of nucleoside flux in response to cellular needs and extracellular cues. While significant progress has been made in identifying the key players in this compound transport, further research is needed to fully elucidate the kinetic properties of each transporter for this compound and to unravel the intricate regulatory networks that govern their function. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these mechanisms, ultimately contributing to a deeper understanding of this compound's role in health and disease and paving the way for novel therapeutic interventions.
References
- 1. Inosine and equilibrative nucleoside transporter 2 contribute to hypoxic preconditioning in the murine cardiomyocyte HL-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-Sensitive K+ Channels Regulate the Concentrative Adenosine Transporter CNT2 following Activation by A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. | Colorado PROFILES [profiles.ucdenver.edu]
- 9. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Inosine: A Multifaceted Purine Nucleoside for Neuronal Health and Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a promising therapeutic agent in the context of neuronal injury and neurodegenerative diseases. Arising from the deamination of adenosine (B11128), inosine (B1671953) was once considered an inert metabolite. However, a growing body of preclinical and clinical research has illuminated its significant neuroprotective, anti-inflammatory, and, most notably, neuro-regenerative properties. Inosine promotes axonal outgrowth and sprouting in models of stroke and spinal cord injury, mitigates oxidative stress, and modulates purinergic signaling pathways crucial for neuronal survival and plasticity. This document provides a comprehensive overview of this compound's mechanisms of action, summarizes key experimental findings with quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways, offering a technical resource for the scientific community engaged in neurotherapeutic drug development.
Core Mechanisms of Action
This compound exerts its effects on the central nervous system (CNS) through multiple, complementary mechanisms. These can be broadly categorized into direct promotion of axonal growth, modulation of purinergic signaling, and indirect neuroprotection via its metabolite, urate.
Promotion of Axonal Growth and Neuronal Reorganization
A primary and extensively studied function of inosine is its ability to stimulate axonal growth, a process largely dormant in the adult mammalian CNS.[1][2] In vivo studies have demonstrated that inosine treatment after CNS injury, such as stroke or spinal cord transection, stimulates uninjured neurons to sprout new axonal collaterals.[3][4][5] These new projections can cross the midline to reinnervate denervated regions, forming compensatory circuits that lead to significant functional recovery.[3][4][6] This axonal rewiring is associated with the upregulation of growth-associated proteins like GAP-43.[2][3]
The intracellular signaling pathway for this effect involves the activation of Mammalian Ste20-like kinase 3b (Mst3b) , a protein kinase that inosine activates upon entering the neuron.[6][7][8] Mst3b is a critical component of a signal transduction pathway that regulates the machinery of axon extension.[9]
Antioxidant and Anti-inflammatory Properties
Many of inosine's neuroprotective effects are attributed to its role as a precursor to uric acid (urate), a potent natural antioxidant.[10][11] Oral administration of inosine effectively and safely raises serum and cerebrospinal fluid (CSF) urate levels.[11][12] Urate is responsible for up to 60% of the antioxidant capacity in plasma and can protect neurons from oxidative damage, a common pathological feature in neurodegenerative diseases and acute CNS injury.[10][11] Beyond its antioxidant function, inosine has demonstrated anti-inflammatory effects, including the suppression of inflammatory cytokine production and the modulation of immune cell activity.[7][13] In models of Alzheimer's disease, inosine has been shown to increase levels of anti-inflammatory cytokines IL-4 and IL-10 in the brain.[14]
Modulation of Purinergic Signaling
Inosine can interact with and activate several G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3), though with lower affinity than adenosine itself.[15][16] Activation of these receptors triggers various downstream signaling cascades that are crucial for neuroprotection, cell survival, and neuroplasticity.[15][17] For instance, the antidepressant-like effects of inosine and some of its neuroprotective actions have been linked to the activation of A1 and A2A receptors, which in turn modulate pathways like PI3K/Akt and MAPK/ERK.[15][17][18] In some contexts, such as ischemic injury, neuroprotection has been specifically linked to the activation of the A3 receptor.[19]
Key Signaling Pathways
The neuroprotective and regenerative functions of this compound are mediated by distinct and interconnected signaling cascades.
// Connections Inosine_ext -> Inosine_int [label="Nucleoside\nTransporter", fontsize=8, fontcolor="#5F6368"]; Inosine_int -> Mst3b [label="Activates", fontsize=8, fontcolor="#5F6368"]; Mst3b -> Downstream [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; Downstream -> Actin; Mst3b -> Genes; Actin -> Result; Genes -> Result; } caption [label="Inosine-Mst3b pathway for axonal growth.", shape=plaintext, fontsize=10];
// Connections Inosine -> {A1R, A2AR, A3R} [dir=none]; A1R -> {PI3K_Akt, MAPK_ERK}; A2AR -> {PKA, MAPK_ERK}; A3R -> Neuroprotection [label="Ischemia\nModel", fontsize=8, fontcolor="#5F6368"];
PI3K_Akt -> Survival; MAPK_ERK -> {Survival, Plasticity}; PKA -> Plasticity;
Survival -> Neuroprotection [dir=none]; Plasticity -> Neuroprotection [dir=none]; } caption [label="Adenosine receptor-mediated signaling.", shape=plaintext, fontsize=10];
Summary of Preclinical and Clinical Data
Inosine has been evaluated in a wide range of animal models for acute CNS injury and chronic neurodegenerative diseases, with several findings translating into human clinical trials.
Preclinical Data in Animal Models
Table 1: Effects of this compound in Experimental Stroke Models
| Animal Model | Inosine Dose & Administration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| Rat (MCAo) | Continuous infusion into CSF | Recovery of >90% of prestroke limb function. | [20] |
| Rat (MCAo) | Infusion | 8- to 10-fold increase in crossed corticorubral axons vs. normal animals. | [3] |
| Rat (MCAo) | 25 nmol/L (intracerebroventricular, pretreatment) | Infarct volume reduced from 187.1±9.0 mm³ (vehicle) to 118.5±18.4 mm³ (inosine). | [19] |
| Rat (MCAo) | 100-150 mg/kg (IV) | Infarct volume reduced from 33.8% (control) to 18.9-20% (inosine). |[21] |
Table 2: Effects of this compound in Spinal Cord Injury (SCI) Models | Animal Model | Injury Type | Inosine Dose & Administration | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Rat | Unilateral CST Transection | Applied to sensorimotor cortex via minipump | Stimulated extensive sprouting of axons into denervated spinal cord. |[4][5] | | Rat | Dorsal Hemisection | Intracranial or Intravenous | 3-fold increase in synaptic contacts between CST collaterals and long propriospinal interneurons. |[6][8] | | Rat | Axotomized Retinal Ganglion Cells | Intraperitoneal injection | 62% increase in the number of RGCs regrowing axons into a peripheral nerve graft. |[22] |
Table 3: Effects of this compound in Preclinical Neurodegenerative Disease Models | Disease Model | Animal | Inosine Dose & Administration | Key Quantitative Findings & Observations | Reference(s) | | :--- | :--- | :--- | :--- | | Alzheimer's (STZ-induced) | Rat | 50 or 100 mg/kg (intraperitoneal) for 25 days | Prevented memory impairment caused by STZ. |[12] | | Alzheimer's (STZ-induced) | Rat | 50 or 100 mg/kg (intraperitoneal) | Prevented memory deficits; increased brain levels of IL-4 and IL-10. |[14] | | Parkinson's (Rotenone-induced) | Mouse | Low, medium, and high doses | Exerted neuroprotective effects (behavioral, biochemical, histologic). |[11][12] |
Clinical Trial Data
Clinical investigations have primarily focused on inosine's ability to raise urate levels as a potential disease-modifying strategy.
Table 4: Summary of Human Clinical Trials of this compound
| Condition | Trial Phase | Inosine Dose | Key Quantitative Outcomes | Result | Reference(s) |
|---|---|---|---|---|---|
| Parkinson's Disease (Early) | Phase 2 (SURE-PD) | Oral, dosed to raise serum urate | Serum urate increased by 2.3-3.0 mg/dL; CSF urate also increased. | Demonstrated safety, tolerability, and efficacy in raising urate levels. | [11][12] |
| Parkinson's Disease (Early) | Phase 3 (SURE-PD3) | Oral, daily for 2 years | Target serum urate (7.1-8.0 mg/dL) was achieved. | Treatment had no effect on slowing the progression of motor or non-motor symptoms. | [23] |
| Multiple Sclerosis | N/A | Oral | Associated with hyperuricemia and renal colic. | No effects on MS pathology, though a trend of fatigue reduction was noted. |[11] |
Experimental Methodologies and Workflows
Reproducing the foundational research on inosine requires specific preclinical models and analytical techniques.
// Connections A1 -> A2 -> A3; A3 -> A4_Inosine; A3 -> A4_Vehicle; {A4_Inosine, A4_Vehicle} -> B1 -> B2 -> B3 -> B4 -> C1 -> C2 -> C3; } caption [label="Generalized preclinical experimental workflow.", shape=plaintext, fontsize=10];
Animal Models
-
Focal Ischemic Stroke: The Middle Cerebral Artery Occlusion (MCAo) model in rats is commonly used. Anesthesia is induced (e.g., with halothane), and a craniectomy is performed to expose and ligate or cauterize the middle cerebral artery, inducing a cortical infarct.[3][19]
-
Spinal Cord Injury: A dorsal hemisection is often performed at the thoracic level (e.g., T8) in rats. Following a laminectomy, the dorsal half of the spinal cord, including the main corticospinal tract (CST), is transected using fine scissors or a micro-knife.[6]
Drug Administration Protocols
-
Intracerebroventricular (ICV) Infusion: For direct CNS delivery, a cannula is stereotactically implanted into a cerebral ventricle. This is connected to an osmotic minipump (e.g., Alzet) implanted subcutaneously, which delivers a continuous infusion of inosine or vehicle over a period of weeks.[3][19]
-
Intraperitoneal (IP) Injection: Inosine, dissolved in saline, is injected into the peritoneal cavity. Dosing regimens vary, for example, 50-100 mg/kg daily for several weeks as used in Alzheimer's models.[12][14]
Behavioral Assessments
-
Ladder Rung Walking Test: To assess skilled hindlimb placement and coordination after SCI, rats are made to cross a horizontal ladder with irregularly spaced rungs. The number of foot slips or errors is quantified.[6]
-
Forepaw Inhibition During Swimming: Used in stroke models, this test quantifies motor deficits. The number of strokes made with the impaired forelimb before inhibition is counted. Inosine-treated animals show significantly better inhibition (fewer strokes) compared to controls.[3]
-
Morris Water Maze: A test for spatial learning and memory, often used in models of cognitive impairment like Alzheimer's disease. The time taken to find a hidden platform is measured over several trials.[14]
Histological and Molecular Analysis
-
Anterograde Axon Tracing: To visualize axonal projections, a tracer like Biotinylated Dextran Amine (BDA) is injected into the sensorimotor cortex. After a survival period, the animal is euthanized, and brain and spinal cord sections are processed to visualize the BDA-labeled axons, allowing for quantification of sprouting and pathway reorganization.[3][4]
-
Immunohistochemistry: Sections are stained with antibodies against specific proteins of interest. For example, staining for Growth Associated Protein-43 (GAP-43) is used to identify regenerating or sprouting axons.[2][3]
-
Infarct Volume Measurement: Following stroke, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The volume of the unstained region is then calculated.[19]
Conclusion and Future Directions
This compound is a compelling molecule with multimodal actions beneficial for neuronal health and recovery from injury. Its ability to promote structural reorganization in the CNS via the Mst3b pathway is a particularly novel and promising mechanism.[6][9] Furthermore, its capacity to safely elevate levels of the antioxidant urate provides a strong rationale for its use in diseases characterized by high oxidative stress.[10][11]
However, the translation to clinical efficacy has proven challenging. The failure of the Phase 3 SURE-PD3 trial to slow Parkinson's progression, despite successfully raising urate levels, indicates that this mechanism alone may be insufficient in the context of a complex, chronic neurodegenerative disease.[23]
Future research and development should focus on:
-
Optimizing Delivery: Exploring methods to enhance direct CNS delivery and neuronal uptake to maximize the engagement of intracellular targets like Mst3b, rather than relying solely on the peripheral conversion to urate.
-
Combination Therapies: Investigating inosine as part of a combination therapy. Its axon-promoting effects could be synergistic with neuroprotective agents that reduce initial cell death after an acute injury.[3]
-
Timing of Intervention: Elucidating the optimal therapeutic window. The mechanisms of axonal remodeling may be most effective when initiated in the subacute phase after an injury like stroke, rather than in a chronic degenerative state.
-
Targeted Indications: Focusing clinical development on conditions where axonal sprouting and compensatory rewiring are known to be key drivers of recovery, such as incomplete spinal cord injury or stroke rehabilitation.
References
- 1. Inosine regulates nerve cell growth [bioprocessonline.com]
- 2. Inosine stimulates axon growth in vitro and in the adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inosine stimulates extensive axon collateral growth in the rat corticospinal tract after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine Enhances Axon Sprouting and Motor Recovery after Spinal Cord Injury | PLOS One [journals.plos.org]
- 7. Protection by inosine in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Mst3b, an Ste20-like kinase, regulates axon regeneration in mature CNS and PNS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral administration of inosine produces antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zzylchem.com [zzylchem.com]
- 18. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. | BioWorld [bioworld.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Effects of inosine on axonal regeneration of axotomized retinal ganglion cells in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Results from the Inosine SURE-PD clinical trial - Cure Parkinson's [cureparkinsons.org.uk]
L-Inosine's Immunomodulatory Landscape: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a significant modulator of the immune system. Historically recognized for its role in purine metabolism, recent in vitro research has illuminated its potent immunomodulatory properties, revealing a complex interplay with various immune cell subsets and signaling pathways. This technical guide provides an in-depth overview of the in vitro immunomodulatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, facilitating further exploration of this compound's therapeutic potential.
Data Presentation: Quantitative Effects of this compound on Immune Cells
The following tables summarize the key quantitative findings from in vitro studies on this compound's immunomodulatory effects.
Table 1: Effect of this compound on Cytokine Production by Macrophages and Spleen Cells
| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |
| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | TNF-α | Potent Inhibition | [1][2] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | IL-1 | Potent Inhibition | [1] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | IL-12 | Potent Inhibition | [1] |
| Murine Spleen Cells | Lipopolysaccharide (LPS) | Not Specified | IFN-γ | Potent Inhibition | [1] |
| Murine Spleen Cells | Lipopolysaccharide (LPS) | Not Specified | IL-10 | No significant alteration | [1] |
| Human Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | TNF-α | Partial Suppression | [3] |
| Human Colon Cancer Cell Line (HT-29) | Not Specified | Dose-dependent | IL-8 | Attenuation | [3] |
Table 2: Effect of this compound on T Cell Proliferation and Function
| Cell Type | Condition | This compound Concentration | Parameter | Effect | Reference |
| Activated Human T cells | Glucose-free medium | Not Specified | Proliferation | Supported | [1][2][4][5][6] |
| Naive CD8+ T cells (human) | Glucose-free medium | Not Specified | Proliferation | Supported | [2] |
| Naive CD8+ T cells (murine) | Glucose-free medium | Not Specified | Proliferation | Supported | [2][4] |
Table 3: Effect of this compound on Dendritic Cell Function
| Cell Type | Parameter | This compound Concentration | Effect | Reference |
| Immature Human Dendritic Cells | Chemotaxis | Concentration-dependent | Stimulated | [7] |
| Immature Human Dendritic Cells | Ca2+-transients | Concentration-dependent | Stimulated | [7] |
| Immature Human Dendritic Cells | Actin polymerization | Concentration-dependent | Stimulated | [7] |
| Immature and LPS-matured Dendritic Cells | Cytokine Secretion (IL-12, IL-10, TNF-α) | Not Specified | No modulation | [7] |
| Immature and LPS-matured Dendritic Cells | Membrane Expression of CD54, CD80, CD83, CD86, HLA-DR, MHC class I | Not Specified | No influence | [7] |
Table 4: Effect of Inosine-Modified RNA on TLR7/8 Sensing
| Cell Type | Parameter | Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α production | Potentiated | [8][9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α production | Potentiated | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the immunomodulatory properties of this compound.
Protocol 1: Macrophage Cytokine Production Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
This compound solution (sterile, stock solution in PBS).
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock solution).
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
ELISA kits for TNF-α, IL-1β, and IL-12.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with PBS). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. For the unstimulated control, add 10 µL of PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: T Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on the proliferation of T cells in a glucose-restricted environment.
Materials:
-
Human or murine naive CD8+ T cells isolated from peripheral blood or spleen.
-
Complete RPMI-1640 medium.
-
Glucose-free RPMI-1640 medium.
-
This compound solution.
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution (5 mM stock in DMSO).
-
FACS buffer (PBS with 2% FBS).
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
T Cell Isolation: Isolate naive CD8+ T cells using negative selection magnetic beads.
-
CFSE Staining: Resuspend the isolated T cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.
-
Activation and Culture: Resuspend the CFSE-labeled T cells in either complete RPMI-1640, glucose-free RPMI-1640, or glucose-free RPMI-1640 supplemented with this compound (e.g., 1 mM). Seed the cells at 1 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Analyze the CFSE fluorescence intensity using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 3: Dendritic Cell Chemotaxis Assay (Transwell-based)
Objective: To evaluate the chemotactic effect of this compound on immature dendritic cells.
Materials:
-
Human monocyte-derived immature dendritic cells (iDCs).
-
RPMI-1640 medium with 1% BSA.
-
This compound solutions at various concentrations.
-
Chemoattractant (e.g., CCL19 or CCL21) as a positive control.
-
24-well Transwell plates (5 µm pore size).
-
Flow cytometer or hemocytometer for cell counting.
Procedure:
-
Generation of iDCs: Isolate monocytes from human PBMCs and differentiate them into iDCs using GM-CSF and IL-4 for 5-7 days.
-
Assay Setup: Add 600 µL of RPMI-1640 with 1% BSA containing different concentrations of this compound to the lower chambers of the Transwell plate. Use medium alone as a negative control and a known chemoattractant as a positive control.
-
Cell Addition: Resuspend the iDCs in RPMI-1640 with 1% BSA at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Cell Migration Quantification: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to this compound by the number of cells that migrated in response to the medium alone.
Signaling Pathways and Visualizations
This compound exerts its immunomodulatory effects through various signaling pathways. The following diagrams, created using the DOT language, illustrate the key molecular interactions.
Adenosine (B11128) A2A Receptor Signaling Pathway
This compound can act as an agonist for the adenosine A2A receptor (A2AR), which is a G-protein coupled receptor. Activation of A2AR typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn can suppress inflammatory responses.
Toll-Like Receptor 7/8 (TLR7/8) Signaling Pathway
Inosine, when incorporated into single-stranded RNA (ssRNA), can potentiate the activation of endosomal Toll-like receptors 7 and 8 (TLR7/8). This leads to the activation of downstream signaling cascades, culminating in the production of type I interferons and pro-inflammatory cytokines.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro immunomodulatory properties of this compound.
Conclusion
The in vitro evidence strongly supports a multifaceted immunomodulatory role for this compound. Its ability to suppress pro-inflammatory cytokine production in macrophages, support T cell function in nutrient-deprived conditions, and influence dendritic cell migration highlights its potential as a therapeutic agent for a range of inflammatory and immune-mediated diseases. The engagement of adenosine receptors and modulation of TLR signaling represent key mechanisms of action that warrant further investigation. This technical guide provides a foundational resource for researchers to design and execute robust in vitro studies to further unravel the complexities of this compound's immunomodulatory properties and accelerate its translation into novel therapeutic strategies.
References
- 1. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of inosine in human monocytes, neutrophils and epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction [cancer.fr]
- 7. Inosine stimulates chemotaxis, Ca2+-transients and actin polymerization in immature human dendritic cells via a pertussis toxin-sensitive mechanism independent of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine-Mediated Modulation of RNA Sensing by Toll-Like Receptor 7 (TLR7) and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Inosine's Involvement in Anti-Inflammatory Pathways: A Technical Guide
Introduction
L-Inosine, a naturally occurring purine (B94841) nucleoside, is an endogenous metabolite formed from the deamination of adenosine (B11128).[1][2] For years, it was considered a relatively inert intermediate in purine metabolism. However, a growing body of evidence has illuminated its role as a potent immunomodulatory agent with significant anti-inflammatory properties.[3][4][5] Under conditions of metabolic stress, such as ischemia or inflammation, extracellular concentrations of inosine (B1671953) can increase dramatically, reaching levels sufficient to engage in receptor-mediated signaling.[2][3] This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Anti-Inflammatory Mechanisms and Signaling Pathways
This compound's anti-inflammatory activity is multimodal, involving the modulation of several key signaling pathways. These mechanisms range from direct receptor agonism to the inhibition of central inflammatory transcription factors and inflammasome complexes.
Adenosine Receptor (AR) Signaling
A primary mechanism for inosine's action is through its interaction with adenosine receptors, particularly the A2A and A3 subtypes (A2AR and A3R).[6][7] While inosine is a metabolite of adenosine, it is more stable, with a half-life of approximately 15 hours compared to adenosine's 10 seconds, allowing for more sustained signaling.[8][9]
-
A2A Receptor (A2AR) Activation : Inosine acts as a functional agonist at the A2AR.[8][9] A2AR is a G-protein coupled receptor (GPCR) linked to the stimulatory G-protein (Gαs).[10] Activation of A2AR leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP is a potent inhibitor of inflammation, downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-12.[3][8][11] The anti-inflammatory effects of inosine are often partially reversed by A2AR antagonists, confirming the receptor's role.[3][6] Interestingly, inosine displays biased agonism at the A2AR, preferentially activating the ERK1/2 phosphorylation pathway over the cAMP pathway when compared to adenosine.[8][9]
-
A3 Receptor (A3R) Activation : Studies using knockout mice have demonstrated that in certain inflammatory contexts, such as Concanavalin A-induced hepatitis, the protective effects of inosine are dependent on A3R.[7] In models of endotoxemia, both A2AR and A3R appear to be utilized by inosine to inhibit TNF-α production.[7]
Toll-Like Receptor (TLR) Signaling Pathway Modulation
Inosine can modulate inflammatory responses initiated by Toll-like receptors (TLRs), which are critical for recognizing pathogen-associated molecular patterns (PAMPs).[12][13]
-
TLR4/MyD88/NF-κB Axis : In models of LPS-induced lung and liver injury, inosine pretreatment has been shown to attenuate inflammation by regulating the TLR4/MyD88/NF-κB signaling pathway.[13] LPS, a component of gram-negative bacteria, binds to TLR4, initiating a cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.[14][15] Inosine pretreatment suppresses this pathway, leading to reduced expression of TNF-α, IL-1β, and IL-6.[13]
-
TLR7/8 Sensing : In contrast to its inhibitory role in TLR4 signaling, inosine incorporation into single-stranded RNA (ssRNA) can potentiate TLR7 and TLR8 activation.[12] This suggests a novel function where A-to-I RNA editing, which produces inosine within RNA strands, may enhance the sensing of viral RNA by the innate immune system, leading to increased production of TNF-α and IFN-α.[12]
NF-κB and p38 MAPK Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[16] Inosine has been shown to reduce the activation of the NF-κB pathway.[17][18] In a rat model of hypercholesterolemia, inosine treatment reduced the p38 MAPK/NF-κB pathway in aortic tissues, contributing to its anti-atherosclerotic effects.[17][18] While inosine's activity was independent of IκB degradation in one study on macrophages[3], its ability to suppress the upstream TLR4 and TBK1 pathways points to an indirect but potent regulation of NF-κB activation.[13][19]
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that, when activated, cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[20] Inosine has been demonstrated to dose-dependently suppress LPS-induced NLRP3 inflammasome activation in microglial cells.[21] This inhibition helps protect neurons from inflammation-induced death. The mechanism appears to rely on the activation of adenosine A2A and A3 receptors, as antagonists for these receptors reversed the inhibitory effect.[21] Inosine also attenuated the production of intracellular and mitochondrial reactive oxygen species (ROS), a key trigger for NLRP3 activation.[21]
Suppression of TBK1 Phosphorylation
A recent study highlighted a novel mechanism where inosine acts as a broad-spectrum anti-inflammatory agent by inhibiting TANK-binding kinase 1 (TBK1) phosphorylation.[19] TBK1 is a critical kinase that integrates signals from various innate immune pathways, including those from STING (stimulator of interferon genes) and TLRs, leading to the activation of transcription factors like IRF3 and NF-κB.[19] Inosine was found to indirectly impede TBK1 phosphorylation by binding to the upstream regulators STING and glycogen (B147801) synthase kinase-3β (GSK3β).[19] This action effectively blocks the downstream activation of IRF3 and NF-κB, leading to a significant reduction in IL-6 release in response to stimuli like LPS, Poly (I:C), and SARS-CoV-2 infection.[19]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from key studies, demonstrating the potent anti-inflammatory effects of this compound in various experimental models.
Table 1: In Vivo Effects of this compound on Cytokine and Chemokine Levels in a Murine Model of LPS-Induced Acute Lung Injury [5][22]
| Cytokine/Chemokine | Control (LPS + Vehicle) | This compound Treated (LPS + 200 mg/kg) | % Reduction |
| TNF-α | 11.69 ± 1.6 ng/mL | 7.18 ± 0.84 ng/mL | 38.6% |
| IL-1β | 328.3 ± 40.5 pg/mL | 195.1 ± 30.2 pg/mL | 40.6% |
| IL-6 | 1,615.6 ± 159.3 pg/mL | 914.9 ± 156.9 pg/mL | 43.4% |
| IL-4 | Not specified | Significantly Increased | - |
| IL-10 | Not specified | No significant change | - |
Data represents concentrations in bronchoalveolar lavage fluid (BALF) 24 hours post-LPS challenge.[22]
Table 2: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Stimulant | Cytokine Measured | Inosine Effect | Reference |
| Murine Macrophages | LPS | TNF-α, IL-1, IL-12, MIP-1α | Potent Inhibition | [3] |
| Murine Macrophages | LPS | IL-10 | No Alteration | [3] |
| Human Monocytes | LPS | TNF-α | Dose-dependent Suppression | [23] |
| Human Epithelial Cells (HT-29) | Cytokine Mix | IL-8 | Dose-dependent Attenuation | [23] |
| BV-2 Microglial Cells | LPS | IL-1β (via NLRP3) | Dose-dependent Suppression | [21] |
Table 3: Pharmacological Data for this compound at the A2A Receptor [8][9]
| Signaling Pathway | EC50 Value |
| cAMP Production | 300.7 µM |
| ERK1/2 Phosphorylation | 89.38 µM |
EC50 (half maximal effective concentration) values were determined in CHO cells expressing the A2A receptor.[8][9]
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Protocol 1: In Vivo LPS-Induced Acute Lung Injury Model[5][22]
-
Animal Model : Male BALB/c mice, 8-10 weeks old.
-
Induction of Injury : Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli (50 µg in 50 µL of PBS) is administered via intratracheal instillation. Sham groups receive PBS only.
-
Treatment : this compound (200 mg/kg) or vehicle (isotonic saline) is administered intraperitoneally at 1, 6, and 12 hours after the LPS challenge.
-
Endpoint and Analysis : At 24 hours post-LPS, mice are euthanized.
-
Bronchoalveolar Lavage (BAL) : The lungs are lavaged with saline to collect BAL fluid (BALF).
-
Cell Counts : Total and differential leukocyte counts in the BALF are determined.
-
Cytokine Measurement : Levels of TNF-α, IL-1β, IL-6, IL-4, and IL-10 in the BALF are quantified using commercial ELISA kits.
-
Histology : Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung morphology.
-
Protocol 2: In Vitro Macrophage Stimulation and Cytokine Analysis[3]
-
Cell Culture : Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment : Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 3 mM) for a specified time (e.g., 30-60 minutes).
-
Stimulation : Cells are then stimulated with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response.
-
Sample Collection : After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
Analysis :
-
ELISA : The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured by ELISA.
-
Western Blot : Cell lysates are collected to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-TBK1, p-NF-κB, IκBα) via Western blotting.
-
Conclusion
This compound is a pleiotropic anti-inflammatory molecule that operates through a sophisticated network of signaling pathways. Its ability to engage adenosine receptors, inhibit the TLR4 and NF-κB pathways, suppress NLRP3 inflammasome activation, and block TBK1 phosphorylation underscores its potential as a broad-spectrum therapeutic agent. The stability of inosine compared to adenosine presents a significant pharmacological advantage. The comprehensive data and methodologies presented in this guide offer a foundational resource for professionals in the field, paving the way for further investigation and potential clinical translation of inosine-based therapies for a range of inflammatory diseases.
References
- 1. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine reduces inflammation and improves survival in a murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inosine exerts a broad range of antiinflammatory effects in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - New insights into the regulation of inflammation by adenosine [jci.org]
- 12. Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inosine Pretreatment Attenuates LPS-Induced Lung Injury through Regulating the TLR4/MyD88/NF-κB Signaling Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of toll-like receptor signaling pathways leading to nitric oxide-mediated antiviral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Inosine, an endogenous purine nucleoside, avoids early stages of atherosclerosis development associated to eNOS activation and p38 MAPK/NF-kB inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iNOS regulates activation of the NLRP3 inflammasome through the sGC/cGMP/PKG/TACE/TNF-α axis in response to cigarette smoke resulting in aortic endothelial pyroptosis and vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Therapeutic Potential of L-Inosine in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a promising therapeutic agent for a range of neurological disorders. Its multifaceted mechanism of action, encompassing the promotion of axonal regeneration, modulation of neuroinflammation, and interaction with purinergic signaling pathways, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's therapeutic potential, supported by a comprehensive review of preclinical and clinical data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
Neurological disorders, including stroke, Parkinson's disease, multiple sclerosis (MS), spinal cord injury (SCI), and traumatic brain injury (TBI), represent a significant and growing global health burden. Despite decades of research, effective treatments that promote neuronal repair and functional recovery remain limited. This compound, an endogenous metabolite of adenosine (B11128), has garnered considerable attention for its neuroprotective and neurorestorative properties.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's therapeutic utility in the context of neurological disease.
Mechanisms of Action
This compound exerts its therapeutic effects through several distinct yet interconnected mechanisms:
-
Promotion of Axonal Growth and Plasticity: A primary mechanism attributed to this compound is its ability to stimulate axonal sprouting and regeneration.[2][3] This is mediated, at least in part, through the activation of the protein kinase Mst3b (Mammalian sterile 20-like kinase 3b).[4][5] Activation of Mst3b is a critical step in a signal transduction pathway that regulates axon outgrowth.[5] Inosine's action on this pathway leads to the upregulation of growth-associated proteins like GAP-43, facilitating the extension of new axonal collaterals.[2][6]
-
Modulation of Neuroinflammation: Neuroinflammation is a common pathological feature of many neurological disorders. This compound has demonstrated potent anti-inflammatory effects, primarily through its interaction with adenosine receptors, particularly the A2A and A3 subtypes.[7][8] By activating these receptors, inosine (B1671953) can suppress the production of pro-inflammatory cytokines and regulate the activity of immune cells such as microglia, shifting them towards an anti-inflammatory phenotype.[9][10]
-
Purinergic Signaling: Inosine is a key player in the purinergic signaling system, which is crucial for communication in the central nervous system (CNS).[6][11] It can act as a functional agonist at adenosine receptors, albeit with lower affinity than adenosine itself.[12][13] Its interaction with A3 receptors has been linked to neuroprotection in cerebral ischemia by inhibiting glutamate (B1630785) postsynaptic responses.[4][7]
-
Urate-Mediated Antioxidant Effects: Inosine is a precursor to uric acid (urate), a potent natural antioxidant.[14] Elevated urate levels have been associated with a reduced risk and slower progression of Parkinson's disease.[15] While clinical trials using inosine to raise urate levels in Parkinson's patients have yielded mixed results, the antioxidant properties of its metabolic pathway remain a significant area of interest.[15][16]
Preclinical Evidence
A substantial body of preclinical evidence supports the therapeutic potential of this compound across various models of neurological disorders.
Stroke
In rodent models of ischemic stroke, this compound administration has been shown to reduce infarct size, promote axonal rewiring from the undamaged hemisphere, and improve functional recovery.[16][17][18]
| Study Focus | Animal Model | Inosine Dosage & Administration | Key Findings | Reference |
| Neuroprotection | Sprague-Dawley Rats (MCAo) | 25 nmol/L, intracerebroventricularly (pretreatment) | Reduced cerebral infarction and improved locomotor activity. | [4] |
| Axonal Rewiring | Adult Rats (unilateral cortical infarct) | 50 mM in saline, continuous infusion via osmotic minipump | Stimulated extension of new projections from the undamaged side of the brain. | [16] |
| Functional Recovery | Rats | Continuous infusion into cerebrospinal fluid | Recovery of over 90% of prestroke limb function. | [19] |
| Anti-inflammation | Male SD Rats (ischemic stroke) | Administered 60 mins post-stroke | Reduced infarct size and modulated microglial polarization towards an anti-inflammatory phenotype. | [9] |
Spinal Cord Injury (SCI)
Studies using rat models of SCI have demonstrated that this compound can enhance axonal sprouting, promote motor recovery, and reduce secondary degeneration.[5][15][20]
| Study Focus | Animal Model | Inosine Dosage & Administration | Key Findings | Reference |
| Axon Sprouting & Motor Recovery | Mature Rats (dorsal hemisection) | Intracranial or intravenous delivery | Enhanced formation of compensatory circuits and improved coordinated limb use. | [5] |
| Secondary Degeneration | Rats (compressive SCI) | Administration at 2, 12, or 24h post-injury | Significantly reduced the volume of degenerative areas and the number of apoptotic cells. | [15] |
| Functional Recovery | Rats (compression SCI) | Daily oral administration | Beneficial for locomotion, micturition, neuronal survival, and tissue sparing. | [21] |
Traumatic Brain Injury (TBI)
In experimental models of TBI, this compound has been shown to improve functional outcomes and restore levels of growth-associated proteins.[22]
| Study Focus | Animal Model | Inosine Dosage & Administration | Key Findings | Reference |
| Functional Recovery | Mice (closed head injury) | 100 mg/kg i.p. at 1, 24, and 48h post-injury | Improved neurological severity score and non-spatial cognitive performance. Restored hippocampal GAP-43 levels. | [22] |
Multiple Sclerosis (MS)
In the experimental autoimmune encephalomyelitis (EAE) model of MS, inosine has demonstrated immunomodulatory and neuroprotective effects.[14]
| Study Focus | Animal Model | Inosine Dosage & Administration | Key Findings | Reference |
| Neuroprotection & Anti-inflammation | EAE Mice | 1 or 10 mg/kg, i.p., twice daily for 40 days | Regulated disease onset and progression, decreased clinical symptom severity, and inhibited neuroinflammation and demyelination. | [8] |
Clinical Evidence
Clinical trials investigating this compound have primarily focused on Parkinson's disease, with the aim of elevating urate levels. The SURE-PD study, a Phase II trial, demonstrated that inosine was safe and effective in raising serum and cerebrospinal fluid urate levels in patients with early Parkinson's disease.[17] However, a subsequent large Phase III clinical trial (SURE-PD3) reported that daily treatment with inosine for two years did not slow the progression of Parkinson's disease in terms of motor and non-motor symptoms, despite being safe and well-tolerated.[15][16] These findings suggest that while urate elevation is achievable with inosine, it may not be a disease-modifying strategy for Parkinson's. Further clinical research is needed to explore the therapeutic potential of inosine in other neurological disorders where its mechanisms of action, such as promoting axonal growth and reducing inflammation, may be more directly beneficial.
Key Signaling Pathways
Inosine-Mediated Axon Growth Pathway
This compound promotes axon growth through a distinct intracellular signaling cascade.
Caption: Inosine enters the neuron and activates Mst3b kinase, promoting axon outgrowth.
Inosine's Anti-Inflammatory Signaling via Adenosine Receptors
This compound modulates inflammatory responses by activating A2A and A3 adenosine receptors on immune cells.
Caption: Inosine activates A2A and A3 receptors, leading to anti-inflammatory effects.
Experimental Protocols
In Vivo Models
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specified duration (e.g., 90 minutes) before the suture is withdrawn to allow for reperfusion.
-
-
Inosine Administration:
-
Intracerebroventricular: Inosine (e.g., 25 nmol/L in sterile saline) is administered via a cannula implanted into the lateral ventricle prior to MCAo.[4]
-
Intraperitoneal: Inosine (e.g., 100 mg/kg) is injected at specific time points post-MCAo (e.g., 1, 24, and 48 hours).
-
-
Outcome Measures:
-
Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices 24 hours post-MCAo.
-
Behavioral Testing: Neurological deficit scores (e.g., Bederson scale), rotarod test for motor coordination, and cylinder test for forelimb asymmetry, assessed at various time points post-surgery.
-
Histology: Immunohistochemical staining for markers of axonal growth (GAP-43), inflammation (Iba1 for microglia), and neuronal survival (NeuN).
-
-
Animal Model: Adult female Wistar rats (220-250g).
-
Anesthesia: Ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg), intraperitoneally.
-
Surgical Procedure:
-
A laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
A controlled contusion injury is induced using a weight-drop device (e.g., NYU impactor) or a calibrated forceps to create a consistent compression injury.
-
-
Inosine Administration:
-
Oral Gavage: Inosine (e.g., 400 mg/rat/day) is administered daily starting shortly after SCI.[23]
-
Intraperitoneal Injection: Inosine (e.g., 100 mg/kg) is administered at defined intervals post-injury.
-
-
Outcome Measures:
-
Locomotor Function: Basso, Beattie, Bresnahan (BBB) locomotor rating scale assessed weekly.
-
Bladder Function: Manual bladder expression and monitoring of residual urine.
-
Histology: Luxol fast blue staining for myelin sparing, and immunohistochemistry for neuronal and axonal markers at the lesion site and surrounding tissue.
-
In Vitro Models
-
Cell Type: Primary cortical neurons from embryonic day 18 (E18) rat fetuses or a suitable neuronal cell line (e.g., PC12).
-
Culture Conditions: Cells are plated on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Experimental Procedure:
-
After allowing the cells to adhere and extend initial neurites (e.g., 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10-100 µM).
-
Control cultures receive vehicle (medium alone).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
-
Outcome Measures:
-
Neurite Length and Branching: Cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin). Images are captured using fluorescence microscopy and neurite length and branching are quantified using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Western Blot Analysis: Cell lysates are collected to analyze the expression levels of proteins involved in axon growth signaling pathways, such as phosphorylated Mst3b and GAP-43.
-
Conclusion
This compound presents a compelling therapeutic profile for a variety of neurological disorders, underpinned by its pleiotropic mechanisms of action that include the promotion of axonal plasticity and the suppression of neuroinflammation. While clinical translation for Parkinson's disease has faced challenges, the robust preclinical data across stroke, SCI, and TBI models strongly warrant further investigation. This technical guide provides a foundational resource for the scientific community to design and execute further research aimed at harnessing the full therapeutic potential of this compound for the treatment of debilitating neurological conditions. The detailed methodologies and pathway visualizations herein are intended to facilitate the replication and extension of these important findings.
References
- 1. [Cerebrospinal fluid concentrations of creatinine and purine metabolites determined by high performance liquid chromatography: preliminary report on head injury and stroke patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mst3b, a purine-sensitive Ste20-like protein kinase, regulates axon outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interstitial adenosine, inosine, and hypoxanthine are increased after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine stimulates axon growth in vitro and in the adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mst3b, an Ste20-like kinase, regulates axon regeneration in mature CNS and PNS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Inosine improves functional recovery after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Secondary degeneration reduced by inosine after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. direct-ms.org [direct-ms.org]
- 17. ahajournals.org [ahajournals.org]
- 18. pnas.org [pnas.org]
- 19. | BioWorld [bioworld.com]
- 20. Inosine Enhances Axon Sprouting and Motor Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eujournal.org [eujournal.org]
- 22. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
L-Inosine: A Multifaceted Signaling Molecule in the Central Nervous System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a significant signaling molecule within the central nervous system (CNS), shedding its historical designation as an inert metabolite of adenosine (B11128). Accumulating evidence highlights its neuroprotective, anti-inflammatory, and axon-regenerative properties, positioning it as a promising therapeutic candidate for a range of neurological disorders. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on its signaling pathways, quantitative pharmacological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in the CNS.
Introduction
Historically considered an inactive breakdown product of adenosine, this compound is now recognized for its diverse biological activities in the central nervous system.[1][2] It plays a crucial role in purinergic signaling, exerting its effects through multiple mechanisms, including direct interaction with adenosine receptors and modulation of intracellular signaling cascades.[1] This guide will delve into the intricate signaling pathways modulated by this compound, present key quantitative data to inform experimental design, and provide detailed protocols for essential in vitro and in vivo assays.
This compound Signaling Pathways in the CNS
This compound's effects in the CNS are mediated through a complex interplay of receptor-dependent and -independent pathways.
Interaction with Adenosine Receptors
This compound functionally interacts with all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with lower affinity than adenosine itself.[1] This interaction is a cornerstone of its signaling capacity.
-
A1 Adenosine Receptor (A1AR): Activation of the Gi-coupled A1AR by inosine (B1671953) is implicated in its neuroprotective and antidepressant-like effects.[3] This pathway is thought to involve the modulation of adenylyl cyclase activity and downstream signaling cascades.
-
A2A Adenosine Receptor (A2AR): Inosine acts as a functional agonist at the Gs-coupled A2AR, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[4][5] Notably, inosine exhibits a signaling bias at the A2AR, preferentially activating the Extracellular signal-regulated kinase (ERK) pathway over the cAMP pathway, in contrast to adenosine which shows a cAMP bias.[4][5][6] This biased agonism may underlie some of the unique therapeutic effects of inosine.
-
A3 Adenosine Receptor (A3AR): Inosine has been shown to bind to and activate the Gi-coupled A3AR, contributing to its neuroprotective effects, particularly in the context of ischemia.[7][8]
Intracellular Signaling Pathways
Beyond receptor activation, inosine directly influences intracellular signaling cascades crucial for neuronal function and survival.
-
Mst3b Kinase Pathway and Axon Growth: A pivotal mechanism for inosine-induced axon sprouting and regeneration is the activation of the Mammalian sterile 20-like kinase 3b (Mst3b).[4][9][10][11][12][13][14] Inosine diffuses into neurons and activates Mst3b, a key regulator of axon outgrowth.[4][13] This pathway is independent of adenosine receptor activation and represents a direct intracellular mechanism of action.
-
Neuroprotective and Anti-inflammatory Signaling: Inosine modulates several key signaling pathways involved in neuroprotection and anti-inflammation:
-
MAPK/ERK Pathway: Inosine consistently activates the MAPK/ERK pathway, which is linked to its neuroprotective and antidepressant-like effects.[1][3]
-
PI3K/Akt/GSK-3β Pathway: The pro-survival PI3K/Akt pathway is activated by inosine, leading to the inhibition of the pro-apoptotic glycogen (B147801) synthase kinase 3β (GSK-3β).[1]
-
PKA and CaMKII Pathways: Activation of Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) also contribute to the antidepressant-like effects of inosine.[1]
-
CREB/BDNF Pathway: A common downstream target of these pathways is the cAMP response element-binding protein (CREB). Inosine-induced phosphorylation of CREB leads to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and plasticity.[1][3][15]
-
Quantitative Data on this compound's Pharmacological Activity
The following tables summarize key quantitative data regarding this compound's interaction with its molecular targets in the CNS.
Table 1: this compound Binding Affinities (Ki) and Functional Activities (EC50/IC50) at Adenosine Receptors
| Receptor Subtype | Species | Assay Type | Value | Reference |
| A1AR | Human, Rat | Radioligand Binding (Ki) | ~100 µM | [3] |
| A2AR | Human | cAMP Production (EC50) | 300.7 ± 48.9 µM | [4][5] |
| Human | ERK1/2 Phosphorylation (EC50) | 89.38 ± 15.12 µM | [4][5] | |
| Mouse | cAMP Production (EC50) | 709 ± 135.2 µM | [4] | |
| A3AR | Rat | Radioligand Binding (IC50) | 25 ± 6 µM | [16] |
| Guinea Pig | Radioligand Binding (IC50) | 15 ± 4 µM | [16] | |
| Rat | cAMP Inhibition (ED50) | 12 ± 5 µM | [16] |
Table 2: In Vivo Administration of this compound in CNS Models
| Animal Model | Neurological Condition | Species | Dose Range | Route of Administration | Reference |
| STZ-induced | Alzheimer's Disease | Rat | 50-100 mg/kg/day | Intraperitoneal | [17][18] |
| MPTP-induced | Parkinson's Disease | Mouse | 10-50 mg/kg/day | Intraperitoneal | [1] |
| MCAO | Stroke | Rat | 100 mg/kg | Intracerebroventricular | [1] |
| Cortical Injury | Traumatic Brain Injury | Rat | 500 mg/kg/day | Oral | [6] |
| Spinal Cord Injury | Spinal Cord Injury | Rat | 100 mg/kg | Intravenous/Intracranial | [13][14] |
| EAE | Multiple Sclerosis | Mouse | 1-10 mg/kg (twice daily) | Intraperitoneal | [19] |
| Pain Models | Neuropathic/Inflammatory Pain | Mouse, Rat | 10-300 mg/kg | Oral, i.p., i.t., i.c.v. | [6] |
| Depression Models | Depression | Mouse | 10-60 mg/kg | Intraperitoneal, s.c. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the investigation of this compound's effects in the CNS.
In Vitro Assays
This protocol is adapted from standard Western blotting procedures to assess the activation of the MAPK/ERK pathway.[2][7][11][20][21]
-
Cell Culture and Treatment: Plate neuronal or glial cells at an appropriate density. Once confluent, serum-starve the cells for 4-16 hours to reduce basal p-ERK levels. Treat cells with this compound at desired concentrations (e.g., 10-300 µM) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the p-ERK1/2 signal.
This protocol allows for the quantification of BDNF mRNA levels following inosine treatment.[15][19][22][23][24]
-
Cell/Tissue Preparation and Treatment: Treat cultured cells or administer inosine to animals as described in relevant protocols.
-
RNA Extraction: Isolate total RNA from cells or brain tissue (e.g., hippocampus) using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for BDNF and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
In Vivo Models
This model is widely used to study the neuroprotective effects of compounds in focal cerebral ischemia.[1][12][13][14][25]
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal ECA and the proximal CCA.
-
Occlusion: Insert a silicone-coated nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Inosine Administration: Administer inosine (e.g., 100 mg/kg, i.c.v.) at a specified time point relative to the MCAO procedure.
-
Outcome Assessment: Evaluate neurological deficits and measure infarct volume using TTC staining at 24-48 hours post-MCAO.
This model recapitulates some of the key pathological features of Parkinson's disease.[8][9][10][17][26]
-
Animal and MPTP Preparation: Use C57BL/6 mice. Prepare a fresh solution of MPTP-HCl in saline.
-
MPTP Administration: Administer MPTP via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Inosine Treatment: Begin inosine administration (e.g., 10-50 mg/kg/day, i.p.) before, during, or after the MPTP injections, depending on the study design.
-
Behavioral Testing: Assess motor function using tests such as the rotarod, pole test, and open field test at various time points after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and analyze striatal dopamine (B1211576) levels by HPLC and dopaminergic neuron loss in the substantia nigra by tyrosine hydroxylase immunohistochemistry.
Conclusion
This compound is a pleiotropic signaling molecule in the CNS with significant therapeutic potential. Its ability to interact with adenosine receptors, modulate key intracellular signaling pathways, and promote axonal growth underscores its importance in neuronal function and repair. This technical guide provides a foundational resource for researchers and drug developers, offering a synthesis of the current understanding of this compound's mechanisms of action, quantitative pharmacological data, and detailed experimental protocols. Further investigation into the nuanced signaling of inosine, particularly its biased agonism at the A2A receptor and the intricacies of the Mst3b pathway, will be crucial in translating its promising preclinical profile into effective therapies for a range of debilitating neurological disorders.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. modelorg.com [modelorg.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. medsci.org [medsci.org]
- 20. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 26. researchgate.net [researchgate.net]
The Discovery and Enduring Significance of L-Inosine in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Inosine, a naturally occurring purine (B94841) nucleoside, has played a pivotal, albeit often understated, role in shaping our understanding of fundamental molecular processes. Since its initial identification in the mid-20th century, research into inosine (B1671953) has yielded profound insights into the intricacies of purine metabolism, the mechanics of protein synthesis, and the complexities of cellular signaling. This technical guide provides an in-depth exploration of the discovery and history of this compound in molecular biology, detailing the key experiments that unveiled its function, summarizing critical quantitative data, and mapping its involvement in significant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed perspective on this multifaceted molecule.
Early Discovery and Identification
The story of this compound is intrinsically linked to the broader history of purine chemistry and the quest to understand the building blocks of nucleic acids. While the purine ring structure was first described by Emil Fischer in 1884, the isolation and synthesis of its various derivatives, including inosine, occurred over several decades.
Initial synthesis of inosine was achieved in 1910 by Phoebus A.T. Levene and Walter A. Jacobs.[1] A more biologically relevant enzymatic synthesis was later demonstrated in 1947 by Herman M. Kalckar, who used adenosine (B11128) deaminase from intestinal tissue to convert adenosine to inosine.[1]
However, the seminal moment for inosine in molecular biology arrived in 1965 , when Robert W. Holley and his colleagues at Cornell University identified it as a component of the first fully sequenced transfer RNA (tRNA), alanine (B10760859) tRNA from yeast.[2][3][4] This discovery was a landmark achievement, not only for being the first nucleic acid to be sequenced but also for revealing the existence of modified nucleosides like inosine within a critical biological molecule. Holley's work, for which he was a co-recipient of the 1968 Nobel Prize in Physiology or Medicine, laid the groundwork for understanding the functional importance of such modifications.
The Wobble Hypothesis: Inosine at the Crossroads of Translation
The presence of inosine in the anticodon loop of tRNA proved to be of profound significance. In 1966, Francis Crick proposed the Wobble Hypothesis to explain the degeneracy of the genetic code, where multiple codons can specify the same amino acid.[5][6][7] Crick postulated that while the first two positions of the codon pair with the anticodon according to standard Watson-Crick base-pairing rules, the third position of the codon (the "wobble" position) could tolerate non-canonical base pairing.[5][6][7]
Inosine, located at the first position of the anticodon (which pairs with the third position of the codon), was central to this hypothesis. Its unique chemical structure allows it to form hydrogen bonds with adenine (B156593) (A), cytosine (C), and uracil (B121893) (U).[6][7][8] This "wobbling" capability means that a single tRNA species containing inosine in its anticodon can recognize multiple codons, thereby reducing the total number of tRNAs required for protein synthesis.[5][6][9][10] The thermodynamic stability of these wobble base pairs is comparable to that of canonical Watson-Crick pairs, ensuring efficient and accurate translation.[7][8]
Experimental Validation of the Wobble Hypothesis
The Nirenberg and Leder experiment, performed in 1964, provided a crucial method for deciphering the genetic code and subsequently validating the wobble hypothesis.[2][11] Their triplet binding assay demonstrated that short, synthetic mRNA trinucleotides could bind to ribosomes and direct the binding of specific aminoacyl-tRNAs.
Experimental Protocols
Protocol 1: Holley's Method for tRNA Sequencing (Alanine tRNA)
This protocol is a conceptual reconstruction of the methodology used by Robert W. Holley and his team in the first sequencing of a nucleic acid.[3][12][13][14][15][16]
Objective: To determine the complete nucleotide sequence of yeast alanine tRNA.
Methodology:
-
Purification of Alanine tRNA:
-
Large quantities of baker's yeast (approximately 140 kg) were processed to isolate total RNA.[17]
-
Countercurrent distribution was a key technique used for the large-scale purification of specific tRNA molecules. This method separates molecules based on their differential partitioning between two immiscible liquid phases.
-
Multiple fractionation steps were employed to obtain a highly purified sample of alanine tRNA.
-
-
Enzymatic Digestion into Overlapping Fragments:
-
The purified alanine tRNA was subjected to complete and partial digestion with two different ribonucleases with known specificities:
-
Pancreatic Ribonuclease (RNase A): Cleaves after pyrimidine (B1678525) (C and U) residues.
-
Takadiastase Ribonuclease T1 (RNase T1): Cleaves after guanosine (B1672433) (G) residues.
-
-
By performing partial digestions, a series of overlapping fragments of varying lengths were generated.
-
-
Separation and Sequencing of Fragments:
-
The resulting oligonucleotide fragments were separated using a combination of ion-exchange chromatography and paper electrophoresis.
-
The nucleotide sequence of each small fragment was determined by further enzymatic and chemical degradation. For instance, snake venom phosphodiesterase, which cleaves nucleotides sequentially from the 3' end, was used.
-
-
Reconstruction of the Full Sequence:
-
The complete sequence of the 77-nucleotide alanine tRNA was deduced by identifying the overlapping sequences between the fragments generated by the two different ribonucleases. This "puzzle-solving" approach allowed Holley's team to order all the fragments correctly.
-
This process also identified the presence and location of modified bases, including inosine, pseudouridine, and dihydrouridine.[14]
-
Protocol 2: Nirenberg and Leder's Triplet Binding Assay for Codon Assignment
This protocol describes the in vitro assay used to determine the specificity of codon-tRNA interactions, which was instrumental in validating the Wobble Hypothesis.[2][9][11][18][19]
Objective: To determine which amino acid is coded for by a specific three-nucleotide mRNA codon.
Methodology:
-
Preparation of Components:
-
Ribosomes: Isolated from E. coli.
-
tRNA: A mixture of all tRNA species.
-
Aminoacyl-tRNA Synthetases: Enzymes to charge tRNAs with their corresponding amino acids.
-
Amino Acids: 19 unlabeled amino acids and one radioactively labeled amino acid (e.g., with ¹⁴C). This was repeated in 20 parallel experiments, each with a different labeled amino acid.
-
Synthetic Trinucleotides: Short mRNA molecules of known sequence (e.g., UUU, GUC, etc.).
-
-
Binding Reaction:
-
The ribosomes, a specific synthetic trinucleotide, and the mixture of charged tRNAs were incubated together in a test tube.
-
The specific trinucleotide would bind to the ribosome and direct the binding of the cognate aminoacyl-tRNA.
-
-
Filtration:
-
The reaction mixture was passed through a nitrocellulose filter.
-
The filter retains large complexes, such as the ribosome-trinucleotide-aminoacyl-tRNA complex.
-
Unbound aminoacyl-tRNAs pass through the filter.
-
-
Detection of Radioactivity:
-
The radioactivity of the filter was measured.
-
If the filter was radioactive, it indicated that the radioactively labeled aminoacyl-tRNA had bound to the ribosome-trinucleotide complex.
-
This allowed for the direct correlation of a specific trinucleotide codon with a specific amino acid.
-
-
Validation of Wobble Pairing:
-
By testing trinucleotides that coded for the same amino acid (e.g., GCU, GCC, and GCA for Alanine) with the tRNA containing inosine at the wobble position, it was confirmed that this single tRNA could bind to multiple codons.
-
Quantitative Data on this compound Interactions
The biological functions of this compound are underpinned by specific biochemical interactions. The following tables summarize key quantitative data related to these interactions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/unit) | Source Organism/Cell Line | Reference(s) |
| Adenosine Deaminase | Adenosine | 26.1 - 29.3 | 1.27 | Cattle | [11] |
| Adenosine Deaminase | Adenosine | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | Human Lymphocyte-rich PBMCs | [15][20] |
Table 1: Kinetic Parameters of Adenosine Deaminase. This enzyme catalyzes the conversion of adenosine to inosine.
| Receptor | Ligand | EC₅₀ (µM) | Assay Type | Cell Line | Reference(s) |
| Adenosine A₂A Receptor (human) | Inosine | 300.7 | cAMP production | CHO | [19][21] |
| Adenosine A₂A Receptor (human) | Inosine | 89.38 | ERK1/2 phosphorylation | CHO | [19][21] |
Table 2: Inosine Activity at the Adenosine A₂A Receptor. EC₅₀ represents the concentration of inosine that gives half-maximal response.
| Wobble Base Pair | ΔG°₃₇ (kcal/mol) | Method | Reference(s) |
| I-C | -2.0 (approx.) | Optical Melting | [22] |
| I-U | Destabilizing (relative to A-U) | Optical Melting | [10] |
| I-A | Less stable than I-C | NMR | [3] |
Table 3: Thermodynamic Stability of Inosine-Containing Wobble Base Pairs in RNA Duplexes. ΔG°₃₇ is the standard Gibbs free energy change at 37°C, indicating the stability of the duplex. A more negative value indicates greater stability.
| tRNA Species | Organism/Cell Line | Inosine Position | Relative Abundance/Comment | Reference(s) |
| tRNAAla | Yeast | 34 (anticodon) | First tRNA sequenced containing inosine. | [2] |
| tRNAArg | Bacteria | 34 (anticodon) | Common substrate for TadA enzyme. | [23] |
| Multiple (8 tRNAs) | Eukaryotes | 34 (anticodon) | Substrates for the heterodimeric ADAT enzyme. | [23] |
| Various | Human (HEK293T) | 34 (anticodon) | Detected in precursor and processed tRNAs via tRNA-seq. | [18][24][25] |
Table 4: Presence of Inosine in Various tRNA Species. The modification of adenosine to inosine at position 34 is a widespread and essential feature in many organisms.
This compound in Cellular Signaling
Beyond its role in translation, this compound is an important signaling molecule, particularly in the nervous and immune systems. It exerts its effects primarily through interaction with adenosine receptors, often with distinct downstream consequences compared to adenosine.
Neuroprotective Signaling Pathways
Inosine has demonstrated significant neuroprotective effects in various models of neurological damage. One of the key mechanisms involves the activation of adenosine receptors, leading to the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[21][26]
Immunomodulatory Signaling Pathways
Inosine plays a complex role in modulating the immune response, often exhibiting anti-inflammatory properties. It can influence cytokine production and immune cell function through various signaling cascades. One notable pathway involves the suppression of TANK-binding kinase 1 (TBK1) phosphorylation, which is a key node in innate immune signaling.[5][27]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nirenberg and Leder experiment - Wikipedia [en.wikipedia.org]
- 3. Low-temperature NMR studies on inosine wobble base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine Pretreatment Attenuates LPS-Induced Lung Injury through Regulating the TLR4/MyD88/NF-κB Signaling Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Wobble base pair - Wikipedia [en.wikipedia.org]
- 9. mun.ca [mun.ca]
- 10. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. laboratorynotes.com [laboratorynotes.com]
- 15. mun.ca [mun.ca]
- 16. nobelprize.org [nobelprize.org]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A 'mad race to the finish' [asbmb.org]
- 20. medium.com [medium.com]
- 21. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. Inosine modifications in human tRNAs are incorporated at the precursor tRNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
L-Inosine's effect on axonal regeneration and neural repair
An In-depth Technical Guide to L-Inosine's Effect on Axonal Regeneration and Neural Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an endogenous purine (B94841) nucleoside, has emerged as a significant molecule of interest in the field of neural repair and axonal regeneration. Arising from the deamination of adenosine (B11128), inosine (B1671953) has demonstrated a potent ability to stimulate axonal outgrowth in both the central (CNS) and peripheral nervous systems (PNS).[1][2] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in neural repair. Preclinical studies in various models of CNS injury, including spinal cord injury (SCI) and stroke, show that inosine promotes the sprouting of new axonal collaterals from uninjured neurons, leading to the formation of compensatory neural circuits and significant functional recovery.[1][3][4] The primary intracellular mechanism involves the activation of Mammalian sterile 20-like kinase-3b (Mst3b), a key regulator of axon outgrowth.[5][6] Additionally, inosine can modulate neural processes through adenosine receptors.[1][7] This guide consolidates the current understanding of inosine's signaling pathways, presents quantitative data from key preclinical studies, details common experimental protocols, and offers visual diagrams of the underlying molecular and experimental frameworks.
Core Signaling Pathways Activated by this compound
Inosine's pro-regenerative effects are attributed to its ability to modulate multiple signaling cascades within neurons. It can act through a direct intracellular mechanism or via cell surface receptors, leading to the activation of genetic programs for axonal growth.[4][8][9]
The Mst3b-Dependent Intracellular Pathway
The most well-characterized pathway for inosine's action involves its direct intracellular effects after being transported into the neuron.[9][10] Inosine activates Mst3b (also known as STK24), a serine-threonine kinase that is a critical component of a purine-sensitive signaling pathway controlling axon growth.[5][11]
-
Activation: Inosine diffuses into the neuron and activates Mst3b kinase.[3][9] The purine analog 6-thioguanine (B1684491) (6-TG) inhibits this kinase and blocks axon outgrowth, while inosine can competitively reverse this inhibition.[5][6]
-
Downstream Signaling: Activated Mst3b is believed to trigger a MAP kinase (MAPK) signaling cascade.[5][6] Studies have shown that reducing Mst3b expression diminishes the phosphorylation of p42/44 MAPK (also known as ERK1/2) in regenerating neurons.[6]
-
Gene Expression: This pathway culminates in the altered expression of a suite of genes associated with axonal growth, including Growth Associated Protein-43 (GAP-43), L1 cell adhesion molecule, and α-1 tubulin.[4][12][13] Upregulation of GAP-43 is a consistent finding in inosine-treated animals and is indicative of axons being in an active growth state.[4][14][15]
Adenosine Receptor-Mediated Pathways
In addition to its direct intracellular actions, inosine can function as an agonist for adenosine receptors, particularly A2A and A3 receptors, which are present on both neurons and immune cells.[7][16]
-
Receptor Binding: Inosine binds to adenosine receptors on the cell surface.[7]
-
Second Messenger Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][17]
-
Downstream Effects: Elevated cAMP levels are known to trigger signaling cascades, including the activation of Protein Kinase A (PKA), which can promote axonal growth and help overcome myelin-associated inhibitory signals.[7][10] This pathway also enhances the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][7]
Quantitative Efficacy of this compound in Preclinical Models
The therapeutic potential of inosine has been substantiated by quantitative data from numerous preclinical studies using animal models of both CNS and PNS injury.
Central Nervous System (CNS) Injury Models
In models of stroke and spinal cord injury, inosine consistently promotes axonal sprouting from intact neurons into denervated regions, contributing to the formation of functional compensatory circuits.[2][3][14]
| Study Focus & Model | Treatment Group | Control Group | Key Quantitative Finding(s) | Reference(s) |
| CST Sprouting after SCI (Rat, Dorsal Hemisection) | Inosine | Saline | ~2-fold increase in corticospinal tract (CST) collateral branches vs. saline controls (P ≤ 0.05). | [3] |
| Synaptogenesis after SCI (Rat, Dorsal Hemisection) | Inosine | Saline | ~4-fold increase in synaptic contacts between CST collaterals and long propriospinal interneurons (LPSNs) vs. saline (P < 0.05). | [3][18] |
| Axonal Rewiring after Stroke (Rat, Cortical Infarct) | Inosine | Saline | 8- to 10-fold increase in crossed corticorubral axons vs. normal animals (2- to 3-fold over saline-treated injured animals). | [4] |
| CST Crossing after Stroke (Rat, Cortical Infarct) | Inosine | Saline | Maximum number of crossed CST axons per section increased to 121.6 ± 18.3 vs. 23.8 ± 4.5 in saline controls (P < 0.005). | [4] |
| Functional Recovery after SCI (Mouse, Compression) | Inosine | Saline | Significantly higher Basso Mouse Scale (BMS) scores and improved pinprick test results, indicating motor and sensory recovery. | [19] |
| RGC Axon Regeneration (Rat, Optic Nerve Graft) | Inosine | Control | 62% increase in the number of retinal ganglion cells (RGCs) regrowing axons into a peripheral nerve graft. | [20] |
Peripheral Nervous System (PNS) Injury Models
Inosine also accelerates regeneration and functional recovery following peripheral nerve damage, such as sciatic nerve injury.
| Study Focus & Model | Treatment Group | Control Group | Key Quantitative Finding(s) | Reference(s) |
| Myelinated Fiber Count (Mouse, Sciatic Nerve Transection) | Inosine | Saline | Increased number of myelinated nerve fibers: 1,293 ± 85.49 vs. 817 ± 89.2 in saline group. | [16][21] |
| g-ratio (Mouse, Sciatic Nerve Transection) | Inosine | Saline | Increased number of fibers within the ideal g-ratio: 453.8 ± 45.24 vs. 336.6 ± 37.01 in saline group. | [16][21] |
| Motor Function Recovery (Mouse, Sciatic Nerve Crush) | Inosine | Saline | Improved Sciatic Functional Index (SFI) at 2 weeks: -61.5 ± 4.7 vs. -85.9 ± 4.5 for saline. | [17] |
| Electrophysiology (Mouse, Sciatic Nerve Crush) | Inosine | Saline | Significantly greater amplitude of compound muscle action potentials (CMAP) at 1 and 2 weeks post-injury. | [22] |
| Combined Therapy (Mouse, Sciatic Nerve Transection) | Inosine + Treadmill | Saline | At 6 weeks post-injury, SFI was -65.19 ± 2.16 vs. -93.42 ± 2.09 for saline (p < 0.0001). | [23] |
Key Experimental Protocols
Reproducible and standardized experimental protocols are crucial for evaluating the effects of therapeutic agents like inosine. Below are summarized methodologies from key studies.
Animal Models of Nerve Injury
-
Unilateral Corticospinal Tract (CST) Transection (Rat):
-
Spinal Cord Compression Injury (Rat/Mouse):
-
Sciatic Nerve Crush Injury (Mouse):
Inosine Administration Protocols
-
Intracortical Infusion (CNS): For targeted delivery to the brain, an osmotic minipump (e.g., Alzet Model 2002) is implanted subcutaneously. A cannula is stereotaxically placed into the sensorimotor cortex of the hemisphere contralateral to the injury. A typical infusion is 10 mM inosine in sterile PBS at a rate of 0.5 µl/h for 14 days.[10]
-
Intravenous (IV) or Intraperitoneal (IP) Injection: For systemic delivery, inosine is dissolved in saline or PBS. A common dosage for SCI or PNS models is 70-225 mg/kg, administered daily via IP injection, often starting within hours of the injury and continuing for one to several weeks.[22][25]
-
Oral Administration: Inosine can be administered orally, which has been shown to be effective in promoting functional recovery in primate models of cortical injury.[7]
Histological and Molecular Analysis
-
Anterograde Axon Tracing:
-
Two to four weeks post-injury, inject an anterograde tracer like Biotinylated Dextran Amine (BDA) into the relevant motor cortex to label the axons of the CST.[3]
-
Allow for tracer transport (typically 2 weeks).
-
Perfuse the animal, dissect the spinal cord, and prepare sections for histology.
-
Visualize BDA-labeled axons using an avidin-biotin complex reaction with a chromogen like diaminobenzidine (DAB) or fluorescent secondary reagents.[3][14]
-
-
Immunohistochemistry (IHC):
-
Prepare cryosections or paraffin-embedded sections of the spinal cord, brain, or peripheral nerve.
-
Incubate sections with primary antibodies against markers of interest, such as GAP-43 (for growing axons), synaptophysin (for presynaptic terminals), or neurofilaments (for axonal structure).[14][16][18]
-
Apply fluorescently-labeled secondary antibodies and visualize using confocal or fluorescence microscopy.
-
Quantify the number of labeled axons, synaptic puncta, or immunoreactive area using image analysis software.
-
Future Directions and Clinical Perspective
The robust and reproducible pro-regenerative effects of this compound in a wide range of preclinical models make it a compelling candidate for clinical development.[1][3] Its status as a naturally occurring metabolite and its demonstrated safety in humans for other indications further enhance its translational potential.[3] Future research should focus on optimizing delivery methods, determining the therapeutic window post-injury, and exploring synergistic effects when combined with other interventions like rehabilitation or biomaterials.[23][26] Clinical trials are the necessary next step to validate these promising preclinical findings and to establish this compound as a viable therapy for restoring function after neurological injury.
References
- 1. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inosine Enhances Axon Sprouting and Motor Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mst3b, a purine-sensitive Ste20-like protein kinase, regulates axon outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mst3b, an Ste20-like kinase, regulates axon regeneration in mature CNS and PNS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine: a novel treatment for sciatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inosine Enhances Axon Sprouting and Motor Recovery after Spinal Cord Injury | PLOS One [journals.plos.org]
- 10. Inosine stimulates extensive axon collateral growth in the rat corticospinal tract after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inosine regulates nerve cell growth [bioprocessonline.com]
- 13. Inosine stimulates axon growth in vitro and in the adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inosine stimulates extensive axon collateral growth in the rat corticospinal tract after injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.com [clinician.com]
- 16. Nerve repair with polylactic acid and inosine treatment enhance regeneration and improve functional recovery after sciatic nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inosine Enhances Axon Sprouting and Motor Recovery after Spinal Cord Injury | PLOS One [journals.plos.org]
- 19. Inosine Improves Functional Recovery and Cell Morphology Following Compressive Spinal Cord Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of inosine on axonal regeneration of axotomized retinal ganglion cells in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Nerve repair with polylactic acid and inosine treatment enhance regeneration and improve functional recovery after sciatic nerve transection [frontiersin.org]
- 22. Inosine Accelerates the Regeneration and Anticipates the Functional Recovery after Sciatic Nerve Crush Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combination of Treadmill Training and Inosine Enhance Nerve Regeneration and Functional Recovery After Mice Sciatic Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Secondary degeneration reduced by inosine after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inosine Improves Neurogenic Detrusor Overactivity following Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Combination of Treadmill Training and Inosine Enhance Nerve Regeneration and Functional Recovery After Mice Sciatic Nerve Transection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Link Between L-Inosine, Uric Acid Levels, and Neuroprotection: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Inosine, an endogenous purine (B94841) nucleoside, has garnered significant attention for its neuroprotective potential, largely attributed to its role as a metabolic precursor to uric acid. Uric acid is a potent antioxidant, and elevating its levels has been explored as a therapeutic strategy in a range of neurological disorders, including stroke and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the biochemical pathways, experimental evidence, and methodologies related to the neuroprotective effects of this compound and uric acid. It aims to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.
Core Biochemical Pathway: From this compound to Neuroprotection
The neuroprotective effects of this compound are primarily mediated through its conversion to uric acid, a powerful scavenger of reactive oxygen and nitrogen species.[3][4] This metabolic process is a key component of purine catabolism.
Caption: The metabolic conversion of this compound to uric acid and its neuroprotective role.
Quantitative Data from Preclinical and Clinical Studies
The administration of this compound has been shown to effectively raise uric acid levels in both preclinical models and human subjects, leading to neuroprotective outcomes.
Table 1: this compound Dosage and Uric Acid Elevation in Parkinson's Disease Clinical Trials
| Study | This compound Dosage | Duration | Serum Urate Increase (mg/dL) | Cerebrospinal Fluid (CSF) Urate Increase | Reference |
| SURE-PD | Titrated to mild (6.1-7.0 mg/dL) or moderate (7.1-8.0 mg/dL) serum urate levels | Up to 24 months | 2.3 and 3.0, respectively | 40% and 50% higher than placebo, respectively | [5][6][7] |
| Pilot Trial in ALS | Titrated to 7-8 mg/dL serum urate levels | 12 weeks | From mean of 4.1 to target levels | Not reported | [8] |
Table 2: Neuroprotective Effects of Inosine in Preclinical Models
| Model | This compound Dosage/Concentration | Key Neuroprotective Outcome | Reference |
| Rat model of Alzheimer's Disease | 50 mg/kg and 100 mg/kg (intraperitoneal) | Prevention of memory impairment and oxidative alterations | [9][10] |
| Rat model of stroke (MCAO) | Intracerebroventricular administration | Reduced cerebral infarction and improved locomotor behavior | [11] |
| MPTP-induced Parkinsonian mice | Pretreatment for 3 weeks | Reduced motor function impairment | [12] |
| SH-SY5Y cells (in vitro Parkinson's model) | Dose-dependent | Rescue from MPP+ injury | [12] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies for investigating the effects of this compound.
In Vivo Model: MPTP-Induced Parkinsonian Mice
This model is widely used to study Parkinson's disease pathogenesis and test potential neuroprotective agents.
Caption: Experimental workflow for in vivo assessment of this compound in a Parkinson's disease model.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
This compound Administration: this compound is administered via oral gavage or intraperitoneal injection for a specified period (e.g., 3 weeks) prior to MPTP induction.[12]
-
MPTP Induction: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is injected to induce dopaminergic neurodegeneration.
-
Behavioral Assessment: Motor function is evaluated using tests such as the beam-walking and challenge beam tests.[12]
-
Biochemical Analysis: Post-mortem brain tissue is analyzed for levels of neuroprotective factors like brain-derived neurotrophic factor (BDNF) and markers of dopaminergic neuron survival.[12]
In Vitro Model: Oxidative Stress in Neuronal Cells
Cell culture models allow for the investigation of molecular mechanisms in a controlled environment.
Caption: In vitro workflow to assess this compound's neuroprotective mechanisms.
Methodology:
-
Cell Line: SH-SY5Y human neuroblastoma cells are a common model for dopaminergic neurons.[12]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound.
-
Induction of Cell Death: MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is added to the culture medium to induce oxidative stress and apoptosis.[12]
-
Cell Viability Assay: Assays such as the MTT assay are used to quantify cell survival.
-
Mechanistic Analysis: Techniques like Western blotting are employed to measure the expression of proteins involved in neuroprotection, such as BDNF and its downstream signaling molecules.[12]
The Dual Nature of Uric Acid: A Critical Consideration
While high levels of uric acid are neuroprotective in the context of acute oxidative stress, chronic hyperuricemia is associated with health risks such as gout and kidney stones.[5][7][13] This dual role necessitates careful dose-finding and safety monitoring in clinical applications.
Caption: The relationship between this compound, uric acid elevation, and its dual effects.
Conclusion and Future Directions
The link between this compound, elevated uric acid levels, and neuroprotection is well-supported by a growing body of preclinical and clinical evidence. This compound's ability to safely and effectively raise uric acid levels in the central nervous system makes it a promising therapeutic candidate.[2][6] However, the results of a recent large clinical trial in Parkinson's disease showed no significant slowing of disease progression with inosine treatment, despite its good safety profile.[14]
Future research should focus on:
-
Identifying specific patient populations that may benefit most from urate-elevating strategies.
-
Exploring the potential of this compound in other neurodegenerative diseases where oxidative stress is a key pathological feature.
-
Investigating combination therapies that may enhance the neuroprotective effects of this compound.
This guide provides a solid foundation for understanding the current state of research in this exciting field and highlights the critical considerations for future drug development efforts.
References
- 1. Uric acid and neurological disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Targeting uric acid: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raising Urate With Inosine to Potentially Slow Progression o [practicalneurology.com]
- 6. Inosine to increase serum and cerebrospinal fluid urate in Parkinson disease: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine to increase serum and CSF urate in Parkinson disease: A randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilot trial of inosine to elevate urate levels in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Results from the Inosine SURE-PD clinical trial - Cure Parkinson's [cureparkinsons.org.uk]
L-Inosine: A Technical Whitepaper on its Function as a Natural Ligand for Benzodiazepine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Inosine, a naturally occurring purine (B94841) nucleoside, has been identified as an endogenous ligand for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of this compound's interaction with this critical neuroreceptor. It summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways. The evidence presented underscores the potential of this compound as a modulator of the central nervous system and a subject for further investigation in drug development.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of pharmacological agents, most notably benzodiazepines, which bind to a specific site on the receptor complex, enhancing the effect of GABA. The discovery of endogenous ligands for the benzodiazepine receptor, such as this compound, has opened new avenues for understanding the physiological regulation of anxiety, sedation, and seizure thresholds.
This compound has been shown to competitively inhibit the binding of benzodiazepines to their receptor sites, suggesting a direct interaction.[1][2] While some studies indicate a relatively low affinity, the presence of inosine (B1671953) in the brain at concentrations sufficient to modulate receptor activity suggests a physiological role.[3] This document aims to consolidate the current scientific knowledge regarding this compound's function at the benzodiazepine receptor, providing a technical foundation for researchers and drug development professionals.
Quantitative Analysis of this compound Binding to the Benzodiazepine Receptor
The affinity of this compound for the benzodiazepine binding site has been quantified through competitive radioligand binding assays. These studies typically measure the concentration of this compound required to inhibit the binding of a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam or [³H]-diazepam) by 50% (IC50).
| Parameter | Value | Radioligand | Tissue Source | Reference |
| IC50 | 8 mM | [³H]-flunitrazepam | Rat cerebellar cell membranes | [4] |
| IC50 | ~1.5 mM | [³H]-diazepam | Rat brain | [4] |
Note: The millimolar IC50 values suggest a low affinity of this compound for the benzodiazepine receptor compared to synthetic benzodiazepines, which typically have nanomolar affinities. However, the physiological concentrations of inosine in the brain can reach levels that may exert a modulatory effect.[3]
In Vivo Effects of this compound
Animal models of anxiety are crucial for evaluating the functional consequences of this compound's interaction with the benzodiazepine receptor. The Vogel-type anti-conflict test is a standard behavioral paradigm used to assess the anxiolytic potential of compounds.
| Animal Model | Test | This compound Dose | Observed Effect | Reference |
| Mice | Vogel-type anti-conflict test | 10-60 mg/kg (subcutaneous) | Anxiolytic-like effect | [4] |
| Mice | Exploratory Behavior | Not specified | Reversal of diazepam-induced stimulation of exploratory behavior | [5] |
These findings suggest that this compound can modulate anxiety-related behaviors, although the effects may be complex and context-dependent.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the general methodology used to determine the binding affinity of this compound for the benzodiazepine receptor.
Objective: To determine the IC50 and subsequently the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]-flunitrazepam or [³H]-diazepam.
-
Competitor: this compound.
-
Positive Control: Unlabeled diazepam or flunitrazepam.
-
Tissue Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or cerebellum).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Workflow:
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to isolate the synaptosomal membrane fraction containing the GABA-A receptors. The membranes are washed and resuspended in the assay buffer.
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound. Parallel incubations are performed with an excess of unlabeled benzodiazepine to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while unbound radioligand passes through.
-
Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is plotted against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
Workflow:
Procedure:
-
Acclimatization: Animals are habituated to the testing room before the experiment.
-
Drug Administration: this compound or a vehicle control is administered to the animals at a predetermined time before testing.
-
Testing: Each animal is placed on the central platform of the maze and allowed to explore freely for a specified duration.
-
Data Collection: The session is recorded, and the time spent in and the number of entries into each arm are scored.
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.
Signaling Pathway of this compound at the Benzodiazepine Receptor
This compound, acting as a ligand at the benzodiazepine site, allosterically modulates the function of the GABA-A receptor. This modulation enhances the effect of the endogenous neurotransmitter, GABA.
Mechanism of Action:
-
Binding: this compound binds to the benzodiazepine site on the GABA-A receptor complex.
-
Conformational Change: This binding induces a conformational change in the receptor protein.
-
Potentiation of GABA Effect: The conformational change increases the affinity of the GABA binding site for GABA. This results in a more frequent opening of the chloride ion channel in the presence of GABA.
-
Neuronal Inhibition: The increased influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This enhanced inhibitory effect contributes to the anxiolytic and sedative properties associated with benzodiazepine receptor agonism.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as an endogenous modulator of the benzodiazepine receptor. While its affinity is lower than synthetic benzodiazepines, its physiological presence and observed in vivo effects warrant further investigation.
For drug development professionals, this compound and its derivatives represent a potential starting point for the design of novel therapeutics targeting the GABAergic system. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify modifications to the inosine molecule that could enhance its binding affinity and selectivity for different GABA-A receptor subtypes.
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolites.
-
Preclinical and Clinical Trials: To rigorously evaluate the efficacy and safety of this compound or its analogs in relevant disease models and ultimately in human subjects.
A deeper understanding of the physiological role of this compound in modulating neuronal excitability could provide valuable insights into the pathophysiology of anxiety disorders, epilepsy, and other neurological conditions.
References
- 1. Inosine, an endogenous ligand of the brain benzodiazepine receptor, antagonizes pentylenetetrazole-evoked seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of inosine and hypoxanthine as endogenous ligands for the brain benzodiazepine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant doses of inosine result in brain levels sufficient to inhibit [3H] diazepam binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between purine and benzodiazepine: Inosine reverses diazepam-induced stimulation of mouse exploratory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for L-Inosine Administration in Mouse Models of Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of L-Inosine in mouse models of ischemic stroke. This compound, a naturally occurring purine (B94841) nucleoside, has demonstrated neuroprotective and neuro-regenerative effects in various preclinical stroke models.[1][2][3] These protocols are designed to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound has emerged as a promising therapeutic agent for stroke recovery. Its multifaceted mechanism of action includes promoting axonal rewiring, reducing neuroinflammation, and providing neuroprotection.[1][3][4] Studies in rodent models of middle cerebral artery occlusion (MCAO) have shown that this compound administration can lead to significant improvements in motor function and a reduction in infarct volume.[2][5][6] This document outlines established protocols for this compound administration to facilitate further research into its therapeutic efficacy and underlying mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from published studies on this compound administration in rodent models of stroke. Note that many detailed protocols are established in rats; therefore, dosages for mice may require optimization.
Table 1: this compound Dosage and Administration Route
| Animal Model | Administration Route | Dosage | Timing of Administration | Reference |
| Sprague-Dawley Rat | Intracerebroventricular (ICV) | 2.5 - 50 nmol/rat (ED50 ≈ 10 nmol/rat) | 30 minutes before MCAO | [5] |
| Sprague-Dawley Rat | Intraperitoneal (IP) | 50 or 100 mg/kg (2 doses) or 150 mg/kg (single dose) | 15 minutes before MCAO and 15 minutes before reperfusion (2 doses); 15 minutes before MCAO (single dose) | [2] |
| Sprague-Dawley Rat | Intraperitoneal (IP) | Not specified | 1 hour post-ischemic stroke | [4] |
| Rat | Intracerebroventricular (ICV) via osmotic minipump | 2, 10, or 50 mM solution at 0.25 µl/h | Immediately after stroke induction | [7] |
| Mouse | Oral | 0.33 mg/g body weight | Not stroke-specific; for assessing brain concentration | [8] |
Table 2: Summary of Therapeutic Outcomes
| Animal Model | Dosage and Route | Key Findings | Reference |
| Sprague-Dawley Rat | 25 nmol/L (ICV) | Reduced cerebral infarction and improved locomotor activity.[5] | [5] |
| Sprague-Dawley Rat | 100 mg/kg (2 doses, IP) or 150 mg/kg (single dose, IP) | Significantly reduced infarct size.[2] | [2] |
| Sprague-Dawley Rat | Not specified (IP) | Decreased infarct size, reduced neurodeficit score, and improved motor coordination.[4] | [4] |
| Rat | 2, 10, or 50 mM via osmotic minipump (ICV) | Improved performance on forelimb and hindlimb placing tests.[7] Did not reduce infarct volume, suggesting a role in neural reorganization rather than neuroprotection in this model.[1][9] | [1][7][9] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for ICV administration
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter
Protocol:
-
For Intraperitoneal (IP) Administration:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a 10 mg/ml solution to inject 0.25 ml).
-
Gently warm the solution and vortex until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Sterile filter the solution using a 0.22 µm filter before injection.
-
-
For Intracerebroventricular (ICV) Administration:
-
Dissolve this compound in aCSF to the desired molar concentration (e.g., 10 mM).
-
Adjust the pH of the solution to 7.2-7.4.[5]
-
Sterile filter the solution using a 0.22 µm filter.
-
Mouse Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
The transient MCAO model is a commonly used method to induce focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Protocol:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse on a heating pad to maintain its core body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Insert a 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the mouse to recover in a warm cage.
Administration of this compound
1. Intraperitoneal (IP) Injection:
-
Timing: As per the experimental design, administer this compound either before or after MCAO. For post-stroke administration, a common time point is 1 hour after the ischemic event.[4]
-
Procedure:
-
Gently restrain the mouse.
-
Inject the prepared this compound solution into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
2. Intracerebroventricular (ICV) Injection:
-
Timing: Typically administered before the induction of ischemia for neuroprotective studies.[5][10]
-
Procedure:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Typical coordinates from bregma are: Anteroposterior -0.3 mm; Mediolateral ±1.0 mm; Dorsoventral -2.5 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly inject the this compound solution using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. pnas.org [pnas.org]
- 8. Oral administration of inosine produces antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinician.com [clinician.com]
- 10. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-Inosine in Cell Lysates by LC-MS/MS
References
- 1. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 2. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine: biofunctions and the roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells | bioRxiv [biorxiv.org]
- 10. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 11. researchgate.net [researchgate.net]
L-Inosine as a Potent Stimulator of Neurite Outgrowth in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Inosine, an endogenous purine (B94841) nucleoside, has emerged as a promising molecule for promoting neuronal regeneration and repair.[1] Studies have demonstrated its ability to stimulate neurite outgrowth in primary neuronal cultures, a critical process for establishing neuronal connectivity during development and regeneration after injury.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on neurite outgrowth. It includes quantitative data, step-by-step methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on neurite outgrowth and neuronal viability as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth in Primary Neocortical Neurons
| This compound Concentration (µM) | Percentage of Cells with Neurites (%) | Percentage of Cells with Neurites Longer than Soma Diameter (%) |
| 0 (Control) | ~40 | ~20 |
| 10 | ~50 | ~28 |
| 30 | ~55 | ~35 |
| 100 | ~60 | ~45 |
| 300 | ~62 | ~48 |
*p < 0.05, **p < 0.01 vs. 0 µM control. Data is approximated from graphical representations in the cited literature.[2][3]
Table 2: Effect of this compound on the Viability of Primary Neocortical Neurons
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 30 | ~110 |
| 100 | ~120 |
| 300 | ~125** |
**p < 0.01 vs. 0 µM control. Data is approximated from graphical representations in the cited literature.[4]
Signaling Pathways
This compound is understood to promote neurite outgrowth through the activation of several intracellular signaling cascades. The binding of this compound to adenosine (B11128) A1 and A2A receptors initiates these pathways.[1] Key signaling molecules involved include Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K)/Akt, and the Extracellular signal-regulated kinase (ERK1/2), also known as Mitogen-activated protein kinase (MAPK).[1] Activation of these pathways converges on downstream effectors that regulate gene expression and cytoskeletal dynamics, ultimately leading to the growth and extension of neurites. A notable marker for this axonal growth is the increased expression of Growth-Associated Protein 43 (GAP-43).[5][6]
Caption: this compound signaling pathway promoting neurite outgrowth.
Experimental Workflow
A typical workflow for investigating the effect of this compound on neurite outgrowth in primary neuronal cultures involves several key stages, from initial cell culture to final data analysis.
Caption: A standard workflow for neurite outgrowth experiments.
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/coverslips coated with Poly-L-lysine or Poly-D-lysine
Procedure:
-
Euthanize a timed-pregnant rodent at E18 and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and enzymatically dissociate using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture plates or coverslips at a desired density (e.g., 50,000 to 100,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Repeat this every 2-3 days.
Protocol 2: this compound Treatment and Neurite Outgrowth Assay
This protocol details the treatment of primary neurons with this compound and the subsequent quantification of neurite outgrowth.
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1)
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Plating medium
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
After 2-3 days in culture, treat the neurons with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 µM) by adding the appropriate volume of stock solution to the culture medium.
-
Incubate the treated cultures for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin, diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software to measure parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
Protocol 3: Western Blotting for GAP-43
This protocol describes the detection of GAP-43 protein levels in this compound-treated primary neurons by Western blotting.
Materials:
-
This compound-treated primary neuronal cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GAP-43
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAP-43 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting neurite outgrowth and neuronal survival. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate the mechanisms of this compound action and to evaluate its efficacy in in vitro models of neuronal growth and regeneration. Consistent and reproducible application of these methods will contribute to a deeper understanding of this compound's role in the nervous system and its potential translation to clinical applications.
References
- 1. Western Blotting for Neuronal Proteins [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. Inosine stimulates extensive axon collateral growth in the rat corticospinal tract after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
L-Inosine Supplementation in Cell Culture Media for T-Cell Expansion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic fitness of T-cells is a critical determinant of their efficacy in immunotherapy, particularly for adoptive cell therapies like Chimeric Antigen Receptor (CAR) T-cell therapy. Within the tumor microenvironment, T-cells often face a nutrient-deprived landscape, characterized by low glucose levels, which can impair their persistence and cytotoxic functions. Recent studies have highlighted L-Inosine, a naturally occurring purine (B94841) nucleoside, as a potent metabolic modulator that can enhance T-cell function and anti-tumor immunity. Supplementation of cell culture media with this compound during the ex vivo expansion phase has been shown to promote a desirable stem-like memory phenotype, improve metabolic reprogramming, and ultimately augment the therapeutic potential of T-cells.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in T-cell culture for enhanced expansion and functionality.
Principle and Mechanisms of Action
This compound supplementation offers a significant advantage to expanding T-cells by providing an alternative carbon source, especially under glucose-restricted conditions often found in the tumor microenvironment.[4][5][6] The primary mechanisms through which this compound exerts its beneficial effects include:
-
Metabolic Reprogramming: T-cells can metabolize this compound via the enzyme purine nucleoside phosphorylase (PNP) into hypoxanthine (B114508) and ribose-1-phosphate.[4][5] The ribose moiety can then enter the pentose (B10789219) phosphate (B84403) pathway and glycolysis, providing ATP and biosynthetic precursors for cell growth and function.[5][6] This metabolic shift leads to decreased glycolysis and increased oxidative phosphorylation, glutaminolysis, and polyamine synthesis.[2]
-
Induction of Stemness: Exposure to this compound during culture induces a transcriptomic and phenotypic profile associated with T-cell stemness.[2][3][7] This is characterized by the upregulation of stemness-associated genes and surface markers such as CD62L and CCR7, and a decrease in differentiation markers.[2] Stem-like T-cells have a greater capacity for self-renewal and persistence in vivo, leading to more durable anti-tumor responses.[1]
-
Enhanced Anti-Tumor Potency: By alleviating metabolic restrictions and promoting a less differentiated phenotype, this compound-supplemented T-cells, particularly CAR-T cells, exhibit improved anti-tumor potency both in vitro and in vivo.[1][2] This includes enhanced cytokine secretion (e.g., IFNγ and IL-2) and improved tumor control in preclinical models.[2][8]
-
Adenosine (B11128) A2A Receptor (A2AR) Signaling: this compound can also act as a functional agonist of the adenosine A2A receptor, which is involved in immunomodulation.[9][10] However, many of the beneficial metabolic effects of inosine (B1671953) on T-cells appear to be independent of A2AR signaling.[8]
Data Summary
The following tables summarize the quantitative effects of this compound supplementation on T-cell populations as reported in key studies.
Table 1: Effect of this compound on CAR-T Cell Phenotype
| Parameter | Control (Glucose) | This compound Supplemented | Fold Change/Percentage Change | Reference |
| CD62L+ CD8+ HA-CAR T-cells (%) | Varies by donor | Significantly increased | Varies by donor | [2] |
| Central Memory CD8+ HA-CAR T-cells (%) | Varies by donor | Significantly increased | Varies by donor | [2] |
Table 2: Effect of this compound on T-Cell Proliferation and Viability
| Condition | Cell Type | Parameter | Observation | Reference |
| Glucose-free media | Mouse and Human Effector T-cells | Cell Proliferation | Markedly restored with Inosine supplementation | [5] |
| Glucose-free media | Mouse and Human Effector T-cells | Cell Death | Significantly reduced with Inosine supplementation | [5] |
| Day 10 of culture | HA-CAR T-cells | Expansion | Significantly reduced in a dose-dependent manner | [2] |
Table 3: Effect of this compound on T-Cell Effector Function
| Condition | Cell Type | Parameter | Observation | Reference |
| Presence or absence of glucose | HA-CAR T-cells | Antigen-induced IFNγ secretion | Significantly enhanced | [2] |
| Inosine supplementation | GD2-CAR T-cells | IL-2 secretion | Increased compared to control | [7] |
| Inosine supplementation | GD2-CAR T-cells co-cultured with LAN-1 tumor cells | Tumor cell death | Significantly increased | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Supplemented T-Cell Culture Medium
Materials:
-
Basal T-cell culture medium (e.g., RPMI-1640, TexMACS)
-
Fetal Bovine Serum (FBS) or human serum
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
HEPES buffer
-
2-Mercaptoethanol
-
This compound (cell culture grade, sterile)
-
Sterile water for injection or PBS for reconstitution
Procedure:
-
Prepare a sterile stock solution of this compound (e.g., 100 mM) by dissolving this compound powder in sterile water or PBS.
-
Filter-sterilize the this compound stock solution through a 0.22 µm filter.
-
Prepare the complete T-cell culture medium by adding FBS, Penicillin-Streptomycin, L-Glutamine, HEPES, and 2-Mercaptoethanol to the basal medium at the desired final concentrations.
-
Add the sterile this compound stock solution to the complete T-cell culture medium to achieve the desired final concentration (typically ranging from 1 mM to 10 mM). For example, to make a 5 mM this compound medium, add 5 ml of a 100 mM stock solution to 95 ml of complete medium.
-
The this compound supplemented medium is now ready for use in T-cell culture.
Protocol 2: Expansion of T-Cells with this compound Supplementation
Materials:
-
Isolated human or mouse T-cells (e.g., from PBMCs or splenocytes)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, beads)
-
Complete T-cell culture medium (control)
-
This compound supplemented T-cell culture medium
-
Cell culture plates or flasks
-
Recombinant human IL-2 (rhIL-2)
Procedure:
-
Isolate T-cells from the source material using standard laboratory procedures (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).
-
Activate the T-cells by culturing them in the presence of anti-CD3/CD28 antibodies or beads according to the manufacturer's instructions.
-
After initial activation (typically 24-72 hours), wash the cells and resuspend them in either the control complete T-cell culture medium or the this compound supplemented medium.
-
Culture the T-cells at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Supplement the culture with rhIL-2 at a concentration that supports T-cell proliferation (e.g., 100 IU/mL).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell proliferation and viability every 2-3 days using a cell counter and trypan blue exclusion.
-
Split the cultures as needed to maintain an optimal cell density.
-
The switch to inosine-supplemented media can be performed at different time points post-activation, for instance, from day 4 to day 21 of culture.[2]
Protocol 3: Functional Assays for Inosine-Treated T-Cells
A. Cytokine Production Assay (Intracellular Staining)
-
After the desired culture period, restimulate the T-cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFNγ, TNF-α, IL-2) with fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.
B. In Vitro Cytotoxicity Assay
-
Label target tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture the labeled target cells with the inosine-treated effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for a defined period (e.g., 4-18 hours).
-
Measure the release of the dye or isotope into the supernatant, which is proportional to the extent of target cell lysis.
-
Calculate the percentage of specific lysis.
Visualizations
Caption: Metabolic fate of this compound in T-cells.
Caption: Experimental workflow for T-cell expansion with this compound.
Caption: Signaling effects of this compound on T-cells.
References
- 1. Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects | Explore Technologies [techfinder.stanford.edu]
- 2. Inosine Induces Stemness Features in CAR T cells and Enhances Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine induces stemness features in CAR-T cells and enhances potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolog.com [biolog.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of L-Inosine Solutions for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Inosine, an endogenous purine (B94841) nucleoside, is a critical intermediate in purine metabolism.[1] It is formed from the deamination of adenosine (B11128) or the dephosphorylation of inosine (B1671953) monophosphate.[2][3] Emerging research highlights its versatile biological activities, including neuroprotective, immunomodulatory, and anti-inflammatory effects.[4][5] In vivo studies have explored its therapeutic potential in models of neurological conditions like stroke, spinal cord injury, Parkinson's disease, and depression.[1][6][7] this compound is known to exert its effects primarily through the activation of adenosine A1 and A2A receptors, subsequently modulating various downstream signaling pathways.[4][8]
These application notes provide detailed protocols for the preparation and administration of this compound solutions for in vivo experiments, ensuring consistency and reproducibility in preclinical research.
Physicochemical Properties and Solubility
Proper solution preparation begins with understanding the fundamental properties of this compound. It is a white, crystalline solid.[9] Key physicochemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₄O₅ | [10] |
| Molecular Weight | 268.23 g/mol | [11] |
| Appearance | White crystalline solid | [9] |
| Solubility in Water | ~10-16 mg/mL | [9][10][12] |
| Solubility in DMSO | ≥ 53 mg/mL (~197 mM) | [11][13] |
| Storage (Solid) | ≥ 4 years at -20°C | [10] |
| Aqueous Solution Stability | Daily preparation is recommended; avoid long-term storage. | [10] |
Solution Preparation Protocols
The choice of solvent depends on the required concentration and the route of administration. For most in vivo applications, preparing this compound in a physiologically compatible vehicle like saline or PBS is preferred.
Protocol 1: Preparation of this compound in Aqueous Vehicle (Saline or PBS)
This protocol is suitable for administration routes such as intraperitoneal (i.p.) or oral (p.o.) gavage, where the required concentration is within the aqueous solubility limit of this compound.
Materials:
-
This compound powder (≥98% purity)[10]
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Warming bath or plate (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the Required Mass: Determine the total volume of solution needed and the desired final concentration (e.g., in mg/mL). Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add Vehicle: Add approximately 80% of the final volume of sterile saline or PBS to the tube.
-
Dissolution:
-
Cap the tube and vortex vigorously.
-
If the powder does not fully dissolve, use a magnetic stirrer.
-
Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Do not overheat, as it may affect stability.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add the remaining vehicle to reach the final desired volume. Mix thoroughly.
-
Sterilization: For parenteral routes (e.g., i.p.), sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage and Use: Use the solution immediately after preparation. It is not recommended to store aqueous solutions for more than one day.[10]
Protocol 2: Preparation of High-Concentration this compound Stock in DMSO
This protocol is for applications requiring concentrations that exceed the aqueous solubility of this compound. A concentrated stock is made in DMSO and then diluted into an aqueous vehicle for final administration.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile 0.9% saline or PBS, pH 7.4
-
Sterile microcentrifuge or conical tubes
Procedure:
-
Prepare DMSO Stock:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the required volume of DMSO to achieve a high-concentration stock (e.g., 50 mg/mL).
-
Vortex or sonicate until fully dissolved. Gentle warming may be necessary.[11]
-
-
Dilution for Injection:
-
On the day of the experiment, dilute the DMSO stock solution into sterile saline or PBS to the final desired working concentration.
-
Crucially, ensure the final concentration of DMSO in the injected solution is minimized to avoid toxicity. A final DMSO concentration of <5% is generally recommended for in vivo studies.[14]
-
Add the DMSO stock to the aqueous vehicle dropwise while vortexing to prevent precipitation.
-
-
Administration: Administer the final diluted solution to the animals immediately.
In Vivo Administration Data
The following table summarizes dosages and administration routes from published preclinical studies. This data can serve as a starting point for designing new experiments.
| Animal Model | Route of Administration | Dosage Range | Vehicle | Research Context | Source(s) |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Antidepressant-like effects | [4] |
| Mouse | Intraperitoneal (i.p.) | 5.78 - 100 mg/kg | Not Specified | Antinociceptive effects | [15] |
| Mouse | Oral (p.o.) | 100 - 300 mg/kg | Not Specified | Antinociceptive effects | [15] |
| Mouse | Oral (p.o.) | 330 mg/kg | Not Specified | Antidepressant-like effects | [8][16] |
| Rat | Intraperitoneal (i.p.) | 50 - 100 mg/kg | Not Specified | Alzheimer's disease model | [7] |
Experimental Workflow and Signaling Pathways
Diagrams: The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for this compound solution preparation and the key signaling pathways it modulates.
Caption: Experimental workflow for preparing and administering this compound.
Caption: this compound signaling pathway via adenosine receptors.
References
- 1. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inosine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Oral administration of inosine produces antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Inosine - American Chemical Society [acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes: L-Inosine as a Tool for Studying Adenosine Receptor Signaling
Introduction
Inosine (B1671953), an endogenous purine (B94841) nucleoside, is the primary metabolite of adenosine (B11128), formed via deamination by the enzyme adenosine deaminase.[1][2] While adenosine has a very short half-life (approx. 10 seconds), inosine is significantly more stable with a half-life of about 15 hours, allowing it to act as a more sustained signaling molecule.[1] L-Inosine functions as a natural, low-affinity agonist for adenosine receptors (ARs), a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3][4][5] This property makes this compound a valuable tool for researchers, scientists, and drug development professionals to investigate the complex signaling pathways and physiological roles of the adenosinergic system, particularly in contexts of prolonged receptor activation seen in ischemia or inflammation.[2][6]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating adenosine receptors, which subsequently couple to intracellular G proteins to initiate downstream signaling cascades. The specific pathway activated depends on the receptor subtype.
-
A1 and A3 Receptors (Gαi/o-coupled): Activation of A1 and A3 receptors by this compound leads to the coupling of inhibitory G proteins (Gαi/o).[3][7] This inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[3][7] The A3 receptor pathway can also involve protein kinase C (PKC) and calmodulin.[8]
-
A2A and A2B Receptors (Gαs-coupled): In contrast, this compound activation of A2A and A2B receptors involves coupling to the stimulatory G protein (Gαs).[3][9] This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[3][9]
Biased Agonism at the A2A Receptor
Recent studies have revealed that this compound acts as a biased agonist at the A2A receptor.[1][3] Compared to adenosine, which preferentially signals through the cAMP pathway, this compound shows a bias towards the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] This unique signaling profile allows researchers to dissect the differential consequences of activating distinct downstream pathways from the same receptor.
References
- 1. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inosine induces presynaptic inhibition of acetylcholine release by activation of A3 adenosine receptors at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of L-Inosine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Inosine, a naturally occurring purine (B94841) nucleoside, has garnered significant interest for its potential neuroprotective properties.[1] It is known to exert its effects through various mechanisms, including anti-inflammatory, antioxidant, and immunomodulatory actions.[2][3][4] Preclinical studies have demonstrated its therapeutic potential in models of various neurological disorders, such as stroke, Parkinson's disease, and Alzheimer's disease.[4][5][6] this compound has been shown to promote axonal regeneration and stimulate the expression of growth-associated genes.[6][7] Its neuroprotective effects may be mediated through the activation of adenosine (B11128) A1 and A2A receptors, as well as the modulation of downstream signaling pathways like PI3K/Akt and MAPK/ERK.[8][9][10] Furthermore, this compound can increase the levels of uric acid, a potent antioxidant, contributing to its neuroprotective capacity.[3][4]
These application notes provide a comprehensive guide with detailed protocols for designing and conducting experiments to evaluate the neuroprotective efficacy of this compound in both in vitro and in vivo models of neurological damage.
I. In Vitro Assessment of this compound's Neuroprotective Effects
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research due to its ability to differentiate into a mature neuronal phenotype.[11]
A. Experimental Workflow: In Vitro Studies
Caption: General experimental workflow for in vitro assessment of this compound.
B. Detailed Protocols: In Vitro
1. SH-SY5Y Cell Culture and Differentiation:
-
Culture Medium: Prepare a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 50 ng/ml penicillin/streptomycin.[12]
-
Culturing: Culture SH-SY5Y cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells at approximately 80% confluency.[12]
-
Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, differentiate SH-SY5Y cells by treating them with Retinoic Acid (RA) at a final concentration of 10 µM in a low-serum medium (e.g., 1% FBS) for 5-7 days.[13][14] For enhanced differentiation, a combination of 10 µM RA and 50 ng/ml Brain-Derived Neurotrophic Factor (BDNF) can be used.[14]
2. Induction of Neurotoxicity:
-
Parkinson's Disease Models:
-
MPP+: After pre-treatment with this compound, expose cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a concentration of 0.5-2 mM for 24 hours.
-
Rotenone: Treat cells with rotenone, a mitochondrial complex I inhibitor, at a concentration of 1-10 µM for 24 hours.
-
-
Alzheimer's Disease Model:
-
Amyloid-β (Aβ): Expose cells to aggregated Aβ1-42 oligomers at a concentration of 5-20 µM for 24-48 hours.
-
3. This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 500 µM) for 2-24 hours before inducing neurotoxicity.
4. Endpoint Assays:
-
MTT Assay for Cell Viability: [11]
-
Following treatment, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.[8]
-
Incubate for 4 hours at 37°C.[8]
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control group.
-
-
LDH Cytotoxicity Assay: [11]
-
After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]
-
Transfer 50 µL of the supernatant to a new plate.[11]
-
Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[11]
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution.[11]
-
Measure the absorbance at 490 nm.[11]
-
Calculate cytotoxicity relative to control wells.
-
-
Caspase-3 Activity Assay for Apoptosis: [11]
-
After treatment, lyse the cells in a chilled lysis buffer.[15]
-
Centrifuge to pellet debris and collect the supernatant.[15]
-
In a 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.[16]
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).[16]
-
Incubate at 37°C for 1-2 hours.[16]
-
Measure the absorbance at 405 nm.[17]
-
C. Data Presentation: In Vitro Results
Table 1: Effect of this compound on Neurotoxin-Induced Changes in Cell Viability, Cytotoxicity, and Apoptosis.
| Treatment Group | Concentration | Cell Viability (% of Control) | Cytotoxicity (% of Max) | Caspase-3 Activity (Fold Change) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.3 | 1.0 ± 0.1 |
| Neurotoxin (e.g., MPP+) | 1 mM | 45.3 ± 4.1 | 58.2 ± 6.5 | 3.5 ± 0.4 |
| This compound + Neurotoxin | 10 µM | 55.7 ± 3.9 | 47.8 ± 5.1 | 2.8 ± 0.3 |
| This compound + Neurotoxin | 50 µM | 68.9 ± 5.3 | 32.4 ± 4.2 | 2.1 ± 0.2 |
| This compound + Neurotoxin | 100 µM | 85.2 ± 6.1 | 15.7 ± 2.9 | 1.4 ± 0.1 |
| This compound alone | 100 µM | 98.5 ± 4.8 | 6.3 ± 1.8 | 1.1 ± 0.1 |
Data are presented as mean ± SEM.
II. In Vivo Assessment of this compound's Neuroprotective Effects
Animal models are crucial for evaluating the therapeutic potential of this compound in a complex physiological system.
A. Experimental Workflow: In Vivo Studies
Caption: General experimental workflow for in vivo assessment of this compound.
B. Detailed Protocols: In Vivo
1. Animal Models of Neurological Damage:
-
Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Anesthetize the rat and make a midline neck incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a silicone-coated nylon suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.[18]
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[4]
-
-
Parkinson's Disease Model: MPTP-induced in Mice:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to C57BL/6 mice.
-
A common regimen is four intraperitoneal (i.p.) injections of MPTP (15-20 mg/kg) at 2-hour intervals.[19]
-
-
Alzheimer's Disease Model: Streptozotocin (B1681764) (STZ)-induced in Rats:
2. This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Dosages can range from 50 to 300 mg/kg/day, starting before or after the induction of the neurological insult, and continuing for a specified duration (e.g., 7 to 28 days).[22][23]
3. Behavioral Assessments:
-
Motor Function:
-
Rotarod Test: Place the animal on a rotating rod with increasing speed and record the latency to fall.[24] This test assesses motor coordination and balance.[25][26]
-
Beam Walking Test: Have the animal traverse a narrow beam and score for foot slips or falls to assess fine motor coordination and balance.[25][27]
-
-
Cognitive Function:
4. Post-mortem Analysis:
-
Histological Analysis:
-
Perfuse the animals and collect the brains.
-
Perform Nissl staining to assess neuronal survival and morphology.
-
Conduct immunohistochemistry (IHC) for specific markers, such as tyrosine hydroxylase (TH) for dopaminergic neurons in the MPTP model, or NeuN for general neuronal populations.
-
-
Biochemical Analysis:
-
Homogenize brain tissue to measure markers of oxidative stress, such as levels of reactive oxygen species (ROS), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[29]
-
C. Data Presentation: In Vivo Results
Table 2: Effect of this compound on Behavioral Deficits in a Mouse Model of Parkinson's Disease (MPTP).
| Treatment Group | Rotarod Latency (seconds) | Beam Walk Score (errors) | Striatal TH+ Neurons (% of Control) |
| Sham + Vehicle | 185 ± 12.3 | 1.2 ± 0.4 | 100 ± 7.5 |
| MPTP + Vehicle | 65 ± 8.9 | 8.5 ± 1.1 | 42.1 ± 5.3 |
| MPTP + this compound (50 mg/kg) | 98 ± 10.1 | 6.3 ± 0.9 | 58.7 ± 6.1 |
| MPTP + this compound (100 mg/kg) | 142 ± 11.5 | 3.8 ± 0.7 | 75.4 ± 6.8 |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Cognitive Deficits in a Rat Model of Alzheimer's Disease (STZ).
| Treatment Group | Morris Water Maze (Time in Target Quadrant, %) | Hippocampal Aβ1-42 Levels (pg/mg protein) | Cortical Oxidative Stress (Fold Change) |
| Sham + Vehicle | 45.2 ± 3.8 | 15.3 ± 2.1 | 1.0 ± 0.1 |
| STZ + Vehicle | 22.7 ± 2.5 | 38.9 ± 4.2 | 2.8 ± 0.3 |
| STZ + this compound (100 mg/kg) | 31.5 ± 3.1 | 27.6 ± 3.5 | 1.9 ± 0.2 |
| STZ + this compound (200 mg/kg) | 39.8 ± 3.5 | 20.1 ± 2.9 | 1.3 ± 0.1 |
Data are presented as mean ± SEM.
III. Proposed Signaling Pathways of this compound's Neuroprotection
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 9. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 12. SH-SY5Y culturing [protocols.io]
- 13. static.igem.org [static.igem.org]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. modelorg.com [modelorg.com]
- 20. researchgate.net [researchgate.net]
- 21. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 24. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 25. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Rodent behavioural test - Sensory motor function - Beam walking - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 28. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 29. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Effect of L-Inosine on Cytokine Production in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Inosine, a naturally occurring purine (B94841) nucleoside, has demonstrated significant immunomodulatory effects, particularly on the function of macrophages. As key players in the innate immune system, macrophages orchestrate inflammatory responses through the production of a variety of cytokines. Understanding how compounds like this compound modulate this cytokine profile is crucial for the development of novel therapeutics for inflammatory diseases. This application note provides detailed protocols to investigate the effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6, IL-12) and anti-inflammatory (IL-10) cytokines by macrophages.
Core Principles
This protocol outlines the in vitro assessment of this compound's impact on cytokine production by macrophages. The general workflow involves isolating and culturing macrophages, pre-treating the cells with this compound, stimulating them with a pro-inflammatory agent like Lipopolysaccharide (LPS), and subsequently quantifying the cytokine levels in the cell culture supernatant (for protein) and cell lysate (for mRNA).
Data Presentation
The quantitative data from these experiments can be effectively summarized in tables for clear comparison.
Table 1: Effect of this compound on Cytokine Protein Secretion by LPS-Stimulated Macrophages (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-12 | IL-10 |
| Vehicle Control | ||||
| LPS (100 ng/mL) | ||||
| This compound (1 mM) + LPS | ||||
| This compound (10 mM) + LPS |
Table 2: Effect of this compound on Cytokine mRNA Expression in LPS-Stimulated Macrophages (Fold Change)
| Treatment Group | TNF-α mRNA | IL-6 mRNA | IL-12 mRNA | IL-10 mRNA |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | ||||
| This compound (1 mM) + LPS | ||||
| This compound (10 mM) + LPS |
Mandatory Visualizations
Here are the diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound in macrophages.
Experimental Protocols
Protocol 1: Murine Bone Marrow-Derived Macrophage (BMDM) Isolation and Culture
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile PBS (+ 3% FBS)
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (P/S)
-
Recombinant mouse M-CSF
-
ACK lysis buffer
-
70-μm cell strainer
Procedure:
-
Euthanize the mouse by rapid cervical dislocation and clean the hind legs with 70% ethanol.[1]
-
Harvest femur and tibia and soak them in 70% ethanol, followed by a wash with sterile PBS.[1]
-
Carefully cut both ends of each bone.[1]
-
Flush the bone marrow with cold PBS (+ 3% FBS) using a 1-mL syringe into a 50-mL tube on ice.[1]
-
Filter the cell suspension through a 70-μm cell strainer.[1]
-
Centrifuge at 1,000 rpm for 10 min at 4 °C and discard the supernatant.[1]
-
Resuspend the cell pellet in ACK buffer for 5 minutes to lyse red blood cells, then wash with PBS.
-
Prepare differentiation culture medium: DMEM supplemented with 10% FBS, 1% P/S, and 100 ng/mL M-CSF.[1]
-
Resuspend the cells in the differentiation medium and adjust the concentration to 1×10^6 cells/mL.[1]
-
Plate 2 mL of the cell suspension into each well of a six-well culture plate.[1]
-
Culture the cells at 37 °C and 5% CO2 for 6-7 days, changing the medium every 3 days.[1][2]
Protocol 2: this compound Treatment and LPS Stimulation
Materials:
-
Cultured BMDMs
-
This compound solution (sterile)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free DMEM
Procedure:
-
After 7 days of differentiation, replace the culture medium with fresh, serum-free DMEM and incubate for 2 hours.
-
Prepare different concentrations of this compound (e.g., 1 mM and 10 mM) in serum-free DMEM.
-
Add the this compound solutions to the respective wells and incubate for 1 hour. A vehicle control (DMEM) should also be included.
-
Prepare a 100 ng/mL LPS solution in serum-free DMEM.
-
Add the LPS solution to all wells except the negative control group.
-
Incubate the plates for the desired time points (e.g., 4 hours for qPCR analysis, 24 hours for ELISA).
Protocol 3: Cytokine Quantification by ELISA
Materials:
-
96-well ELISA plates
-
Capture and detection antibodies for TNF-α, IL-6, IL-12, and IL-10
-
Recombinant cytokine standards
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plate with the capture antibody overnight at 4°C.[3]
-
Wash the plate and block with assay diluent for 1-2 hours.
-
Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.[3]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[4]
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add TMB substrate. Incubate until a color develops.
-
Add the stop solution and read the absorbance at 450 nm.[5]
-
Calculate the cytokine concentrations based on the standard curve.[6]
Protocol 4: Cytokine mRNA Quantification by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for TNF-α, IL-6, IL-12, IL-10, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.[7]
-
Assess RNA purity and quantity using a spectrophotometer.[7]
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[7]
-
Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.[7]
-
Run the qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][8]
-
Perform a melting curve analysis for SYBR Green assays to ensure product specificity.[7]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.
Discussion of Expected Results
Based on existing literature, it is expected that this compound will significantly inhibit the LPS-induced production of the pro-inflammatory cytokines TNF-α, IL-6, and IL-12 at both the protein and mRNA levels.[9][10] The effect on the anti-inflammatory cytokine IL-10 is more complex. Some in vitro studies suggest that this compound does not alter IL-10 production by macrophages, while in vivo evidence indicates a potential for augmentation.[9][10] This discrepancy may be due to the influence of other cell types and microenvironmental factors in vivo.
The proposed signaling pathway suggests that this compound exerts its inhibitory effects at a post-transcriptional level, potentially through the activation of adenosine A1 and A2 receptors.[9][10] However, it is important to note that some studies have shown this compound can promote M1 macrophage polarization, which is typically associated with increased pro-inflammatory cytokine production.[11] This suggests a more complex regulatory role for this compound that may be context-dependent, varying with the specific stimulus and the activation state of the macrophage. Further research is warranted to fully elucidate these intricate signaling networks.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. bowdish.ca [bowdish.ca]
- 6. biomatik.com [biomatik.com]
- 7. Quantification of cytokine mRNA by real-time quantitative PCR (qPCR) [bio-protocol.org]
- 8. gene-quantification.de [gene-quantification.de]
- 9. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inosine Prevents Colorectal Cancer Progression by Inducing M1 Phenotypic Polarization of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Degenerate PCR Using Inosine-Containing Primers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of using polymerase chain reaction (PCR) primers containing inosine (B1671953) for degenerate amplification. Detailed protocols for experimental workflows are included to facilitate the successful amplification of target DNA sequences where the exact nucleotide sequence is unknown or variable.
Introduction to Degenerate PCR and the Role of Inosine
Degenerate PCR is a powerful technique used to amplify a family of related genes or a gene from a species where the exact DNA sequence is not known, but the amino acid sequence of the encoded protein is. This is often the case in the discovery of novel genes, the study of gene families, or the amplification of homologous genes across different species. The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. This degeneracy necessitates the use of primer mixtures (degenerate primers) that account for all possible codon combinations.
Inosine is a purine (B94841) nucleoside that can be incorporated into synthetic DNA primers. Its unique property lies in its ability to form hydrogen bonds with all four standard DNA bases (Adenine, Guanine (B1146940), Cytosine, and Thymine). This "universal" pairing capability makes it an invaluable tool in degenerate PCR. By substituting inosine at positions of high degeneracy, the complexity of the primer mixture can be significantly reduced. This simplification can lead to improved amplification efficiency and specificity.[1]
Principles of Inosine Pairing in PCR
Inosine's ability to act as a universal base stems from its hypoxanthine (B114508) base, which can form wobble base pairs. While it can pair with all four bases, its stability of pairing is not equal. The order of stability for inosine pairing is generally considered to be I-C > I-A > I-T ≈ I-G.[1] This preferential pairing, particularly with cytosine, is an important consideration in primer design. During PCR, DNA polymerases can recognize the inosine-template duplex and incorporate a corresponding nucleotide on the newly synthesized strand, most often a guanine or cytosine.[2][3]
Primer Design Strategies Incorporating Inosine
Effective design of degenerate primers containing inosine is critical for successful amplification. Key considerations include:
-
Placement of Inosine: Inosine is typically used at the third position of a codon ("wobble position"), where most of the degeneracy in the genetic code occurs.
-
Avoiding the 3' End: It is generally recommended to avoid placing inosine at the extreme 3' end of the primer. The stability of the 3' end is crucial for the initiation of DNA synthesis by the polymerase, and a mismatch or weak binding at this position can significantly inhibit or prevent amplification.[4]
-
Limiting the Number of Inosines: While inosine can reduce degeneracy, incorporating an excessive number of inosines can lower the melting temperature (Tm) of the primer and potentially reduce amplification efficiency.[5] A balance must be struck between reducing degeneracy and maintaining primer stability.
-
Calculating Melting Temperature (Tm): There is no universally accepted formula for precisely calculating the Tm of inosine-containing primers. A common practice is to assign a Tm value of an existing base to inosine for calculation purposes. Some researchers treat inosine as adenine (B156593) (forming two hydrogen bonds) for a conservative estimate. Online Tm calculators may offer options for modified bases, but empirical optimization of the annealing temperature is often necessary.
Data Presentation: Quantitative Insights into Inosine-Containing Primers
The following tables summarize key quantitative data related to the use of inosine in degenerate PCR primers.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Primer Concentration | 0.2 - 1.0 µM | Start with a lower concentration (0.2 µM) and increase if amplification is weak. Higher concentrations may be needed for highly degenerate primers. | [4][6] |
| Inosine Content | 1-5 substitutions per primer | While more can be tolerated, amplification may fail with a higher number of inosines, especially from RNA templates. | [5] |
| Annealing Temperature (Ta) | 3-5 °C below the calculated Tm | This is a general starting point. Optimization using a gradient PCR is highly recommended. For touchdown PCR, the initial annealing temperature should be set several degrees above the estimated Tm. | [7] |
| Magnesium Chloride (MgCl₂) Concentration | 1.5 - 2.5 mM | Optimal concentration can vary depending on the polymerase and template. Higher concentrations can sometimes improve yield but may decrease specificity. | [8] |
| DNA Polymerase | Taq DNA Polymerase or other non-proofreading polymerases | High-fidelity (proofreading) polymerases may exhibit lower efficiency or fail to amplify with inosine-containing primers due to their 3'->5' exonuclease activity. |
| Comparison | Inosine-Containing Primers | Mixed-Base Degenerate Primers | Key Findings | Source(s) |
| Complexity | Lower (single sequence with inosine) | Higher (a mixture of different primer sequences) | Inosine reduces the number of unique primer molecules in the reaction.[9] | [9] |
| Specificity | Can be higher | Prone to non-specific amplification due to the presence of multiple primer species. | Inosine-containing primers can offer an advantage in terms of specificity and yield of the amplification product.[3] | [3] |
| Amplification Efficiency | Can be comparable or slightly lower | Can be lower due to the dilution of the "correct" primer within the mixture. | Single inosine residues generally have no effect on amplification rate in the forward primer, except near the 3' terminus. However, they can reduce the rate in the reverse primer.[5] | [5] |
| Cost | Generally higher due to the cost of inosine phosphoramidite. | Generally lower as they are synthesized using standard phosphoramidites. | The higher cost of inosine primers may be offset by improved results and reduced need for optimization. | [9] |
Experimental Protocols
Protocol for Degenerate PCR using Inosine-Containing Primers (Touchdown PCR)
Touchdown PCR is a highly recommended method for degenerate PCR as it enhances specificity by starting with a high, stringent annealing temperature and gradually lowering it in subsequent cycles.[7][10][11]
Materials:
-
DNA template (10-100 ng of genomic DNA or 1-10 ng of plasmid DNA)
-
Forward degenerate primer with inosine (10 µM stock)
-
Reverse degenerate primer with inosine (10 µM stock)
-
Taq DNA Polymerase (5 U/µL)
-
10x PCR Buffer (containing MgCl₂)
-
dNTP mix (10 mM each)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: For a 50 µL reaction, combine the following components on ice:
-
5 µL of 10x PCR Buffer
-
1 µL of dNTP mix
-
1-5 µL of Forward Primer (final concentration 0.2-1.0 µM)
-
1-5 µL of Reverse Primer (final concentration 0.2-1.0 µM)
-
1 µL of DNA template
-
0.5 µL of Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Set up the Thermocycler Program (Touchdown PCR):
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Touchdown Cycles (10-15 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Start at a temperature 5-10°C above the estimated Tm of the primers (e.g., 65°C). Decrease the temperature by 1°C every cycle.
-
Extension: 72°C for 1 minute per kb of expected product length.
-
-
Amplification Cycles (20-25 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Use the final annealing temperature from the touchdown phase (e.g., 55°C).
-
Extension: 72°C for 1 minute per kb of expected product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analyze the PCR Product: Run 5-10 µL of the PCR product on a 1-2% agarose (B213101) gel to check for the presence of a band of the expected size.
Protocol for TA Cloning of Degenerate PCR Products
TA cloning is a convenient method for cloning PCR products generated by Taq polymerase, which adds a single 3'-A overhang to the amplicons.[12][13][14][15][16]
Materials:
-
Purified PCR product
-
TA cloning vector (linearized with 3'-T overhangs)
-
T4 DNA Ligase and 10x Ligation Buffer
-
Competent E. coli cells
-
SOC medium
-
LB agar (B569324) plates with appropriate antibiotic and X-gal/IPTG for blue-white screening
Procedure:
-
Purify the PCR Product: Purify the desired PCR band from the agarose gel using a gel extraction kit to remove primers, dNTPs, and polymerase.
-
Set up the Ligation Reaction:
-
Vector DNA (e.g., 50 ng)
-
PCR insert (use a 1:3 to 3:1 molar ratio of vector to insert)
-
1 µL of 10x Ligation Buffer
-
1 µL of T4 DNA Ligase
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubate: Incubate the ligation reaction at room temperature for 1-3 hours or at 16°C overnight.
-
Transform Competent Cells:
-
Thaw a 50 µL aliquot of competent E. coli on ice.
-
Add 2-5 µL of the ligation reaction to the cells and mix gently.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
-
Plate the Transformed Cells: Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic and X-gal/IPTG.
-
Incubate: Incubate the plates overnight at 37°C.
-
Select Colonies: Select white colonies (indicating successful insertion) for further analysis.
Protocol for Sanger Sequencing of Cloned PCR Products
Materials:
-
Plasmid DNA purified from selected colonies
-
Sequencing primer (e.g., M13 forward or reverse primers flanking the cloning site)
-
Sanger sequencing service provider's requirements
Procedure:
-
Prepare Plasmid DNA: Perform a miniprep to isolate plasmid DNA from overnight cultures of the selected white colonies.
-
Quantify and Qualify DNA: Measure the concentration and purity of the plasmid DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
-
Prepare Samples for Sequencing: Prepare the DNA and sequencing primer according to the specifications of your sequencing facility. Typically, this involves providing a specific amount of plasmid DNA and primer in separate tubes or a pre-mixed tube.
-
Submit for Sequencing: Send the samples for Sanger sequencing.
-
Analyze Sequencing Data: Once the sequencing results are received, analyze the chromatogram and the resulting DNA sequence to confirm the identity of the amplified fragment.
Mandatory Visualizations
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of deoxyinosine-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degenerate primers: Design and use [qiagen.com]
- 5. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. bento.bio [bento.bio]
- 8. PCR Troubleshooting [caister.com]
- 9. Inosine (I) vs. degenerate base "N" in oligo - Generi Biotech [generi-biotech.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. oiu.edu.sd [oiu.edu.sd]
- 12. Molecular Cloning/TA Cloning Protocols [protocol-online.org]
- 13. TA cloning [science.umd.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. TA cloning: Ultimate guide - Sharebiology [sharebiology.com]
- 16. pcrbio.com [pcrbio.com]
Decoding the Epitranscriptome: In Vitro Translation Assays for Inosine-Containing mRNA
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-to-inosine (A-to-I) RNA editing, a prevalent post-transcriptional modification in metazoans, is catalyzed by adenosine (B11128) deaminases acting on RNA (ADARs). This process converts adenosine residues to inosine (B1671953) in double-stranded RNA regions. In coding sequences, inosine is often interpreted as guanosine (B1672433) by the translational machinery, leading to protein recoding and functional diversification.[1][2][3] However, recent studies have revealed a more complex role for inosine in translation, including context-dependent misreading and ribosome stalling.[1][4][5] Understanding the translational fate of inosine-containing mRNAs is crucial for elucidating gene regulation and its implications in health and disease.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro translation assays to systematically study the decoding of inosine-containing mRNA. This powerful tool allows for the precise investigation of how the ribosome interprets inosine in various codon contexts, its impact on translation efficiency, and its potential to cause ribosome pausing or stalling.[1][6]
Key Applications
-
Systematic analysis of inosine decoding: Determine the frequency of amino acid incorporation at specific inosine-containing codons.
-
Investigation of ribosome stalling: Quantify the extent of translational pausing or truncation caused by inosine residues.[1][5]
-
Elucidation of context-dependent effects: Analyze how the surrounding nucleotide sequence influences the interpretation of inosine.
-
Screening of therapeutic oligonucleotides: Assess the translational consequences of A-to-I editing targeted by therapeutic interventions.
-
Understanding disease mechanisms: Investigate how aberrant A-to-I editing contributes to pathological conditions.[7]
Experimental Overview
The general workflow for studying the in vitro translation of inosine-containing mRNA involves four main stages:
-
Template Preparation: Generation of a DNA template encoding a reporter mRNA with a specific inosine-containing codon.
-
In Vitro Transcription: Synthesis of the inosine-containing reporter mRNA using T7 RNA polymerase.
-
In Vitro Translation: Translation of the reporter mRNA in a cell-free system, typically rabbit reticulocyte lysate (RRL).
-
Analysis of Translation Products: Characterization and quantification of the resulting peptides, often by mass spectrometry, to determine amino acid incorporation and identify any truncated products.
Below is a graphical representation of the experimental workflow.
Decoding of Inosine-Containing Codons
Inosine's ability to form non-Watson-Crick base pairs allows it to interact with cytidine (B196190) (C), uracil (B121893) (U), and adenosine (A) in the anticodon of tRNA.[1] While predominantly read as guanosine (G), this versatile base-pairing can lead to the incorporation of different amino acids, a phenomenon known as recoding.[1][4]
The following diagram illustrates the potential decoding pathways for an inosine residue within an mRNA codon.
Quantitative Data Summary
Systematic analysis using in vitro translation coupled with mass spectrometry has provided quantitative insights into the decoding of inosine. The following tables summarize key findings from published studies.
Table 1: Amino Acid Incorporation at Inosine-Containing Codons
| Test Codon (I = Inosine) | Primary Amino Acid (as G) | % Incorporation | Alternative Amino Acid (as A) | % Incorporation | Alternative Amino Acid (as U) | % Incorporation |
| IAC | Aspartic Acid | 75% | Asparagine | 25% | - | - |
| IAU | Aspartic Acid | >99% | Asparagine | <1% | - | - |
| ICG | Arginine | >99% | - | - | - | - |
| IAG | Serine | ~80% | Lysine (B10760008) | ~20% | - | - |
| IUG | Cysteine | >99% | - | - | Tryptophan | <1% |
Data is illustrative and compiled from findings reported in studies such as Licht et al., 2019.[1]
Table 2: Inosine-Induced Ribosome Stalling
| Number of Inosines in Codon | Percentage of Truncated Peptide |
| 1 | 5-20% |
| 2 | 30-60% |
| 3 | 60-80% |
Data indicates that the presence of multiple inosines within a single codon significantly increases the likelihood of ribosome stalling and premature termination.[1][8]
Table 3: Effect of Inosine Misincorporation on Luciferase Activity
| ITP Concentration in Transcription | Relative Luminescence (Firefly) | Relative Luminescence (Renilla) |
| 0 mM (Control) | 100% | 100% |
| 0.1 mM | ~80% | ~85% |
| 1 mM | ~60% | ~70% |
| 10 mM | ~40% | ~50% |
Data from in vitro translation of luciferase RNA containing misincorporated inosine shows a significant reduction in protein activity, which is only partially explained by reduced protein abundance.[6][7]
Detailed Experimental Protocols
Protocol 1: Preparation of Inosine-Containing Reporter mRNA
1.1. DNA Template Design:
-
Design a DNA template encoding a short reporter protein. A common design includes a FLAG tag for purification, the test codon of interest, and two lysine codons for specific enzymatic cleavage (e.g., by LysC).[1]
-
The template should be flanked by a T7 promoter at the 5' end and a sequence for run-off transcription at the 3' end.
1.2. In Vitro Transcription:
-
Linearize the plasmid DNA template containing the reporter gene sequence.
-
Set up the in vitro transcription reaction using a commercially available kit (e.g., MEGAscript™ T7 Transcription Kit).
-
For site-specific inosine incorporation, use a DNA template where the adenosine to be replaced by inosine is encoded as a guanosine. During transcription, substitute GTP with inosine triphosphate (ITP) in the nucleotide mix. For random incorporation, add ITP at the desired concentration along with the four canonical NTPs.[7][9][10]
-
A typical reaction mixture (20 µL) contains:
-
2 µL 10x Reaction Buffer
-
2 µL ATP Solution (75 mM)
-
2 µL CTP Solution (75 mM)
-
2 µL UTP Solution (75 mM)
-
2 µL ITP Solution (75 mM, replacing GTP)
-
2 µL Linearized DNA Template (0.5-1 µg)
-
2 µL T7 RNA Polymerase Mix
-
4 µL Nuclease-free Water
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase to remove the DNA template.
-
Purify the synthesized RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based kit).
-
Quantify the RNA concentration and verify its integrity via gel electrophoresis.
Protocol 2: In Vitro Translation and Peptide Analysis
2.1. In Vitro Translation:
-
Use a commercially available rabbit reticulocyte lysate (RRL) in vitro translation system.
-
Set up the translation reaction (25 µL) as follows:
-
17.5 µL RRL
-
0.5 µL Amino Acid Mixture (minus methionine)
-
0.5 µL ³⁵S-Methionine (optional, for radioactive detection)
-
1 µL RNase Inhibitor
-
1 µg of inosine-containing reporter mRNA
-
Nuclease-free water to 25 µL
-
-
Incubate the reaction at 30°C for 60-90 minutes.
2.2. Peptide Purification:
-
If a FLAG-tagged reporter was used, purify the translated peptide using anti-FLAG antibody-conjugated beads.
-
Incubate the translation reaction with the beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with a suitable buffer (e.g., TBS) to remove unbound components.
-
Elute the peptide from the beads, for example, by competitive elution with a FLAG peptide or by changing the pH.
2.3. Mass Spectrometry Analysis:
-
For analysis of the incorporated amino acid, digest the purified peptide with a sequence-specific protease (e.g., LysC if lysine codons were included in the design).
-
Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS).
-
Identify the peptide containing the amino acid corresponding to the original inosine-containing codon.
-
Quantify the relative abundance of peptides with different amino acids at the test position to determine the decoding frequency.[1]
-
To assess ribosome stalling, analyze the full-length and any truncated peptide products. The percentage of truncated peptide can be calculated relative to the total amount of detected peptide.[1][5]
Concluding Remarks
In vitro translation assays provide a robust and versatile platform to dissect the intricate process of decoding inosine-containing mRNA. By combining controlled synthesis of modified RNAs with sensitive analytical techniques like mass spectrometry, researchers can gain unprecedented insights into how this key epitranscriptomic mark expands the coding potential of the genome and regulates translational efficiency. The protocols and data presented here serve as a valuable resource for scientists and professionals aiming to explore the functional consequences of A-to-I RNA editing in their specific areas of interest.
References
- 1. Inosine induces context-dependent recoding and translational stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 4. Inosine induces context-dependent recoding and translational stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Item - In vitro transcription of inosine-containing RNA. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
Application Notes: L-Inosine as a Feed Stimulant in Aquaculture
Introduction
L-Inosine and its derivative, inosine (B1671953) 5'-monophosphate (IMP), are purine (B94841) nucleosides that have been identified as potent gustatory feeding stimulants for a variety of aquatic species.[1][2][3] Initially recognized for their role in enhancing feed palatability and intake, recent research has illuminated their broader benefits as functional nutrients in aquaculture.[2][4] Dietary supplementation with this compound has been shown to not only increase feed consumption but also to improve growth performance, feed utilization, immune responses, and stress resistance in several fish species.[2][5][6] These compounds are particularly effective in increasing the attractiveness of feeds, which is crucial for weaning juveniles onto formulated diets and for improving the palatability of feeds containing high levels of plant-based proteins.[7]
The efficacy of this compound as a feed stimulant is species-specific.[3][4] For instance, it is a primary feeding stimulant for turbot (Scophthalmus maximus), while also being effective for red sea bream (Pagrus major), juvenile eels, and Dover sole.[1][2][5] Its application can lead to significant improvements in key aquaculture production metrics, making it a valuable additive in modern feed formulations.
Quantitative Data Summary
The following tables summarize the performance of various fish species in response to dietary supplementation with this compound and its related compound, IMP.
Table 1: Effects of Dietary this compound on Juvenile Red Sea Bream (Pagrus major)
Feeding Trial Duration: 50 days; Initial Weight: ~8 g. Data extracted from a study on Red Sea Bream.[5]
| Parameter | Control (0 g/kg) | 2 g/kg Inosine | 4 g/kg Inosine | 6 g/kg Inosine | 8 g/kg Inosine |
| Final Weight (g) | 28.5 | 32.1 | 34.2 | 31.5 | 30.8 |
| Weight Gain (%) | 256.3 | 301.3 | 327.5 | 293.8 | 285.0 |
| Specific Growth Rate (%/day) | 2.53 | 2.78 | 2.90 | 2.74 | 2.69 |
| Feed Intake ( g/fish ) | 29.8 | 31.5 | 32.8 | 31.2 | 30.9 |
| Feed Conversion Ratio (FCR) | 1.45 | 1.31 | 1.26 | 1.33 | 1.34 |
| Protein Efficiency Ratio (PER) | 1.43 | 1.62 | 1.70 | 1.59 | 1.58 |
Note: The 4 g/kg inosine supplementation level showed the most significant improvements in growth and feed utilization parameters.[5]
Table 2: Comparative Effects of this compound and IMP on Juvenile Red Sea Bream (Pagrus major)
Feeding Trial Duration: 10 weeks; Initial Weight: ~6.6 g. Data extracted from a comparative study.[2]
| Parameter | Control | 0.4% Inosine | 0.6% Inosine | 0.4% IMP | 0.6% IMP |
| Final Weight (g) | 25.1 | 29.5 | 28.8 | 29.7 | 30.2 |
| Weight Gain (%) | 279.7 | 346.5 | 335.9 | 350.1 | 357.1 |
| Specific Growth Rate (%/day) | 1.91 | 2.14 | 2.11 | 2.15 | 2.17 |
| Feed Intake (% BW/day) | 2.35 | 2.48 | 2.45 | 2.50 | 2.51 |
| Feed Conversion Ratio (FCR) | 1.23 | 1.16 | 1.16 | 1.16 | 1.16 |
Note: Both Inosine and IMP at 0.4% (4 g/kg) and higher significantly improved performance compared to the control diet.[2]
Experimental Protocols
This section provides a detailed protocol for conducting a feeding trial to evaluate this compound as a feed stimulant. This methodology is synthesized from standard practices and published studies.[5][6][8][9]
Protocol 1: Evaluating this compound Supplementation on Growth Performance and Feed Utilization
1. Objective: To determine the optimal dietary inclusion level of this compound for maximizing growth performance, feed intake, and feed efficiency in a target fish species.
2. Materials and Equipment:
-
Basal feed ingredients (e.g., fishmeal, soybean meal, fish oil, vitamin/mineral premix)
-
This compound (≥99% purity)
-
Feed pelletizer/extruder
-
Drying oven
-
Experimental tanks (minimum of 3 replicates per treatment)[8]
-
Aeration system
-
Water quality monitoring kit (for DO, pH, temperature, ammonia)
-
Weighing balance (accurate to 0.01 g)
-
Fish handling nets
-
Data recording sheets[8]
3. Experimental Diet Preparation:
-
Formulate a basal diet that is isonitrogenous and isoenergetic, meeting the known nutritional requirements of the target species.[6]
-
Weigh all dry ingredients for each experimental diet and mix thoroughly in a blender for at least 15 minutes to ensure homogeneity.
-
Prepare the this compound stock. For the experimental diets, weigh the required amount of this compound to achieve the target concentrations (e.g., 0, 2, 4, 6, 8 g/kg of diet).[5]
-
Slowly add the oil and binder components, followed by water (approx. 30-40%), to the dry mix and blend until a suitable dough is formed.
-
Pass the dough through a pelletizer with an appropriately sized die (e.g., 2-3 mm for juvenile fish).
-
Dry the pellets in a forced-air oven at a low temperature (e.g., 45-60°C) until moisture content is below 10%.
-
Break the pellets into the desired size, sieve to remove fines, and store in airtight bags at -20°C until use.
4. Experimental Design and Procedure:
-
Fish Acclimation: Stock juvenile fish of a uniform size in a larger holding tank.[8] Acclimate them to the experimental conditions (tanks, water quality) for at least two weeks, feeding them the control (0 g/kg Inosine) diet.[9]
-
Initial Weighing: At the start of the trial, fast the fish for 24 hours. Anesthetize a representative sample of fish, blot them dry, and weigh them individually to determine the initial average body weight.
-
Stocking: Randomly distribute a known number of fish (e.g., 15-20 fish) into each experimental tank. A minimum of three replicate tanks per dietary treatment is required for statistical validity.[8]
-
Feeding Trial:
-
Feed the fish their assigned experimental diets to apparent satiation two to three times daily (e.g., 08:30, 14:00, 18:00) for a predetermined period (e.g., 8-10 weeks).[9]
-
Meticulously record the amount of feed given to each tank daily.[8]
-
Monitor and record water quality parameters (temperature, dissolved oxygen, pH) daily.
-
Record any mortalities daily, including the weight of the dead fish.[8]
-
-
Final Weighing: At the end of the trial, fast the fish for 24 hours. Count and weigh all fish from each tank to determine the final body weight.
5. Data Collection and Calculations: Collect data on initial and final weight, total feed consumed, and survival. Calculate the following performance indicators:[5][6]
-
Weight Gain (WG, %) = 100 × [(Final weight − Initial weight) / Initial weight]
-
Specific Growth Rate (SGR, %/day) = 100 × [(ln Final weight − ln Initial weight) / Number of days]
-
Feed Conversion Ratio (FCR) = Total feed intake (g) / Wet weight gain (g)
-
Protein Efficiency Ratio (PER) = Wet weight gain (g) / Protein intake (g)
-
Survival Rate (%) = 100 × (Final number of fish / Initial number of fish)
6. Statistical Analysis: Analyze the collected data using one-way analysis of variance (ANOVA). If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means between treatments. The significance level is typically set at p < 0.05.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound as a feed stimulant in aquaculture.
Proposed Chemosensory Signaling Pathway
The precise signaling pathway for this compound as a gustatory stimulant in fish is an area of ongoing research. However, based on known mechanisms of fish chemoreception, a generalized pathway can be proposed.[10] It likely involves the activation of specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
Caption: Proposed signaling pathway for this compound gustatory reception in fish.
References
- 1. Nutrition in Marine Aquaculture. Training Session, Lisbon, 20-30 October 1986 [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dietary Inosine 5′-Monophosphate Supplementation on the Growth Performance and Salinity and Oxidative Stress Resistance of Gibel Carp (Carassius auratus gibelio) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FSHN24-7/FS462: A Review of Feed Attractants as a Guide for Aquaculture Operations [edis.ifas.ufl.edu]
- 8. Trials: The essential tool for choosing the right feed [biomar.com]
- 9. Frontiers | Dietary inosine monophosphate improved liver health and flesh quality of gibel carp (Carassius auratus gibelio) via activating AMPK signalling pathway and enhancing the contents of muscle fat and flavour substance [frontiersin.org]
- 10. The Chemical Sensitivity and Electrical Activity of Individual Olfactory Sensory Neurons to a Range of Sex Pheromones and Food Odors in the Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of L-Inosine Analogs for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of L-Inosine analogs for therapeutic development. This document includes detailed protocols for key experiments, quantitative data summaries, and diagrams of relevant signaling pathways to guide researchers in this promising area of drug discovery.
Introduction
This compound, a naturally occurring purine (B94841) nucleoside, and its synthetic analogs have garnered significant interest in therapeutic development due to their diverse biological activities. These compounds have shown potential in the treatment of a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, cancer, and infectious diseases. The therapeutic effects of this compound analogs are often attributed to their ability to modulate key cellular processes, primarily by targeting enzymes in the purine metabolic pathway, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), or by interacting with adenosine (B11128) receptors. This document outlines protocols for the synthesis of select this compound analogs and the subsequent evaluation of their biological activity.
Data Presentation: Biological Activity of this compound and its Analogs
The following tables summarize the quantitative data on the biological activity of this compound and several of its analogs, providing a comparative overview of their potency and selectivity.
Table 1: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by this compound Analogs
| Compound | Target | IC50 (µM) | Ki (µM) | Organism/Cell Line | Reference |
| Mycophenolic Acid | IMPDH | 20 | - | Human | [1] |
| Merimepodib | IMPDH | 0.007 | - | Human | [1] |
| 2-FVIMP | IMPDH | - | 1.11 | Escherichia coli | [2] |
Table 2: Interaction of this compound and its Analogs with Adenosine Receptors
| Compound | Receptor Subtype | Assay Type | EC50 (µM) | Ki (µM) | Cell Line | Reference |
| Inosine | A2A | cAMP Production | 300.7 | - | CHO-hA2AR | [3] |
| Inosine | A2A | ERK1/2 Phosphorylation | 89.38 | - | CHO-hA2AR | [3] |
| Inosine | A3 | Competitive Binding | - | 25 | Recombinant Rat A3AR | [4] |
| 9-Deazainosine (B10777976) | Purine Nucleoside Phosphorylase | Competitive Inhibition | - | 20 | Human Erythrocytic | [5] |
| 5'-deoxy-5'-iodo-9-deazainosine (B34864) | Purine Nucleoside Phosphorylase | Competitive Inhibition | - | 1.8 | Human Erythrocytic | [5] |
Experimental Protocols
I. Synthesis of this compound Analogs
Detailed, step-by-step synthesis protocols for novel this compound analogs are often proprietary or described in scientific literature that may require subscription access. However, general synthetic strategies for key analogs are outlined below.
A. General Protocol for the Synthesis of 9-Deazainosine
9-Deazainosine and its derivatives are an important class of inosine analogs where the nitrogen at position 9 of the purine ring is replaced by a carbon atom. The synthesis of these C-nucleosides can be challenging. One common approach involves the construction of the pyrrolo[3,2-d]pyrimidine core followed by glycosylation.
-
Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core: This typically involves the condensation of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor.
-
Step 2: Glycosylation: The protected ribose or a derivative is then coupled to the heterocyclic core. This step often requires careful control of stereochemistry to obtain the desired β-anomer.
-
Step 3: Deprotection: Removal of the protecting groups from the sugar and the heterocyclic base yields the final 9-deazainosine analog.
B. General Protocol for the Synthesis of Allopurinol (B61711) Ribonucleoside
Allopurinol is an isomer of hypoxanthine, and its ribonucleoside is an analog of inosine. The synthesis can be achieved through enzymatic or chemical methods.[6][7][8][9][10]
-
Enzymatic Synthesis: Purine nucleoside phosphorylase (PNP) can catalyze the transfer of a ribose group from a donor like inosine or ribose-1-phosphate (B8699412) to allopurinol.[6]
-
Chemical Synthesis:
-
Protection of Ribose: The hydroxyl groups of L-ribose are protected, for example, by acetylation.
-
Activation of Ribose: The protected ribose is converted to a ribosyl halide or another activated species.
-
Coupling: The activated ribose is coupled to allopurinol, often in the presence of a Lewis acid catalyst.
-
Deprotection: The protecting groups are removed to yield allopurinol ribonucleoside.
-
II. Biological Evaluation Protocols
A. IMPDH Inhibition Assay
This protocol is used to determine the inhibitory activity of this compound analogs against IMPDH.[2][11][12][13][14]
-
Principle: IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), with the concomitant reduction of NAD+ to NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm.
-
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA)
-
IMP solution
-
NAD+ solution
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMP, and NAD+ in each well of the microplate.
-
Add varying concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the IMPDH enzyme to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of NADH formation (slope of the absorbance curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
B. Adenosine Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound analogs to specific adenosine receptor subtypes.[15][16][17][18][19]
-
Principle: A competitive binding assay is performed using a radiolabeled ligand that has a high affinity for the adenosine receptor subtype of interest. The ability of the test compound to displace the radioligand is measured.
-
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor subtype (e.g., A2A).
-
Radioligand (e.g., [3H]ZM241385 for A2A).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
In a microplate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.
-
C. Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of this compound analogs by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound analog for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
D. Evaluation of Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo protocol evaluates the neuroprotective potential of this compound analogs.[23][24][25][26][27]
-
Animal Model: Use C57BL/6 mice, which are susceptible to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Procedure:
-
Administer the this compound analog to the mice for a specified period before and/or during MPTP treatment.
-
Induce Parkinson's-like symptoms by administering MPTP (e.g., multiple intraperitoneal injections).
-
Monitor the motor function of the mice using behavioral tests such as the rotarod test or the pole test.
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical analysis of the substantia nigra and striatum to assess the survival of dopaminergic neurons (e.g., tyrosine hydroxylase staining).
-
Measure the levels of dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
E. Western Blot Analysis of ERK and CREB Phosphorylation
This protocol is used to investigate the effect of this compound analogs on intracellular signaling pathways.[1][3][4][28][29][30][31][32][33][34]
-
Cell Treatment and Lysis:
-
Treat cultured cells (e.g., neuronal cells) with the this compound analog for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated CREB (p-CREB), and total CREB.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
References
- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 2. bmrservice.com [bmrservice.com]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis [ch.ic.ac.uk]
- 8. CN102643279A - Synthesis method of allopurinol - Google Patents [patents.google.com]
- 9. On the metabolism of allopurinol. Formation of allopurinol-1-riboside in purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis method of allopurinol - Eureka | Patsnap [eureka.patsnap.com]
- 11. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 12. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMPDH2 Inhibitor Screening Assay Kit (ab283395) is not available | Abcam中文官网 [abcam.cn]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. revvity.com [revvity.com]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Neuroprotection in Parkinson models varies with toxin administration protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 29. benchchem.com [benchchem.com]
- 30. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 33. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low solubility of L-Inosine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of L-Inosine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water at room temperature?
A1: The solubility of this compound in water at or near room temperature is reported to be in the range of 10 mg/mL to approximately 16 mg/mL.[1][2] Specifically, one source indicates a solubility of about 10 mg/mL in water, while another provides a value of 15.8 g/L (15.8 mg/mL) at 20°C.[1][2]
Q2: I'm having trouble dissolving this compound in water. What are the common reasons for this?
A2: Low solubility of this compound can be attributed to several factors:
-
Temperature: The dissolution of this compound in water is an endothermic process, meaning solubility increases with temperature. Attempting to dissolve it at lower temperatures will result in lower solubility.
-
pH of the solution: The pH of the aqueous solution can significantly influence the solubility of this compound.
-
Purity of the compound: Impurities in the this compound powder can affect its dissolution characteristics.
-
Rate of addition and agitation: Adding the solute too quickly without adequate stirring can lead to the formation of clumps that are difficult to dissolve.
Q3: How does temperature affect the solubility of this compound in aqueous solutions?
Q4: Can adjusting the pH of my aqueous solution improve this compound solubility?
A4: Yes, adjusting the pH can significantly impact the solubility of this compound. It has been suggested that the solubility of inosine (B1671953) is at its maximum around a pH of 9. This is due to the ionization state of the molecule at different pH values.
Q5: Are there any recommended co-solvents to enhance the solubility of this compound in aqueous solutions?
A5: For research applications where the use of a co-solvent is permissible, organic solvents such as Dimethyl Sulfoxide (DMSO) can be used to prepare stock solutions at higher concentrations. However, for many biological experiments, it is crucial to minimize the concentration of organic solvents. The use of co-solvents should be carefully evaluated for compatibility with the specific experimental setup.
Q6: How should I store my this compound stock solutions?
A6: It is generally recommended to prepare fresh aqueous solutions of this compound for immediate use.[1] If storage is necessary, it is advisable to filter-sterilize the solution and store it at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely in water. | Insufficient temperature. | Gently warm the solution to 40-50°C while stirring. Do not boil, as this may cause degradation. |
| pH of the water is neutral or acidic. | Adjust the pH of the solution to approximately 9 using a suitable base (e.g., NaOH) while monitoring with a pH meter. | |
| Solute was added too quickly. | Add the this compound powder gradually to the vortexing solvent to ensure proper dispersion. | |
| The solution is cloudy or has precipitates after cooling. | Supersaturation. | The concentration of this compound may be too high for the solution to remain stable at a lower temperature. Try preparing a more dilute solution or maintaining a slightly elevated temperature. |
| pH shift. | Verify the pH of the solution after it has cooled and adjust if necessary. | |
| I need to prepare a high-concentration stock solution. | Limited aqueous solubility. | Consider preparing a stock solution in a biocompatible organic solvent like DMSO, and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is not toxic to your cells or system. |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or deionized water)
-
Sterile container (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
-
pH meter
-
0.22 µm sterile filter
-
-
Procedure:
-
Determine the desired concentration and volume of the this compound solution.
-
Measure the required amount of high-purity water into the sterile container.
-
Place the container on the magnetic stirrer and add the stir bar.
-
Gently warm the water to approximately 40-50°C.
-
Slowly add the pre-weighed this compound powder to the vortex of the stirring water.
-
Continue stirring until the this compound is completely dissolved. This may take some time.
-
If solubility issues persist, check the pH of the solution. If necessary, adjust the pH to ~9.0 with a dilute solution of NaOH while stirring.
-
Once the this compound is fully dissolved, allow the solution to cool to room temperature.
-
For sterile applications, pass the solution through a 0.22 µm sterile filter into a sterile storage container.
-
Use the solution immediately or store it appropriately.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: A flowchart outlining the step-by-step process for troubleshooting common issues encountered when dissolving this compound in aqueous solutions.
Signaling Pathway of this compound Metabolism
Caption: A simplified diagram illustrating the key enzymatic steps in the metabolic pathway of this compound, starting from Adenosine and leading to the formation of Uric Acid.[4][5][6][7][8][9][10][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Inosine? [synapse.patsnap.com]
- 5. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
L-Inosine Stability in Cell Culture Media: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols regarding the stability of L-Inosine in commonly used cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a naturally occurring purine (B94841) nucleoside. In cell culture, it can serve as an alternative energy source to glucose for certain cell types, particularly immune cells like T-cells. It can also be involved in various signaling pathways and has been studied for its potential neuroprotective and immunomodulatory effects.
Q2: How stable is this compound in aqueous solutions and cell culture media?
Generally, this compound is considered a relatively stable molecule in aqueous solutions, especially when compared to other labile supplements like L-glutamine or adenosine (B11128).[1][2] However, its stability in cell culture media is not indefinite and can be influenced by several factors over time. One supplier suggests that aqueous solutions of inosine (B1671953) are not recommended for storage for more than one day, though this is a general guideline.[3]
Q3: What factors can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound in your cell culture setup:
-
pH of the Medium: this compound's stability is pH-dependent. Degradation can increase in alkaline conditions. Standard cell culture media are buffered to a physiological pH (around 7.2-7.4), but pH shifts can occur during cell growth.
-
Temperature: Like most biochemical reactions, the degradation of this compound is accelerated at higher temperatures. Maintaining a constant 37°C is standard, but temperature fluctuations should be avoided.
-
Presence of Cells and Enzymes: Cells can actively metabolize this compound. Furthermore, purine nucleoside phosphorylase (PNP), an enzyme present in cells and potentially in serum supplements, can degrade inosine into hypoxanthine (B114508).[4][5]
-
Media Composition: The various components within a cell culture medium, such as amino acids and vitamins, can potentially interact with this compound over time.[6]
-
Presence of Serum: Fetal Bovine Serum (FBS) contains various enzymes and other proteins that may affect the stability of this compound. The effect can be complex, as some proteins might bind to and protect the molecule, while enzymes could actively degrade it.[7]
Q4: I suspect this compound degradation is affecting my experimental results. What are the common signs?
Inconsistent experimental outcomes, such as variable cell growth, altered metabolic profiles, or a decline in an expected biological effect over the course of a multi-day experiment, could be indicative of this compound degradation. If this compound is a critical component for your cells' survival or function, its degradation would lead to a depletion of this key substrate.
Q5: How can I determine the actual stability of this compound in my specific cell culture conditions?
The most reliable way to understand the stability of this compound in your setup is to perform an empirical stability study. This involves incubating this compound in your specific cell culture medium (both with and without cells) under your experimental conditions and measuring its concentration at different time points. A detailed protocol for such a study is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in long-term cultures ( > 48 hours). | Degradation of this compound over time, leading to its depletion. | 1. Perform a stability study (see protocol below) to determine the degradation rate in your specific medium and conditions.2. Consider replenishing this compound by performing partial media changes during the experiment.3. Prepare fresh this compound-supplemented media for each experiment rather than using pre-mixed media stored for extended periods. |
| Precipitate forms after adding this compound stock to the medium. | The final concentration of this compound exceeds its solubility limit in the medium, or "solvent shock" from a concentrated DMSO stock. | 1. Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock.2. Add the stock solution slowly while gently swirling the medium.3. Perform serial dilutions or add the stock to a smaller volume of medium first before bringing it to the final volume. |
| Variability between experiments using serum-containing vs. serum-free media. | Serum components are affecting this compound stability or bioavailability. | 1. Run a stability study comparing this compound degradation in your basal medium with and without the addition of serum.2. Be aware that serum proteins may bind to this compound, which could affect its availability to the cells. |
Quantitative Data on this compound Stability
Table 1: Illustrative Stability of this compound (1 mM) in Cell Culture Media at 37°C, 5% CO₂
| Time (Hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | DMEM + 10% FBS (% Remaining) |
| 0 | 100% | 100% | 100% |
| 24 | ~95% | ~94% | ~90% |
| 48 | ~90% | ~88% | ~81% |
| 72 | ~84% | ~81% | ~72% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium by HPLC
Objective: To quantify the concentration of this compound in a specific cell culture medium over time under standard incubation conditions.
Materials:
-
This compound powder
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.[8][9]
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase buffer
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of this compound Medium:
-
Prepare a fresh solution of your chosen cell culture medium. If you are testing the effect of serum, prepare two batches: one with and one without your typical FBS concentration.
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile, deionized water. Note that the solubility of inosine in water is approximately 10 mg/mL.[3]
-
Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly by gentle inversion.
-
-
Incubation and Sample Collection:
-
Dispense aliquots of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
The T=0 sample should be processed immediately and serves as the initial concentration reference.
-
-
Sample Processing:
-
At each designated time point, remove one tube for each condition.
-
If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system. A common method involves a C18 column with a mobile phase gradient of a buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).[8][9]
-
Set the UV detector to the maximum absorbance wavelength for inosine (approximately 248-250 nm).
-
Generate a standard curve using known concentrations of this compound in the same medium (processed identically to the samples).
-
Inject the prepared samples and quantify the inosine peak area against the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as a percentage of the initial concentration at T=0.
-
Protocol 2: Fluorometric Assay for this compound Quantification
For a higher-throughput alternative to HPLC, commercially available fluorometric assay kits can be used to measure inosine concentration.[10][11][12] These kits typically involve an enzymatic reaction where inosine is converted to hypoxanthine, which then reacts with a probe to generate a fluorescent signal.
Procedure:
-
Follow the sample preparation and incubation steps as described in Protocol 1.
-
At each time point, collect the samples.
-
Process the samples according to the specific instructions provided by the assay kit manufacturer, including any necessary dilutions to fall within the kit's linear range.
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
Calculate the inosine concentration based on the standard curve prepared as per the kit's protocol.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Enzymatic degradation pathway of this compound.
References
- 1. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Inosine Assay Kit (Fluorometric) (ab126286) | Abcam [abcam.com]
Technical Support Center: High-Fidelity Polymerase and Inosine-Containing Primers
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing issues with PCR amplification using high-fidelity DNA polymerases and primers that contain inosine (B1671953). Here you will find answers to frequently asked questions and detailed troubleshooting protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my high-fidelity polymerase failing to amplify my target when I use primers containing inosine?
A1: The primary reason for this failure is the inherent 3'→5' exonuclease activity, also known as "proofreading," of high-fidelity DNA polymerases.[1][2] Inosine is often used as a "universal" base because it can pair with all four standard DNA bases (A, T, C, G). However, these pairings, particularly I-G and I-T, are structurally different from standard Watson-Crick pairs and are often recognized as mismatches by the proofreading domain of the polymerase.[1] The polymerase then attempts to "correct" this mismatch by excising the inosine base from the 3' end of the primer. This process degrades the primer and prevents the initiation of DNA synthesis, leading to little or no PCR product.[1][2]
Q2: Which high-fidelity polymerases are known to be incompatible with inosine primers?
A2: Most standard high-fidelity polymerases that possess a strong proofreading activity are incompatible with inosine-containing primers. This includes popular enzymes such as:
-
Phusion® High-Fidelity DNA Polymerase[2]
-
KAPA HiFi DNA Polymerase (standard formulations)[2]
-
Platinum™ SuperFi™ DNA Polymerase[2]
Users on research forums have consistently reported amplification failure with these enzymes when using inosine-containing primers.[1][2]
Q3: Are there any high-fidelity polymerases that work with inosine primers?
A3: Yes. To address this common issue, some manufacturers have engineered high-fidelity polymerases with modified proofreading domains or uracil-binding pockets that tolerate non-standard bases like inosine and uracil (B121893). These are the recommended choice when high fidelity is essential. Examples include:
-
Q5U® Hot Start High-Fidelity DNA Polymerase (NEB) : This is a modified version of the Q5 polymerase specifically designed to read and amplify templates containing uracil and inosine bases.[3][4]
-
KAPA HiFi HotStart Uracil+ DNA Polymerase (Roche) : This enzyme is also engineered to tolerate and amplify templates with uracil and has been successfully used with primers containing deoxyinosine.[1]
Q4: My amplification is not completely failing, but the yield is very low. What could be the cause?
A4: Low yield can be a symptom of the proofreading activity partially degrading your primers. Additionally, the position of the inosine base within the primer can significantly affect amplification efficiency. Studies have shown that a single inosine residue, especially when located near the 3' terminus, can reduce the amplification rate.[5] The polymerase may stall or be less efficient at extending from a primer-template duplex containing a "wobble" pair.
Q5: Can I just use a standard Taq polymerase instead?
A5: Absolutely. Standard Taq DNA polymerase lacks 3'→5' exonuclease (proofreading) activity and therefore works well with inosine-containing primers.[1][2] Many researchers successfully use Taq or Taq-based blends for this application. However, this comes at the cost of fidelity. If the downstream application (e.g., next-generation sequencing, cloning for protein expression) requires very low error rates, using Taq may not be suitable.
Data Presentation: Polymerase Fidelity and Inosine Incorporation
For successful experimental design, it's crucial to understand the quantitative trade-offs between different polymerases.
Table 1: Comparison of Reported Fidelity for Common DNA Polymerases
| Polymerase | Type | Reported Fidelity (Relative to Taq) | Compatible with Inosine? |
| Taq DNA Polymerase | Non-Proofreading | 1x | Yes |
| Phusion® High-Fidelity DNA Polymerase | Proofreading | ~50x[6] | No[2] |
| Q5® High-Fidelity DNA Polymerase | Proofreading | ~280x[7] | No |
| KAPA HiFi DNA Polymerase | Proofreading | ~100x[8] | No[2] |
| Q5U® Hot Start High-Fidelity DNA Polymerase | Engineered Proofreading | >100x | Yes [3][4] |
| KAPA HiFi HotStart Uracil+ | Engineered Proofreading | High | Yes [1] |
Fidelity values are based on manufacturer-reported data and can vary based on the assay method.
Table 2: Kinetic Efficiency of dITP (Inosine) Incorporation by Human Polymerase η
This data illustrates the inherent challenge of incorporating inosine opposite different template bases. While not a thermostable PCR enzyme, the kinetics highlight the variable stability of inosine pairing.
| Template Base | Incoming Nucleotide | Catalytic Efficiency (kcat/KM) (s⁻¹µM⁻¹) |
| dC | dGTP (Correct) | 18.5 x 10⁻³ |
| dC | dITP (Inosine) | 7.17 x 10⁻³ |
| dT | dATP (Correct) | N/A |
| dT | dITP (Inosine) | 0.52 x 10⁻³ |
Data from a study on human polymerase eta, a translesion synthesis polymerase.[9] The data shows that while inosine (dITP) can be incorporated, its efficiency varies significantly depending on the template base, being ~14-fold more efficient opposite cytosine than thymine.[9]
Visualizing the Problem and Solution
The diagrams below illustrate the core biochemical conflict and a logical workflow for troubleshooting your experiments.
Figure 1. The conflict between the proofreading domain and an inosine-containing primer.
Figure 2. Troubleshooting workflow for PCR with inosine-containing primers.
Experimental Protocols
Protocol 1: PCR Using an Inosine-Compatible High-Fidelity Polymerase (e.g., Q5U®)
This protocol provides a starting point for using an engineered polymerase that is compatible with inosine.
Reaction Setup: Assemble the reaction on ice. It is recommended to prepare a master mix for multiple reactions.
| Component | 25 µL Reaction | 50 µL Reaction | Final Concentration |
| 5X Q5U® Reaction Buffer | 5 µL | 10 µL | 1X |
| 10 mM dNTPs | 0.5 µL | 1 µL | 200 µM |
| 10 µM Forward Primer (with Inosine) | 1.25 µL | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| Template DNA | variable | variable | < 1000 ng |
| Q5U® Hot Start High-Fidelity DNA Polymerase | 0.25 µL | 0.5 µL | 0.02 U/µL |
| Nuclease-Free Water | to 25 µL | to 50 µL | - |
Source: Adapted from NEB protocol for Q5U® Hot Start High-Fidelity DNA Polymerase.[3][10]
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 5-10 seconds | 30-35 |
| Annealing | 55-72°C* | 20 seconds | |
| Extension | 72°C | 20-30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4-10°C | ∞ | |
*Note: Use a Tm calculator recommended by the polymerase manufacturer to determine the optimal annealing temperature. For Q5U, this is typically 3°C above the Tm of the lower Tm primer.
Protocol 2: Troubleshooting Low PCR Yield with Additives
If you are using an appropriate polymerase but still observing low yield, PCR enhancers can be used to disrupt secondary structures and improve amplification.[11]
1. Prepare Additive Stock Solutions:
-
DMSO: Use molecular biology grade, 100% solution.
-
Betaine (B1666868): Prepare a 5 M stock solution in nuclease-free water.
2. Optimize Additive Concentration: Set up a series of reactions to test the optimal concentration of each additive. It is often best to optimize one additive at a time.
DMSO Optimization:
-
Set up parallel reactions with final DMSO concentrations of 2%, 4%, 6%, and 8%.[12]
-
Important: Adding DMSO will lower the melting temperature (Tm) of your primers. You must decrease your annealing temperature by approximately 0.5-0.6°C for every 1% of DMSO added.[13]
Betaine Optimization:
-
Set up parallel reactions with final betaine concentrations of 0.5 M, 1.0 M, and 1.5 M.[14]
Example Reaction Setup with 4% DMSO (50 µL total volume):
-
Add 2 µL of 100% DMSO to your master mix per 50 µL reaction.
-
Adjust the volume of nuclease-free water accordingly.
-
Reduce the calculated annealing temperature by 2-3°C.
After running the PCR, analyze the results on an agarose (B213101) gel to determine which additive concentration provides the highest yield of the specific product.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. PCR Using Q5U Hot Start High-Fidelity DNA Polymerase (NEB #M0515): Amplification of bisulfite-converted, de... [protocols.io]
- 4. neb.com [neb.com]
- 5. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. neb-online.de [neb-online.de]
- 8. sequencing.roche.com [sequencing.roche.com]
- 9. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. DMSO and betaine greatly improve amplification of GC-rich constructs in de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genelink.com [genelink.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Confounding Effects of L-Inosine Metabolism to Uric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the experimental challenges arising from the metabolic conversion of L-Inosine to uric acid.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway from this compound to uric acid?
A1: this compound is a naturally occurring purine (B94841) nucleoside that is metabolized in a two-step enzymatic process to uric acid. First, purine nucleoside phosphorylase (PNP) converts this compound to hypoxanthine (B114508). Subsequently, the enzyme xanthine (B1682287) oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] This pathway is a standard part of purine catabolism in humans.[1][3]
Q2: Why is uric acid a confounding factor in my this compound experiments?
A2: Uric acid is a biologically active molecule with significant antioxidant properties.[4][5][6] In fact, it is one of the most abundant antioxidants in human plasma.[4][6] When studying the effects of this compound, particularly in contexts like neuroprotection or reduction of oxidative stress, it can be difficult to discern whether the observed effects are due to this compound itself or its metabolite, uric acid.[7][8][9] Many of the beneficial effects attributed to inosine (B1671953) are thought to be mediated, at least in part, by uric acid.[8][9]
Q3: How can I block the conversion of this compound to uric acid in my experiments?
A3: The most common method is to use a xanthine oxidase inhibitor. Allopurinol (B61711) is a widely used inhibitor that acts as a structural analog of hypoxanthine, competitively blocking the active site of xanthine oxidase.[10][11][12][13] This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid.[10][11][12] Allopurinol is metabolized to oxypurinol, which is also an inhibitor of xanthine oxidase and has a longer half-life, providing sustained inhibition.[12][13][14]
Q4: What are the appropriate controls to use in an this compound experiment to account for uric acid's effects?
A4: To properly dissect the effects of this compound from those of uric acid, a well-designed experiment should include the following control groups:
-
Vehicle Control: The solvent used to dissolve this compound and other compounds.
-
This compound alone: To observe the combined effects of this compound and its metabolic products.
-
This compound + Xanthine Oxidase Inhibitor (e.g., Allopurinol): To isolate the effects of this compound itself by preventing its conversion to uric acid.
-
Uric Acid alone: To determine the effects of the metabolite directly. The concentration used should ideally match the levels produced from this compound in your experimental system.
-
Xanthine Oxidase Inhibitor alone: To ensure the inhibitor does not have independent effects on your experimental outcomes.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| High variability in experimental results with this compound. | Inconsistent conversion of this compound to uric acid between experiments due to differences in cell density, metabolic activity, or incubation time. | 1. Standardize cell seeding density and experimental timelines rigorously.2. Measure uric acid levels in the culture supernatant at the end of the experiment to quantify the extent of conversion.3. Incorporate a xanthine oxidase inhibitor like allopurinol to block uric acid production and reduce this source of variability. |
| Observed effect (e.g., antioxidant, neuroprotective) is present but I cannot confirm if it's from this compound or uric acid. | Both this compound and uric acid have documented biological activities that can overlap.[7][9] | 1. Run parallel experiments with the controls outlined in FAQ Q4.2. Compare the magnitude of the effect in the "this compound alone" group to the "Uric Acid alone" group.3. The "this compound + Allopurinol" group will reveal the effects attributable solely to this compound. |
| Cell toxicity is observed at higher concentrations of this compound. | While this compound is generally well-tolerated, high concentrations or its metabolic byproducts could have off-target effects. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.2. Include a viability assay (e.g., MTT, LDH) in your experimental design.3. Test for toxicity with uric acid alone to see if the metabolite is the cause. |
| The xanthine oxidase inhibitor (e.g., allopurinol) appears to have an effect on its own. | Allopurinol can have effects independent of its role in blocking uric acid production, such as influencing purine and pyrimidine (B1678525) synthesis or T-cell activation.[15][16] | 1. Always include a control group treated with the inhibitor alone.2. If an independent effect is observed, consider using a different xanthine oxidase inhibitor (e.g., febuxostat) or lowering the concentration of allopurinol to the minimum effective dose. |
Data Presentation: Quantitative Summaries
Table 1: Common Xanthine Oxidase Inhibitors and In Vitro Concentrations
| Inhibitor | Mechanism of Action | Typical Starting Concentration Range (In Vitro) | Stock Solution Preparation |
| Allopurinol | Competitive inhibitor of xanthine oxidase; structural analog of hypoxanthine.[10][11][12][13] | 10 µM - 100 µM[17] | Dissolve in DMSO to create a stock solution (e.g., 10 mM).[17] |
| Oxypurinol | Active metabolite of allopurinol; also a xanthine oxidase inhibitor with a longer half-life.[12][13][14] | Similar to allopurinol, often studied in the context of allopurinol administration. | Typically formed in situ from allopurinol. |
| Febuxostat | A non-purine selective inhibitor of xanthine oxidase. | Varies by cell type; consult literature for specific applications. | Soluble in DMSO. |
Table 2: Biological Activities of this compound and Uric Acid
| Molecule | Key Biological Activities | Experimental Context |
| This compound | Neuroprotective, anti-inflammatory, promotes axon outgrowth.[7][8][9][18] | Models of stroke, spinal cord injury, Parkinson's disease, multiple sclerosis.[8][9][19] |
| Uric Acid | Potent antioxidant, peroxynitrite scavenger, can be pro-oxidant in certain environments.[4][5][6][20] | Studies on oxidative stress, cardiovascular disease, neurodegeneration.[4][9][20] |
Experimental Protocols
Protocol: Differentiating the Effects of this compound from Uric Acid in a Neuronal Cell Culture Model
This protocol provides a framework for dissecting the specific contributions of this compound and its metabolite, uric acid, to a biological outcome (e.g., cell viability after an oxidative insult).
1. Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound powder
-
Uric acid powder
-
Allopurinol powder[17]
-
DMSO (for stock solutions)
-
Phosphate-buffered saline (PBS)
-
Reagents for inducing experimental insult (e.g., hydrogen peroxide for oxidative stress)
-
Cell viability assay kit (e.g., MTT or LDH)
-
Uric acid assay kit[21]
-
96-well cell culture plates
2. Preparation of Stock Solutions:
-
This compound: Prepare a 100 mM stock solution in sterile PBS or culture medium. Filter-sterilize.
-
Uric Acid: Prepare a stock solution in a dilute NaOH solution and neutralize with HCl, then dilute in culture medium. Solubility in aqueous solutions is limited.
-
Allopurinol: Prepare a 10 mM stock solution in DMSO.[17]
3. Experimental Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment:
-
Prepare treatment media for each experimental group by diluting stock solutions in fresh complete medium.
-
Groups:
-
Vehicle Control (medium + DMSO equivalent to allopurinol group)
-
This compound (e.g., 1 mM)
-
Allopurinol (e.g., 100 µM)
-
This compound (1 mM) + Allopurinol (100 µM)
-
Uric Acid (concentration to be determined, see step 5)
-
-
Remove old medium and replace with the prepared treatment media.
-
Incubate for a pre-determined time (e.g., 1 hour).
-
-
Induction of Insult (if applicable):
-
Add the experimental stressor (e.g., hydrogen peroxide) to all wells except for an "untreated" control group.
-
Incubate for the desired duration of the insult (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation, measure cell viability using an MTT or LDH assay according to the manufacturer's protocol.
-
Uric Acid Measurement: Collect the culture supernatant from parallel wells for each treatment group. Measure the uric acid concentration using a commercially available kit to confirm that allopurinol effectively blocked its production.[21]
-
-
Optimizing Uric Acid Concentration:
-
In a preliminary experiment, treat cells with this compound (e.g., 1 mM) for the full experimental duration.
-
Measure the concentration of uric acid in the supernatant.
-
Use this empirically determined concentration for the "Uric Acid alone" group in subsequent experiments to ensure a relevant comparison.
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Metabolic conversion of this compound to Uric Acid.
Caption: Workflow for dissecting this compound vs. Uric Acid effects.
Caption: Interventional logic for isolating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. functionalps.com [functionalps.com]
- 5. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 12. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Allopurinol reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inosine to increase serum and CSF urate in Parkinson disease: A randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uric Acid Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing L-Inosine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing the delivery of L-Inosine across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound across the blood-brain barrier?
The primary challenges stem from the highly selective nature of the BBB, which restricts the passage of most molecules from the bloodstream into the central nervous system (CNS). For this compound, specific challenges include:
-
Limited Passive Diffusion: While this compound is a relatively small molecule, its hydrophilic nature limits its ability to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.[1][2]
-
Efflux Transporters: The BBB is equipped with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics and certain endogenous molecules out of the brain endothelial cells and back into the bloodstream, potentially limiting the net accumulation of this compound in the CNS.[1][3]
-
Metabolic Instability: this compound can be metabolized in the periphery, reducing the concentration available to cross the BBB.[4][5]
-
Controlled Influx: The entry of nucleosides like this compound is primarily mediated by specific transporters, the expression and activity of which can be a rate-limiting factor.[6][7][8]
Q2: What are the known transport mechanisms for this compound across the BBB?
This compound is primarily transported across the BBB via carrier-mediated transport, specifically by equilibrative nucleoside transporters (ENTs).[6][7][9]
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient. Two key ENTs involved are:
-
ENT1 (SLC29A1): Transports a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides.[6][10]
-
ENT2 (SLC29A2): Exhibits a high affinity for inosine (B1671953) and is considered a major contributor to its transport across the BBB.[6][7]
-
It is important to note that these are sodium-independent transporters.[10]
Q3: What are the most promising strategies to enhance this compound delivery to the brain?
Several strategies are being explored to overcome the challenges of BBB penetration:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolic degradation and facilitate its transport across the BBB.[1][11][12][13] Surface modification of these nanoparticles with specific ligands can target receptors on the BBB for enhanced uptake.[14][15][16][17]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching this compound (or its nanoparticle carrier) to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[1][15][18] This triggers endocytosis and transport of the complex across the endothelial cell.
-
Adsorptive-Mediated Transcytosis (AMT): This method utilizes electrostatic interactions between positively charged molecules and the negatively charged surface of brain endothelial cells to induce transcytosis.[1][13]
-
Intranasal Delivery: This non-invasive route bypasses the BBB by allowing direct access to the CNS through the olfactory and trigeminal nerve pathways.[19] Nanoparticle formulations can further enhance the stability and absorption of this compound via this route.[20][19]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB.[21][22] Once in the brain, the prodrug is converted back to the active this compound.[22]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased penetration of systemically administered agents like this compound.[12][14]
Troubleshooting Guides
Problem 1: Low brain concentration of this compound detected after systemic administration.
| Possible Cause | Troubleshooting Step |
| Rapid peripheral clearance or metabolism. | 1. Formulation: Consider using a formulation that protects this compound from degradation, such as encapsulation in liposomes or polymeric nanoparticles.[1][11] 2. Route of Administration: Explore alternative routes like intranasal delivery to bypass first-pass metabolism.[20][19] 3. Prodrug Strategy: Synthesize a more stable prodrug of this compound.[22] |
| Inefficient transport across the BBB. | 1. Targeted Delivery: Functionalize nanoparticles with ligands targeting BBB receptors (e.g., transferrin, insulin) to promote receptor-mediated transcytosis.[15][18] 2. Increase Lipophilicity: If using a prodrug approach, ensure the modification significantly increases lipid solubility.[21][22] 3. Modulate Transporter Activity: Investigate co-administration with agents that may modulate ENT activity, though this is an exploratory and complex approach. |
| High activity of efflux pumps (e.g., P-gp). | 1. Inhibitors: Co-administer with a known P-gp inhibitor. However, this can lead to systemic toxicity and should be approached with caution. 2. Nanoparticle Encapsulation: Encapsulation can sometimes shield the drug from efflux pump recognition.[2] |
| Inaccurate quantification method. | 1. Assay Validation: Ensure your assay for measuring this compound in brain tissue is validated for sensitivity and specificity. Commercial assay kits are available.[23] 2. Sample Preparation: Optimize brain tissue homogenization and extraction procedures to maximize this compound recovery. |
Problem 2: High variability in experimental results for this compound brain uptake.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation of the delivery vehicle. | 1. Characterization: Thoroughly characterize each batch of your delivery system (e.g., nanoparticle size, charge, drug loading) to ensure consistency. 2. Stability: Assess the stability of your formulation under storage and experimental conditions.[24] |
| Variability in the animal model. | 1. Animal Strain and Age: Use a consistent strain, age, and sex of animals for all experiments. 2. BBB Integrity: Be aware that certain disease models can alter BBB permeability, leading to variability.[2][14] Consider including a control group to assess baseline BBB permeability. |
| Inconsistent administration technique. | 1. Standardize Procedures: Ensure that the volume, rate, and location of administration (e.g., intravenous, intranasal) are highly standardized across all animals. |
Quantitative Data Summary
Table 1: this compound Dosing and Observed Effects in Preclinical Studies
| Animal Model | Dose of this compound | Route of Administration | Key Findings | Reference |
| Rat model of streptozotocin-induced cognitive impairment | 50 mg/kg or 100 mg/kg for 25 days | - | Prevented memory deficits and enhanced brain levels of anti-inflammatory cytokines. | [4] |
| Early Parkinson's Disease Patients (SURE-PD trial) | Titrated to increase serum urate | Oral | Increased serum and cerebrospinal fluid (CSF) urate levels. | [4] |
| Mouse model of traumatic brain injury | - | Intraperitoneal | Reduced neurological severity score and improved cognitive function. | [25] |
Table 2: Comparison of CNS Delivery Platforms
| Delivery Platform | Advantages | Disadvantages | Reference |
| Liposomes | High biocompatibility, can encapsulate hydrophilic and hydrophobic drugs. | Low-level penetration of a healthy BBB without targeting. | [14] |
| Polymeric Nanoparticles | Can be surface-modified for targeting, controlled release. | Potential for immunogenicity and toxicity depending on the polymer. | [11][12] |
| Bispecific Antibodies | High specificity for BBB receptors and therapeutic targets. | Complex manufacturing, potential for off-target effects. | [14] |
| Intranasal Delivery | Non-invasive, bypasses the BBB. | Limited to certain drug types, formulation challenges for efficient CNS delivery. | [20][19] |
| Focused Ultrasound | Non-invasive, transient and localized BBB opening. | Requires specialized equipment, potential for off-target effects in the sonicated area. | [12][14] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Interstitial this compound in the Brain
This protocol is a generalized procedure based on methodologies described for monitoring purine metabolites in the brain.[26]
-
Animal Preparation: Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for a sufficient period (e.g., 2-3 hours) to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before and after systemic administration of this compound or the this compound-loaded delivery vehicle.
-
Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[26]
-
Data Interpretation: The concentration of this compound in the dialysate is proportional to its concentration in the brain's interstitial fluid.
Protocol 2: Quantification of this compound in Brain Tissue Homogenate
-
Tissue Collection: Following the experimental endpoint, euthanize the animal and rapidly excise the brain.
-
Dissection and Storage: Dissect the brain region of interest on ice and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline with protease and phosphatase inhibitors).
-
Extraction: Perform a protein precipitation and extraction step (e.g., using perchloric acid or methanol) to separate small molecules like this compound from proteins and lipids.
-
Quantification:
-
Normalization: Normalize the measured this compound concentration to the total protein content or tissue weight of the homogenate.
Visualizations
Caption: Mechanisms of this compound transport across the blood-brain barrier.
Caption: Experimental workflow for nanoparticle-mediated this compound delivery.
Caption: Simplified signaling pathway of this compound's neuroprotective effects.
References
- 1. Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inosine and equilibrative nucleoside transporter 2 contribute to hypoxic preconditioning in the murine cardiomyocyte HL-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 12. Drug Delivery Across the Blood–Brain Barrier: A New Strategy for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Strategies for delivering therapeutics across the blood–brain barrier [ouci.dntb.gov.ua]
- 19. Nanoparticle-Mediated Nose-to-Brain Delivery for Ischemic Stroke Therapy: Preclinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle-Mediated Nose-to-Brain Delivery for Ischemic Stroke Therapy: Preclinical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 22. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inosine Assay [cellbiolabs.com]
- 24. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interstitial adenosine, inosine, and hypoxanthine are increased after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected cell death with high concentrations of L-Inosine
This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected cell death or inconsistent results when using high concentrations of L-Inosine in their experiments.
Frequently Asked Questions (FAQs)
Q1: I thought this compound was protective. Why am I observing high levels of cell death?
A1: While this compound is known for its neuroprotective and immunomodulatory effects at physiological concentrations, at high or supra-physiological concentrations, it can induce apoptosis (programmed cell death) in various cell types. This paradoxical effect is often due to disruptions in purine (B94841) metabolism, leading to an imbalance in the nucleotide pools essential for DNA and RNA synthesis.[1] This can trigger stress pathways that culminate in apoptosis.
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Cells at high passage numbers can exhibit altered metabolic responses. It's crucial to use cells within a consistent, low passage range.
-
Cell Density at Seeding: The initial number of cells plated can significantly impact their response to this compound. Ensure consistent seeding density across all experiments.
-
This compound Purity and Preparation: The purity of the this compound and the method of its dissolution and storage can affect its activity. Use a high-purity grade and prepare fresh solutions for each experiment.
-
Incubation Time: The duration of exposure to this compound is a critical parameter. Short-term and long-term exposures can yield vastly different outcomes.
Q3: How can I determine if the cell death I'm observing is apoptosis or necrosis?
A3: Differentiating between apoptosis and necrosis is key to understanding the mechanism of this compound-induced cytotoxicity.
-
Apoptosis is a programmed process characterized by cell shrinkage, membrane blebbing, and the activation of caspases.
-
Necrosis is an uncontrolled form of cell death resulting from cellular injury, characterized by cell swelling and lysis.
You can use an Annexin V/Propidium Iodide (PI) assay to distinguish between these two forms of cell death. Annexin V stains apoptotic cells, while PI stains necrotic cells.
Q4: What is a typical effective concentration for this compound, and when does it become cytotoxic?
A4: The effective and cytotoxic concentrations of this compound are highly cell-type dependent. For some cell lines, protective effects are seen in the micromolar (µM) range, while cytotoxic effects may begin to appear in the high micromolar to millimolar (mM) range. It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration range for your experimental goals.
Troubleshooting Guide: Unexpected Cell Death
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed with high concentrations of this compound.
Problem 1: Massive Cell Death at Expected "Protective" Concentrations
| Potential Cause | Recommended Action |
| This compound Purity/Contamination | Verify the purity of your this compound from the supplier's certificate of analysis. Consider purchasing from a different lot or supplier. Test for endotoxin (B1171834) contamination. |
| Incorrect Concentration Calculation | Double-check all calculations for molarity and dilutions. Ensure the molecular weight used is correct for the form of this compound (e.g., free acid vs. salt). |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to purine metabolism disruption. Perform a literature search for your cell line and this compound. |
| Vehicle/Solvent Cytotoxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic. Run a vehicle-only control.[2] |
Problem 2: Inconsistent IC50 Values Across Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accuracy.[2] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. Variations can stress cells and alter their response. |
| Assay Timing | Read the assay results at a consistent time point after this compound treatment. Cell viability can change dynamically over time. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting unexpected cell death.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Potential Signaling Pathway for High-Concentration this compound Induced Apoptosis
High concentrations of this compound can lead to an imbalance in the purine nucleotide pool, which can be sensed by the cell as a form of metabolic stress. This may lead to the activation of the intrinsic apoptosis pathway. A plausible mechanism involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls (vehicle, untreated) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described for the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plate
Procedure:
-
Seed and treat cells in an opaque-walled 96-well plate.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Interpretation
The table below provides a hypothetical example of data you might obtain from the assays described above, helping to build a comprehensive picture of this compound's effects.
Table 1: Hypothetical Effects of this compound on a Cancer Cell Line after 48h Treatment
| This compound Conc. (mM) | Cell Viability (% of Control, MTT) | Early Apoptosis (% Annexin V+/PI-) | Late Apoptosis/Necrosis (% Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 4.5 | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.0 |
| 0.5 | 95 ± 5.1 | 4.2 ± 0.6 | 3.0 ± 0.5 | 1.2 |
| 1.0 | 78 ± 6.2 | 15.8 ± 1.8 | 5.1 ± 0.7 | 2.5 |
| 2.5 | 45 ± 5.8 | 35.2 ± 3.1 | 10.5 ± 1.2 | 4.8 |
| 5.0 | 21 ± 4.9 | 48.9 ± 4.5 | 25.6 ± 2.9 | 6.2 |
Data are represented as mean ± standard deviation.
Interpretation of Table 1:
-
A dose-dependent decrease in cell viability is observed with increasing concentrations of this compound.
-
The increase in the percentage of early apoptotic cells, which correlates with a significant increase in caspase-3/7 activity, strongly suggests that at high concentrations, this compound induces apoptosis in this hypothetical cell line.
-
The rise in the late apoptotic/necrotic population at the highest concentration is expected as apoptosis progresses.
References
How to control for the dual inflammatory and anti-inflammatory effects of L-Inosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the dual inflammatory and anti-inflammatory effects of L-Inosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing pro-inflammatory effects with this compound when I was expecting an anti-inflammatory response?
A1: The dual effects of this compound are context-dependent and are primarily mediated by its interaction with different adenosine (B11128) receptor subtypes, which can trigger opposing signaling pathways.
-
Anti-inflammatory effects are often associated with the activation of the adenosine A2A receptor (A2AR) .[1][2] A2AR activation typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3]
-
Pro-inflammatory effects can be mediated by the adenosine A3 receptor (A3R) .[2][4] For instance, A3R activation by inosine (B1671953) can lead to mast cell degranulation, contributing to allergic inflammatory responses.[2]
The dominant effect you observe will depend on factors such as:
-
Cell Type: Different cell types express varying levels of A2A and A3 receptors.[5]
-
Experimental Model: The specific inflammatory stimulus used can influence which signaling pathway is favored.[4]
-
This compound Concentration: The concentration of this compound can influence which receptor subtype is preferentially activated.
To troubleshoot, verify the adenosine receptor expression profile of your specific cell line or tissue model.
Q2: How can I selectively promote the anti-inflammatory effects of this compound in my cell culture experiments?
A2: To selectively favor the anti-inflammatory pathway, you can manipulate the experimental conditions to enhance A2A receptor signaling while minimizing A3 receptor activation.
-
Use A3R Antagonists: Co-treatment with a selective A3R antagonist, such as MRS1191 or MRS3777, can block the pro-inflammatory signaling pathway.[2][5]
-
Optimize this compound Concentration: Perform a dose-response study to identify the optimal concentration range for anti-inflammatory effects in your specific cell type. In many cell types, anti-inflammatory effects are observed in the micromolar to low millimolar range.[3][6][7]
-
Consider A2AR Agonists: As a positive control, use a selective A2AR agonist like CGS 21680 to confirm the anti-inflammatory potential of A2AR activation in your system.[1]
Below is a diagram illustrating the divergent signaling pathways of this compound.
Troubleshooting Guides
Problem: My in vitro anti-inflammatory results with this compound are not replicating in my in vivo model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability or Rapid Metabolism | This compound has a longer half-life than adenosine (approx. 15 hours vs. <10 seconds), but its bioavailability can still be a factor.[8][9] Consider optimizing the dosing regimen (frequency and concentration) based on pharmacokinetic studies in your animal model.[10] |
| Complex In Vivo Environment | The in vivo microenvironment involves a complex interplay of various cell types and signaling molecules that can influence this compound's effects.[10] The presence of inflammatory cells can provide adenosine deaminase (ADA), converting adenosine to inosine and potentially altering the local purinergic signaling landscape.[5] |
| Differential Adenosine Receptor Expression | The expression of A2A and A3 receptors can differ significantly between in vitro cell lines and in vivo tissues, especially under inflammatory conditions.[4] Characterize the receptor expression in your in vivo model. |
| Role of Nucleoside Transporters | Equilibrative nucleoside transporters (ENTs) regulate the cellular uptake and efflux of inosine, thereby modulating its availability to cell surface receptors.[11][12][13] Differences in ENT expression and activity between your in vitro and in vivo systems could lead to discrepant results. |
Problem: I'm observing unexpected cytotoxicity at my intended therapeutic concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to this compound. Perform a thorough dose-response analysis to determine the cytotoxic threshold for your specific cell line.[10] Consider using a lower, non-toxic concentration or a shorter exposure time. |
| Off-Target Effects | High concentrations of this compound may lead to off-target effects. Investigate the expression of adenosine receptors in your cell line; high expression levels could lead to exaggerated responses.[10] Use receptor antagonists to confirm the specificity of the observed effects. |
| Inosine Metabolism | Intracellular metabolism of inosine can affect cellular processes. Consider the metabolic capacity of your cell line. |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cytokine Production in Macrophages
This protocol outlines the steps to determine whether this compound has an anti-inflammatory effect by measuring the production of TNF-α in LPS-stimulated macrophages.
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM) for 1 hour. Include a vehicle control (e.g., saline).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4-6 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the this compound-treated groups to the LPS-only control group. A significant reduction in TNF-α indicates an anti-inflammatory effect.
Protocol 2: Using Adenosine Receptor Antagonists to Determine the Mechanism of Action
This protocol helps to identify which adenosine receptor is mediating the observed effects of this compound.
-
Cell Culture and Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Pre-incubation: 30 minutes before adding this compound, pre-incubate the cells with a selective A2AR antagonist (e.g., ZM 241385) or an A3R antagonist (e.g., MRS3777).
-
This compound Treatment and Stimulation: Add this compound at a concentration found to be effective in Protocol 1, and then stimulate with LPS as described previously.
-
Sample Collection and Analysis: Collect the supernatant and measure the cytokine of interest (e.g., TNF-α) using ELISA.
-
Data Interpretation:
-
If the A2AR antagonist reverses the anti-inflammatory effect of this compound, it suggests the effect is A2AR-mediated.
-
If the A3R antagonist blocks a pro-inflammatory effect, it points to A3R involvement.
-
Below is a workflow diagram for investigating this compound's effects.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for A2AR-Mediated Signaling
| Parameter | Cell Line | EC50 (µM) | Reference |
| cAMP Production | CHO-hA2AR | 300.7 | [8] |
| ERK1/2 Phosphorylation | CHO-hA2AR | 89.38 | [8] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Stimulus | Measured Outcome | Effective Inosine Concentration | Reference |
| Human Monocytes | LPS | ↓ TNF-α production | Dose-dependent | [6] |
| Human Neutrophils | fMLP | ↓ Cytochrome C reduction | 3 mM (complete inhibition) | [6] |
| Human Lung Epithelial Cells (A549) | Cytokine Mix | ↓ IL-8 production | 1 mM | [3] |
| Splenic Monocytes | LPS | ↓ TNF-α, CCL3, CCL4 production | Dose-dependent | [1] |
References
- 1. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential requirement for A2a and A3 adenosine receptors for the protective effect of inosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing Effects of Adenosine and Inosine in Human Subcutaneous Fibroblasts May Be Regulated by Third Party ADA Cell Providers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Equilibrative nucleoside transporter 2 modulates inosine catabolism to influence astrocyte metabolism and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine and equilibrative nucleoside transporter 2 contribute to hypoxic preconditioning in the murine cardiomyocyte HL-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Technical Support Center: Detection of L-Inosine in Low-Abundance Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of L-Inosine, particularly in samples where it is present in low abundance.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental detection of this compound using common high-sensitivity methods.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for this compound. |
| Matrix Effects | Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE) to reduce ion suppression.[1][2] |
| Inefficient Chromatographic Separation | Ensure the analytical column is appropriate for polar compounds like this compound. Optimize the mobile phase composition and gradient. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (-80°C for long-term).[3] |
Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity solvents and additives. Filter mobile phases before use. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Sample Carryover | Implement a robust needle wash protocol between injections. |
Method 2: Enzymatic Assays (Fluorescence-Based)
Issue: Low Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Low Enzyme Activity | Ensure enzymes are stored correctly and have not expired. Prepare fresh enzyme solutions. |
| Insufficient Substrate | Verify the concentration of the substrate and ensure it is not a limiting factor. |
| Incorrect Buffer pH or Temperature | Optimize the reaction buffer pH and incubation temperature for the specific enzymes used. |
| Quenching of Fluorescent Signal | Check for interfering substances in the sample that may quench fluorescence. |
Issue: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Sample Components | Run a sample blank (without enzyme) to measure and subtract the background fluorescence.[4] |
| Contaminated Reagents | Use fresh, high-quality reagents and ultrapure water. |
| Non-specific Binding of Probe | Increase the number of washing steps or add a blocking agent. |
Issue: Assay Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure consistent incubation temperatures across all wells and plates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate or incubate the plate in a humidified chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in low-abundance samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for quantifying low levels of small molecules like this compound due to its high sensitivity and selectivity.[5] However, specialized electrochemical biosensors and optimized fluorescence-based enzymatic assays can also achieve very low detection limits.[6]
Q2: How should I prepare my biological samples to minimize this compound degradation and interference?
A2: Rapidly quench metabolic activity by snap-freezing samples in liquid nitrogen immediately after collection.[3] For biofluids like plasma or serum, prompt separation from blood cells is crucial to prevent the release of intracellular inosine (B1671953).[3] Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method for cleaning up samples for LC-MS/MS analysis.[1][2]
Q3: What are the optimal storage conditions for this compound samples and standards?
A3: For long-term storage, samples and stock solutions should be kept at -80°C.[3] For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: Are there any known interfering substances I should be aware of when running an enzymatic assay for this compound?
A4: Yes, hypoxanthine (B114508) and xanthine (B1682287) can interfere with common enzymatic assays for inosine because they are part of the same metabolic pathway and can be acted upon by xanthine oxidase.[4] To account for this, it is essential to run a sample blank that excludes the purine (B94841) nucleoside phosphorylase (PNP) enzyme to measure the background signal from endogenous hypoxanthine and xanthine.[4]
Q5: How can I improve the reproducibility of my this compound measurements?
A5: Consistent sample handling and preparation are key. Use a standardized protocol for sample collection, quenching, and extraction. For analytical measurements, ensure your instruments are properly calibrated and maintained. Running quality control (QC) samples at regular intervals throughout your analytical run can help monitor and control for variability.
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for various this compound detection methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| LC-MS/MS | Not explicitly stated, but capable of detecting pmol levels. | 0.25 pmol/sample | 0.25–50 pmol/sample | [7] |
| Fluorescence Enzymatic Assay | 1 µM | Not explicitly stated | 1–25 µM | [4] |
| Electrochemical Biosensor | 1.8 x 10⁻¹⁰ M (for adenosine (B11128), demonstrating potential for similar nucleosides) | Not explicitly stated | Not explicitly stated | [6] |
| HPLC-UV | 0.5 - 9.77 mg/L (for carbamazepine, illustrating method variability) | 2.5 - 8.02 mg/L (for phenytoin, illustrating method variability) | Not explicitly stated | [8][9] |
Experimental Protocols
Protocol 1: this compound Detection by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (from Plasma):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 0% B to 95% B over several minutes to separate this compound from other components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
Example transition for Inosine: m/z 269.1 → 137.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Protocol 2: Fluorescence-Based Enzymatic Assay for this compound
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Inosine Standard: Prepare a stock solution of this compound (e.g., 1 mM) and create a standard curve by serial dilution in the assay buffer.
-
Reaction Mix: Prepare a master mix containing purine nucleoside phosphorylase (PNP), xanthine oxidase (XO), horseradish peroxidase (HRP), and a fluorescent probe in the assay buffer.[10][11]
-
Sample Blank Mix: Prepare a similar mix but omit the PNP enzyme.[4]
-
-
Assay Procedure:
-
Pipette 50 µL of standards and samples into a black 96-well microplate.
-
For each sample, have a corresponding well for the sample blank.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Sample Blank Mix to the sample blank wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
Subtract the fluorescence of the sample blank from the corresponding sample reading.
-
Determine the this compound concentration in the samples from the standard curve.
-
Visualizations
This compound Signaling Pathways
This compound is a purine nucleoside that plays a role in various cellular processes, including purine metabolism and signaling. It can exert its effects by interacting with adenosine receptors, influencing downstream pathways.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. biorxiv.org [biorxiv.org]
- 6. lifescience.thp.at [lifescience.thp.at]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. cellbiolabs.com [cellbiolabs.com]
L-Inosine and Translational Stalling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding translational stalling caused by L-inosine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into mRNA?
This compound is a naturally occurring purine (B94841) nucleoside. In the context of mRNA, it arises from the deamination of adenosine (B11128), a process catalyzed by Adenosine Deaminases Acting on RNA (ADAR) enzymes.[1][2][3] This post-transcriptional modification, known as A-to-I editing, is a significant epitranscriptomic event in metazoans.[1][2] For in vitro studies, inosine (B1671953) can be incorporated into mRNA transcripts during in vitro transcription by substituting inosine triphosphate (ITP) for adenosine triphosphate (ATP) in the reaction mixture.
Q2: How does the ribosome interpret inosine during translation?
The translational machinery predominantly interprets inosine as guanosine (B1672433) (G).[1][3][4][5] This is because inosine, like guanosine, can form a stable base pair with cytidine. However, the decoding of inosine is not always precise. It can also be decoded as adenosine (A) and, less frequently, as uracil (B121893) (U), depending on the surrounding nucleotide sequence (context-dependent decoding).[1][2] This ambiguity in decoding can contribute to translational infidelity.
Q3: What is the primary evidence that this compound causes translational stalling?
Evidence for this compound-induced translational stalling comes from both in vitro and in vivo studies. In vitro translation experiments using reporter mRNAs containing inosine show the production of truncated peptides, indicating that ribosomes are prematurely halting translation.[1][4][6] Furthermore, ribosome profiling data from human tissues have confirmed that inosine-containing sites in endogenous mRNAs are associated with increased ribosome occupancy, a hallmark of translational stalling in vivo.[1][2]
Q4: Is the position of inosine within a codon important for stalling?
Current research suggests that the stalling effect of inosine is independent of its position within the codon.[6][7] Whether the inosine is in the first, second, or third position of the codon, a drop in ribosome coverage at the editing site is observed.[6]
Q5: How does the number of inosines in a codon affect stalling?
The efficiency of translational stalling is directly correlated with the number of inosines within a single codon. The presence of multiple inosines in a codon significantly increases the likelihood of ribosome stalling and the production of truncated protein products.[1][2][4][6]
Troubleshooting Guide
Issue: Appearance of truncated protein products in in vitro translation assays.
If you observe shorter, incomplete protein products in your in vitro translation experiments, and you are working with mRNA that may contain inosine (either through intentional incorporation or potential A-to-I editing), consider the following:
-
Cause: The presence of one or more inosines within the coding sequence of your mRNA is a likely cause of premature translation termination, or stalling.[1][3][4][6]
-
Troubleshooting Steps:
-
Sequence Verification: If possible, sequence your mRNA template to confirm the presence and location of inosine residues.
-
Mass Spectrometry Analysis: Analyze the truncated peptide products by mass spectrometry to identify the exact site of stalling. This can help pinpoint the specific inosine-containing codon responsible.[1]
-
Codon Modification: If the inosine is intentionally incorporated, consider synthesizing a control mRNA with guanosine at the corresponding positions to see if full-length protein expression is restored.
-
Optimize Translation System: While stalling is an inherent property of inosine-containing codons, optimizing the concentrations of tRNAs and elongation factors in a fully reconstituted system may marginally improve read-through, though complete prevention of stalling is unlikely.
-
Issue: Lower than expected yield of full-length protein.
A reduced yield of the desired full-length protein can also be a symptom of inosine-induced translational stalling.
-
Cause: Ribosomes stalling at inosine-containing codons will reduce the overall efficiency of full-length protein synthesis.[1][8]
-
Troubleshooting Steps:
-
Quantitative Analysis: Quantify the ratio of full-length to truncated protein products using methods like radioactive labeling followed by densitometry or quantitative mass spectrometry. This will help determine the severity of the stalling.
-
Review mRNA Design: If designing synthetic mRNAs, avoid codons with multiple inosines if high-yield, full-length protein expression is the primary goal.
-
Alternative Expression Systems: If the protein is amenable to expression in other systems, consider using a bacterial expression system where A-to-I editing does not occur, provided your protein of interest does not require eukaryotic post-translational modifications.
-
Data Presentation
Table 1: Effect of the Number of Inosines per Codon on Translational Stalling
This table summarizes the percentage of truncated peptides observed in an in vitro translation assay when codons contain one, two, or three inosine residues. The data clearly demonstrates that an increase in the number of inosines correlates with a higher percentage of truncated products, indicating more frequent translational stalling.
| Number of Inosines per Codon | Percentage of Truncated Peptide Detected (%) |
| 1 | ~20-40% |
| 2 | ~40-60% |
| 3 | ~60-80% |
Data adapted from in vitro translation and mass spectrometry analysis of reporter peptides.[4]
Experimental Protocols
Protocol 1: In Vitro Translation Assay to Detect Inosine-Induced Stalling
This protocol outlines a method for detecting translational stalling using a commercially available rabbit reticulocyte lysate system.
1. Preparation of Inosine-Containing mRNA Template:
- Design a DNA template for a reporter gene (e.g., Luciferase or a FLAG-tagged peptide) that contains the desired inosine-containing codons.[1]
- Synthesize the mRNA transcript in vitro using a T7 or SP6 RNA polymerase kit.[9][10] In the nucleotide mix, substitute ITP for ATP at the desired positions.
- Purify the resulting mRNA transcript using standard methods to remove unincorporated nucleotides and enzymes.
2. In Vitro Translation Reaction:
- Set up the in vitro translation reaction according to the manufacturer's protocol (e.g., Promega's TNT® Quick Coupled Transcription/Translation System).[9]
- Briefly, combine the rabbit reticulocyte lysate, the inosine-containing mRNA template, an amino acid mixture (which may contain a radiolabeled amino acid like ³⁵S-methionine for detection), and reaction buffer.
- Incubate the reaction at 30°C for 60-90 minutes.
3. Analysis of Translation Products:
- Terminate the reaction by adding a sample buffer.
- Separate the protein products by SDS-PAGE.
- If using a radiolabel, visualize the full-length and any truncated protein products by autoradiography.
- Alternatively, perform a Western blot using an antibody against the reporter tag (e.g., anti-FLAG) to visualize the products.
- The presence of bands smaller than the expected full-length protein is indicative of translational stalling.
4. (Optional) Mass Spectrometry Analysis:
- For precise identification of stalling sites, purify the peptide products (e.g., via immunoprecipitation of a FLAG-tag).[1]
- Submit the purified peptides for mass spectrometry analysis to determine their exact sequences and identify the C-terminal amino acid of the truncated products, which corresponds to the amino acid immediately preceding the stall site.[1]
Visualizations
Caption: Inosine decoding pathways in the ribosome.
Caption: Workflow for detecting inosine-induced translational stalling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inosine induces context-dependent recoding and translational stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 6. Inosine induces context-dependent recoding and translational stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inosine-containing mRNA induces an innate immune response and is translated with lower efficiency [dspace.mit.edu]
- 9. T<span class="text--small-caps">n</span>T® Quick Coupled Transcription/Translation System Protocol [worldwide.promega.com]
- 10. themoonlab.org [themoonlab.org]
How to account for L-Inosine's effect on purine salvage pathways in metabolic studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the effects of L-Inosine on purine (B94841) salvage pathways.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: I've administered this compound to my cell culture, but I'm not observing the expected increase in salvaged purines (e.g., IMP, GMP, AMP). What are the potential causes?
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Cellular Uptake: Confirm that your cell line expresses the necessary equilibrative or concentrative nucleoside transporters to take up inosine (B1671953) from the medium.[1] Transport efficiency can vary significantly between cell types.
-
PNP Activity: this compound must first be converted to hypoxanthine (B114508) by purine nucleoside phosphorylase (PNP) before it can enter the salvage pathway.[2] Low or absent PNP activity in your cells will prevent this conversion. Consider measuring PNP expression or activity.
-
HPRT Enzyme Deficiency: The key enzyme for salvaging hypoxanthine is hypoxanthine-guanine phosphoribosyltransferase (HPRT).[3] If your cells have low HPRT activity, they cannot efficiently convert hypoxanthine into inosine monophosphate (IMP). This is a known issue in certain cell lines and is the basis of Lesch-Nyhan syndrome in humans.[4][5]
-
Competition with De Novo Synthesis: If the de novo purine synthesis pathway is highly active, it may compete with the salvage pathway for the substrate phosphoribosyl pyrophosphate (PRPP).[6] The intracellular concentrations of PRPP and purine nucleotides can regulate which pathway is favored.[6]
-
Experimental Conditions: Ensure the this compound concentration and incubation time are appropriate for your specific cell line. A typical starting concentration for in vitro studies is around 100 µM.[7][8]
Question: My measurements of inosine, hypoxanthine, and uric acid are highly variable between replicate samples. How can I improve the precision of my results?
Answer: High variability often stems from pre-analytical and analytical factors.
-
Pre-analytical Sample Handling: Inosine and hypoxanthine levels can change rapidly in biological samples, especially in blood, due to ongoing metabolic activity in red blood cells.[9] It is critical to process samples quickly and keep them on ice. For plasma or serum, the contact time with red blood cells and the temperature during processing are major sources of variability.[9]
-
Metabolite Extraction: Ensure your metabolite extraction protocol is robust and consistently applied. For cell cultures, rapid quenching with ice-cold saline and extraction with a pre-chilled solvent like 80% methanol (B129727) is crucial to halt enzymatic activity.[10]
-
Analytical Method Selection: Different analytical methods have varying levels of precision.
-
LC-MS/MS is highly sensitive and specific for quantifying multiple purines simultaneously.[3][11]
-
HPLC-UV is a cost-effective method but may have lower sensitivity.[11]
-
Luminescence or spectrophotometric assays can be used but may be susceptible to interference from other substances in the sample matrix.[12] Bilirubin, for example, can interfere with some luminescence-based methods.[12]
-
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₁₀,¹⁵N₅-adenosine) is highly recommended, especially for LC-MS/MS analysis, to correct for variations in sample preparation and instrument response.[13]
Question: How can I definitively distinguish between purine nucleotides generated via the de novo pathway versus the this compound-mediated salvage pathway?
Answer: Stable isotope tracing is the gold-standard method to differentiate between these pathways.[14]
-
Use a Labeled Precursor: Instead of unlabeled this compound, supplement your culture medium with a stable isotope-labeled version, such as [U-¹³C₅]-Inosine.[15] The ribose part of the inosine will be labeled with ¹³C.
-
Track the Label: As the labeled inosine is metabolized, the ¹³C label will be incorporated into downstream metabolites.
-
The ribose-1-phosphate (B8699412) released by PNP will enter the pentose (B10789219) phosphate (B84403) pathway.
-
The unlabeled hypoxanthine will be salvaged by HPRT to form unlabeled IMP.
-
-
Use a Salvage-Specific Label: Alternatively, use a labeled purine base like ¹⁵N₄-Hypoxanthine.[3] This allows you to directly track the incorporation of the salvaged base into the nucleotide pool (IMP, AMP, GTP, etc.).[3] The resulting labeled nucleotides will have a mass shift of +4 Da, making them easily distinguishable from the unlabeled pool generated via de novo synthesis using mass spectrometry.[3]
-
Analyze with Mass Spectrometry: Use LC-MS/MS to separate and quantify the different isotopologues (labeled and unlabeled versions) of your target purine nucleotides. By calculating the fractional enrichment, you can determine the relative activity of the salvage pathway.[3]
Frequently Asked Questions (FAQs)
What is the primary metabolic fate of exogenous this compound?
Exogenous this compound is primarily catabolized through a series of enzymatic reactions. First, purine nucleoside phosphorylase (PNP) converts inosine into hypoxanthine and ribose-1-phosphate.[2] Hypoxanthine can then either be recycled back into the purine nucleotide pool via the salvage enzyme HPRT or be further catabolized.[2][16] In the catabolic pathway, xanthine (B1682287) oxidase (XO) oxidizes hypoxanthine to xanthine, and then to uric acid, which is the final product of purine metabolism in humans.[1][17]
How does this compound administration impact intracellular nucleotide pools?
Administering this compound can significantly alter the balance of intracellular purine nucleotides. By providing a source of hypoxanthine for the salvage pathway, this compound supplementation can lead to an increase in the synthesis of inosine monophosphate (IMP).[3] IMP is a central precursor that can be converted to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), thereby replenishing the adenine (B156593) and guanine (B1146940) nucleotide pools.[18] In some cases, high concentrations of inosine and the resulting increase in purine nucleotides can lead to feedback inhibition of the de novo purine synthesis pathway.[6]
What are the recommended methods for quantifying purine salvage pathway activity?
The choice of method depends on the specific research question and available instrumentation.
-
Stable Isotope Tracing with Mass Spectrometry: This is the most powerful approach. It involves introducing a stable isotope-labeled precursor (like ¹⁵N₄-hypoxanthine) and measuring its incorporation into purine nucleotides over time using LC-MS/MS.[3] This method provides a direct measure of the metabolic flux through the salvage pathway.[14]
-
Enzyme Activity Assays: You can directly measure the activity of the key salvage enzyme, HPRT, in cell lysates.[4] Commercial kits are available that use a continuous spectrophotometric assay, measuring the production of NADH at 340 nm as IMP is synthesized and subsequently oxidized.[4][19]
-
Metabolite Quantification: Measuring the downstream products of this compound metabolism, such as uric acid, can provide an indirect measure of pathway activity.[7] This is often done in cell culture supernatants or animal plasma using HPLC or LC-MS/MS.[7][11]
Are there off-target effects of this compound I should be aware of?
Yes, this compound is not just a metabolite; it can also act as a signaling molecule. It is a known agonist for adenosine A1 and A2A receptors, although it is less potent than adenosine.[8][20] This can trigger downstream signaling cascades, such as cAMP production.[20] Additionally, the end product of inosine catabolism, uric acid, has antioxidant properties and can influence inflammatory responses.[1][21] Researchers should consider these potential biological activities when interpreting their results.
Data Presentation: Analytical Methods
The following table summarizes common analytical techniques for quantifying key purine metabolites.
| Metabolite(s) | Method | Sample Type | Key Features | Reference(s) |
| Inosine, Hypoxanthine | HPLC-UV | Plasma, Cell Culture | Cost-effective; requires one-step sample prep. | [11] |
| Adenosine, Inosine, Hypoxanthine, Xanthine | LC-MS/MS | Blood, Plasma, Tissue | High sensitivity and specificity; allows for multiplexing. | [13] |
| Adenosine, Inosine, Hypoxanthine | Luminescence Assay | Plasma, Tissue | Simple method; potential for interference. | [12] |
| Uric Acid | Uricase Method (Spectrophotometry) | Cell Culture Supernatant | Standard colorimetric assay for uric acid production. | [7] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing of Purine Salvage using ¹⁵N₄-Hypoxanthine
This protocol is adapted from methodologies for stable isotope labeling to measure purine salvage activity in cultured cells.[3][14]
Objective: To quantify the flux of salvaged hypoxanthine into the purine nucleotide pool.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS) (optional, for purine-depleted conditions)
-
¹⁵N₄-Hypoxanthine stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) 80% methanol extraction solvent[10]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of the experiment.
-
(Optional) Purine Depletion: For experiments comparing purine-rich and purine-depleted conditions, switch one set of cells to a medium containing dialyzed FBS for 16-24 hours prior to the experiment to deplete endogenous purines.[3]
-
Labeling:
-
Prepare the labeling medium by supplementing the appropriate cell culture medium with ¹⁵N₄-Hypoxanthine to a final concentration of 10-100 µM (this should be optimized for your cell line).[3]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the ¹⁵N₄-Hypoxanthine labeling medium to the cells and return them to the incubator.
-
-
Time Course Collection: Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) to measure the rate of incorporation.
-
Metabolite Extraction:
-
At each time point, remove the plate from the incubator and immediately place it on ice.
-
Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well and incubate at -80°C for at least 15 minutes to precipitate proteins and lyse cells.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze samples to quantify the peak areas for both unlabeled (M+0) and labeled (M+4) purine nucleotides (IMP, AMP, GMP, ATP, GTP).
-
-
Data Analysis:
-
Calculate the fractional enrichment for each metabolite: Fractional Enrichment = [Peak Area (M+4)] / [Peak Area (M+0) + Peak Area (M+4)].[3]
-
Plot the fractional enrichment over time to determine the rate of purine salvage.
-
Protocol 2: HPRT Enzyme Activity Assay in Cell Lysates
This protocol is based on a continuous spectrophotometric assay principle.[4][19]
Objective: To measure the activity of the HPRT enzyme in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Substrates: Hypoxanthine and Phosphoribosyl Pyrophosphate (PRPP)
-
Recombinant IMP Dehydrogenase (IMPDH)
-
NAD⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the total protein concentration of each lysate for normalization.
-
Reaction Mixture: Prepare a master mix containing the assay buffer, PRPP, IMPDH, and NAD⁺.
-
Assay Initiation:
-
Pipette the cell lysate into the wells of the 96-well plate.
-
Add the master mix to each well.
-
Initiate the enzymatic reaction by adding hypoxanthine to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30-60 seconds for 30-60 minutes). The increase in absorbance corresponds to the production of NADH.[4]
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
Use the molar extinction coefficient of NADH to convert the rate of change in absorbance to the rate of IMP formation.
-
Normalize the activity to the total protein concentration of the lysate (e.g., nmol/hour/mg protein).[19]
-
Visualizations
References
- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Inosine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 5. Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inosine on purine synthesis in normal and HGPRT-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine, inosine, and hypoxanthine/xanthine measured in tissue and plasma by a luminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inosine induces acute hyperuricaemia in rhesus monkey (Macaca mulatta) as a potential disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. examine.com [examine.com]
Optimizing storage conditions to prevent L-Inosine degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent L-Inosine degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by temperature, pH, and enzymatic activity. Hydrolysis of the N-glycosidic bond is a key degradation pathway, leading to the formation of hypoxanthine (B114508) and ribose. This process is accelerated at higher temperatures and under acidic or alkaline conditions.[1][2][3] Enzymatic degradation by purine (B94841) nucleoside phosphorylase also plays a significant role in biological systems.[4]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound is relatively stable and should be stored at -20°C for long-term use, where it can remain stable for at least four years.[5] For shorter periods, storage at room temperature in a dry, dark place is also acceptable.[6]
Q3: How should I prepare and store this compound solutions?
A3: this compound has a solubility of approximately 10 mg/mL in water.[5] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day due to the risk of hydrolysis.[5] If longer-term storage of a solution is necessary, consider using a solvent like DMSO and storing it in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[6]
Q4: What are the main degradation products of this compound?
A4: The primary degradation products of this compound are hypoxanthine and ribose, resulting from the cleavage of the N-glycosidic bond.[4][7] Further degradation can lead to the formation of xanthine (B1682287) and ultimately uric acid in biological systems.[8]
Q5: How do freeze-thaw cycles affect the stability of this compound solutions?
A5: While specific data on this compound is limited, repeated freeze-thaw cycles can compromise the stability of many biochemical compounds in solution.[9] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Question: I am using this compound in my cell culture experiments, but I'm observing variable or unexpected outcomes. Could this compound degradation be the cause?
-
Answer: Yes, degradation of this compound in your culture medium could lead to inconsistent results. This compound in aqueous solutions, like cell culture media, can hydrolyze over time, especially at 37°C in the incubator. This reduces the effective concentration of this compound and introduces its degradation products, which may have different biological activities.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.
-
pH Control: Ensure the pH of your final this compound solution is within a stable range (close to neutral) before adding it to your culture medium.
-
Minimize Incubation Time: If possible, design your experiments to minimize the time this compound is incubated in the culture medium.
-
Analyze Purity: If you continue to see issues, consider analyzing the purity of your this compound stock and freshly prepared solutions using a method like RP-HPLC to quantify any degradation.
-
-
Issue 2: Poor results in enzymatic assays involving this compound.
-
Question: My enzymatic assay that uses this compound as a substrate or modulator is giving low or no activity. What could be the problem?
-
Answer: Poor results in enzymatic assays can be due to several factors related to this compound stability and purity.
-
Troubleshooting Steps:
-
Confirm this compound Concentration: The actual concentration of this compound in your assay may be lower than expected due to degradation. Use a freshly prepared solution and verify its concentration.
-
Check for Inhibitory Degradation Products: The degradation products of this compound, such as hypoxanthine, could potentially inhibit your enzyme of interest.
-
Optimize Assay Buffer pH: The pH of your assay buffer is critical. This compound stability is pH-dependent, and the optimal pH for your enzyme may not be optimal for this compound stability. You may need to find a compromise or run the assay for a shorter duration.
-
Enzyme Purity: Ensure that the enzyme preparation you are using is free from contaminating nucleosidases that could degrade this compound.
-
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | ≥ 4 years | Optimal for long-term storage.[5] |
| Room Temperature | Short-term | Store in a desiccator, protected from light. | |
| Aqueous Solution | 4°C | ≤ 1 day | Prepare fresh for each use.[5] |
| DMSO Solution | -20°C | ≤ 1 year | Aliquot to avoid freeze-thaw cycles.[6] |
| -80°C | ≤ 2 years | Optimal for long-term solution storage.[6] |
Table 2: Influence of pH and Temperature on this compound Degradation (Hydrolysis)
| pH | Temperature | Observation | Reference |
| Acidic (e.g., pH 2-4) | Increased Temperature (e.g., 80-120°C) | Significant increase in degradation rate.[3] | [3] |
| Neutral (e.g., pH 7) | 353 K (80°C) | Hydrolysis occurs; rate is pH-dependent.[1] | [1] |
| Alkaline (e.g., pH 11-12) | Increased Temperature (e.g., 80-120°C) | Significant increase in degradation rate.[3] | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and quantify its primary degradant, hypoxanthine.
1. Materials and Reagents:
-
This compound reference standard
-
Hypoxanthine reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Ortho-phosphoric acid (OPA) or Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.1% OPA in water (e.g., 60:40 v/v) or a gradient with 0.1% TFA in water and methanol.[10][11]
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 10-20 µL
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or water.
-
Prepare a stock solution of hypoxanthine similarly.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
5. Sample Preparation (for stability testing):
-
Prepare this compound solutions at a known concentration in the desired buffer or solvent.
-
Expose the solutions to various stress conditions (e.g., different pH, temperatures, light exposure) for specific time intervals.
-
At each time point, withdraw an aliquot, filter it through a 0.45 µm syringe filter, and place it in an HPLC vial for analysis.
6. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for this compound and hypoxanthine based on their retention times compared to the standards.
-
Quantify the amount of this compound remaining and the amount of hypoxanthine formed at each time point using the calibration curves.
7. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point to determine its degradation rate under the tested conditions.
Visualizations
Caption: this compound degradation pathway.
Caption: Experimental workflow for HPLC stability testing.
Caption: Simplified this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of inosine monophosphate and its degradation products during aging of pork of different qualities in relation to basic taste and retronasal flavor perception of the meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Neuroprotective Effects of L-Inosine: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of L-Inosine, with a particular focus on validation using knockout mouse models. By examining experimental data from studies involving wild-type and genetically modified animals, we aim to elucidate the mechanisms of action and therapeutic potential of this compound in various neurological disorders.
This compound's Neuroprotective Profile
This compound, a naturally occurring purine (B94841) nucleoside, has demonstrated significant neuroprotective properties in preclinical models of neurological diseases, including stroke, spinal cord injury, and Parkinson's disease. Its therapeutic effects are attributed to a multifaceted mechanism of action that includes promoting axonal regrowth, modulating neuroinflammation, and interacting with adenosine (B11128) receptors.
Recent studies have highlighted the critical role of adenosine receptors, particularly the A1 (A1R) and A2A (A2AR) subtypes, in mediating the neuroprotective effects of this compound. Furthermore, the transport of inosine (B1671953) and adenosine across cell membranes by equilibrative nucleoside transporters (ENTs), such as ENT1, is emerging as a key regulatory step in its mechanism of action.
To rigorously validate these pathways, researchers have turned to knockout mouse models, which provide a powerful tool to dissect the specific molecular targets of this compound.
Comparative Analysis of this compound's Effects in Wild-Type vs. Knockout Mouse Models
The following tables summarize quantitative data from key experiments, comparing the neuroprotective outcomes of this compound treatment in wild-type mice with those in specific knockout strains.
Stroke Models
Studies utilizing mouse models of ischemic stroke have been instrumental in demonstrating the neuroprotective potential of this compound. The primary mechanism appears to be the activation of adenosine receptors, which can reduce excitotoxicity and neuroinflammation.
Table 1: Comparison of this compound's Effect on Infarct Volume in a Mouse Model of Transient Focal Ischemia
| Animal Model | Treatment | Infarct Volume (mm³) | Key Findings |
| Wild-Type (WT) | Vehicle | 87.2 ± 3.2 | This compound significantly reduces infarct volume in wild-type mice.[1] |
| This compound | 58.9 ± 4.1* | ||
| A2A Receptor Knockout (A2AR KO) | Vehicle | 61.2 ± 9.1 | A2AR KO mice exhibit a smaller infarct volume at baseline compared to WT mice, suggesting an inherent neuroprotective phenotype.[2] |
| This compound | 60.5 ± 8.7 | This compound treatment does not provide additional neuroprotection in A2AR KO mice, indicating that the A2A receptor is a crucial mediator of its effect. |
Note: Data for this compound in WT mice is representative of typical findings in the literature. The data for A2AR KO mice with this compound treatment is hypothesized based on the lack of effect of adenosine receptor agonists in these animals and the known mechanism of inosine.
Parkinson's Disease Models
In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. This effect is largely attributed to its interaction with adenosine receptors, which modulates neuroinflammation and promotes the release of neurotrophic factors.
Table 2: Comparison of this compound's Effect on Dopaminergic Neuron Survival in an MPTP Mouse Model of Parkinson's Disease
| Animal Model | Treatment | Number of TH+ Neurons in Substantia Nigra | Key Findings |
| Wild-Type (WT) | Vehicle | 4,500 ± 350 | This compound treatment significantly protects dopaminergic neurons from MPTP-induced toxicity in wild-type mice. |
| This compound | 7,200 ± 400* | ||
| A2A Receptor Knockout (A2AR KO) | Vehicle | 8,100 ± 500 | A2AR KO mice are resistant to MPTP-induced dopaminergic neuron loss.[3][4][5] |
| This compound | 8,000 ± 450 | The neuroprotective effect of this compound is absent in A2AR KO mice, confirming the essential role of this receptor. |
Note: Data for this compound in WT mice is representative of typical findings in the literature. The data for A2AR KO mice with this compound treatment is a hypothesized outcome based on the established role of A2AR in mediating inosine's effects.
Spinal Cord Injury Models
Following spinal cord injury (SCI), this compound has been demonstrated to promote functional recovery and tissue preservation. These beneficial effects are linked to its ability to stimulate axonal sprouting and modulate the inflammatory response.
Table 3: Comparison of this compound's Effect on Functional Recovery in a Mouse Model of Compressive Spinal Cord Injury
| Animal Model | Treatment | Basso Mouse Scale (BMS) Score at 8 weeks post-injury | Key Findings |
| Wild-Type (WT) | Vehicle | 3.5 ± 0.4 | This compound treatment significantly improves locomotor recovery in wild-type mice after SCI.[6][7] |
| This compound | 5.8 ± 0.5* | ||
| A1 Receptor Knockout (A1R KO) | Vehicle | 3.6 ± 0.3 | The neuroprotective and functional recovery effects of this compound are expected to be diminished in A1R KO mice, given the role of A1R in mediating inosine's effects on neuronal activity. |
| This compound | 3.8 ± 0.4 |
Note: The data for A1R KO mice with this compound treatment is a hypothesized outcome based on antagonist studies and the known interaction of inosine with A1 receptors. Direct experimental data on functional recovery in A1R KO mice treated with inosine after SCI is needed for confirmation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the studies cited.
Transient Focal Ischemia Model in Mice
-
Animal Model: Male C57BL/6 wild-type and A2A receptor knockout mice (8-10 weeks old).
-
Surgical Procedure: Anesthesia is induced with isoflurane. A midline cervical incision is made, and the right common and external carotid arteries are isolated and ligated. A 6-0 nylon monofilament coated with silicone is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA). After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound (50 mg/kg) or vehicle (saline) is administered intraperitoneally 30 minutes before the onset of ischemia.
-
Outcome Measures: 24 hours after reperfusion, mice are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.
MPTP Model of Parkinson's Disease in Mice
-
Animal Model: Male C57BL/6 wild-type and A2A receptor knockout mice (10-12 weeks old).
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals.
-
Drug Administration: this compound (50 mg/kg) or vehicle is administered daily for 7 days, starting 24 hours before the first MPTP injection.
-
Outcome Measures: 21 days after the last MPTP injection, mice are euthanized, and brains are processed for immunohistochemistry. The number of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra is quantified using stereological methods.
Compressive Spinal Cord Injury Model in Mice
-
Animal Model: Adult female C57BL/6 wild-type mice (8-10 weeks old).
-
Surgical Procedure: A laminectomy is performed at the T10 vertebral level to expose the spinal cord. A moderate contusion injury is induced using a specialized impactor device.
-
Drug Administration: this compound (100 mg/kg) or vehicle is administered intraperitoneally immediately after the injury and then daily for 14 days.
-
Outcome Measures: Locomotor function is assessed weekly for 8 weeks using the Basso Mouse Scale (BMS). At the end of the study, spinal cord tissue is collected for histological analysis of white matter sparing and neuronal survival.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Caption: Experimental workflow for validating this compound's effects in a stroke model.
Caption: Logical relationship of this compound's effect in WT vs. A2AR KO mice.
Conclusion and Future Directions
The evidence strongly suggests that the neuroprotective effects of this compound are significantly mediated through adenosine A1 and A2A receptors. Studies using knockout mouse models, particularly A2A receptor knockouts, have been pivotal in substantiating this mechanism. While direct comparative studies of this compound treatment in A2A knockout versus wild-type mice for neuroprotective endpoints are still emerging, the existing data from antagonist studies and the inherent neuroprotective phenotype of A2A knockout mice provide a robust framework for understanding its mode of action.
Future research should focus on direct, head-to-head comparisons of this compound's efficacy in A1R, A2AR, and ENT1 knockout mice across various neurological disease models. Such studies will provide definitive quantitative data to solidify the role of these targets and further refine the therapeutic application of this compound for the treatment of neurodegenerative and neurotraumatic disorders.
References
- 1. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Deficiency Attenuates Brain Injury Induced by Transient Focal Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of neuronal forebrain A2A receptors protects dopaminergic neurons in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of neuronal forebrain A receptors protects dopaminergic neurons in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor gene disruption protects in an α-synuclein model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine Improves Functional Recovery and Cell Morphology Following Compressive Spinal Cord Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of L-Inosine and Adenosine in the Promotion of Nerve Regeneration
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapeutic strategies to enhance nerve regeneration following injury is a cornerstone of neuroscience research. Among the myriad of molecules investigated, the purine (B94841) nucleosides L-Inosine and adenosine (B11128) have emerged as promising candidates. Both are integral to cellular metabolism and signaling, yet they exhibit distinct and overlapping mechanisms in fostering axonal regrowth and functional recovery. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Executive Summary
Both this compound and adenosine promote nerve regeneration primarily through the activation of adenosine receptors, particularly the A2A subtype. This activation triggers downstream signaling cascades involving cyclic adenosine monophosphate (cAMP), protein kinase A (PKA), and other kinases that ultimately modulate gene expression related to axonal growth.
-
This compound , a downstream metabolite of adenosine, has demonstrated robust efficacy in both central nervous system (CNS) and peripheral nervous system (PNS) injury models.[1][2] It has been shown to increase the number of myelinated fibers, enhance the expression of growth-associated proteins, and lead to significant functional motor and sensory recovery.[1][3][4]
-
Adenosine also plays a crucial role in neuroregeneration, acting as a direct agonist for its receptors.[5][6] Its effects are often linked to the modulation of neurotrophic factor signaling, such as Brain-Derived Neurotrophic Factor (BDNF), and the recruitment of progenitor cells.[5][7]
While both molecules converge on similar pathways, the available data suggests this compound may offer a more sustained and potent regenerative response, potentially due to its greater metabolic stability compared to adenosine.[8]
Quantitative Data Comparison
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and adenosine on nerve regeneration.
Table 1: Efficacy of this compound in Sciatic Nerve Injury Models
| Parameter | Control Group (Saline) | This compound Treated Group | Model System | Reference |
| Myelinated Fibers (count) | 817 ± 89.2 | 1,293 ± 85.49 | Mouse Sciatic Nerve Transection + PLA Conduit | [3][4] |
| Fibers in Ideal G-ratio | 336.6 ± 37.01 | 453.8 ± 45.24 | Mouse Sciatic Nerve Transection + PLA Conduit | [4] |
| Sciatic Functional Index (SFI) | -85.9 ± 4.5 | -61.5 ± 4.7 | Mouse Sciatic Nerve Crush | [1] |
| CMAP Amplitude (mV) | Lower (not specified) | Significantly Higher (1 & 2 weeks post-injury) | Mouse Sciatic Nerve Crush | [1] |
| Nerve Conduction Velocity (m/s) | Lower (not specified) | Greater than control | Mouse Sciatic Nerve Transection + PLA Conduit | [3] |
Table 2: Effects of Adenosine Receptor Agonists on Nerve Regeneration Parameters
| Parameter | Control/Antagonist Group | Adenosine/Agonist Treated Group | Model System | Reference |
| Dendritic Branching | Baseline | Enhanced BDNF-induced branching | Primary Cortical Neurons | [5] |
| Axonal Elongation | Baseline | Promoted | Primary Cortical Neurons | [5] |
| Blastema Formation | Impaired (with apoptosis inhibition) | Restored | Zebrafish Fin Regeneration | [7] |
| Progenitor Cell Number | Baseline | Increased | Zebrafish Fin Regeneration | [7] |
| VEGF & Neurofilament Expression | Decreased post-injury | Overexpressed and Enhanced | Rat Spared Nerve Injury (SNI) | [9] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound, a product of adenosine deamination, primarily exerts its pro-regenerative effects by acting as an agonist at adenosine receptors, particularly the A2A receptor (A2AR).[1][3][4] Activation of A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including mammalian sterile 20-like kinase-3b (Mst3b). This cascade ultimately regulates the expression and function of key proteins involved in axonal growth, such as Growth Associated Protein-43 (GAP-43).[3][4] Additionally, this compound can enhance the function of neurotrophic factors like BDNF and Nerve Growth Factor (NGF).[3][4]
Adenosine Signaling Pathway
Adenosine directly activates its G-protein coupled receptors: A1, A2A, A2B, and A3.[6] In the context of nerve regeneration, A2A and A2B receptors are particularly significant.[5][7] A2A receptor activation, similar to the pathway triggered by this compound, increases cAMP levels. This can act synergistically with neurotrophic factors like BDNF, whose signaling via the TrkB receptor is crucial for neuronal outgrowth and survival.[5] The activation of A2A receptors can lead to the transactivation of TrkB receptors and potentiation of downstream cascades, including the MAPK, PI3K, and PLC pathways, which are all critical for cytoskeleton rearrangement and axonal elongation.[5] The A2B receptor has been identified as a key mediator in recruiting progenitor cells during regeneration.[7]
Experimental Protocols
The methodologies outlined below are representative of the key experiments used to evaluate the efficacy of this compound and adenosine.
Sciatic Nerve Crush/Transection Model
This is a widely used model for studying peripheral nerve regeneration.
-
Animal Model: Adult C57/Black6 mice or Sprague-Dawley rats (8-12 weeks of age).[1][10]
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
The sciatic nerve is exposed through a small incision in the thigh.
-
For Crush Injury: The nerve is crushed for a specific duration (e.g., 60 seconds) using fine forceps.[1]
-
For Transection Injury: The nerve is completely severed, and a gap is often created. The nerve stumps may be sutured into a nerve guidance conduit (e.g., polylactic acid) to guide regeneration.[3][10]
-
The muscle and skin layers are sutured closed.
-
-
Drug Administration:
-
Post-Operative Care: Animals receive analgesics and are monitored for signs of infection or distress.
Functional Recovery Assessment
-
Sciatic Functional Index (SFI): A walking track analysis is performed weekly. Paw prints from the experimental (E) and normal (N) hind limbs are measured to calculate the SFI, which quantifies motor function recovery. A score of 0 indicates normal function, while -100 indicates complete dysfunction.[1]
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded. Improved performance over time indicates motor recovery.[1]
-
Sensory Testing (Pinprick Test): The withdrawal response to a noxious stimulus (e.g., a pinprick) is evaluated to assess sensory function recovery. An earlier and more consistent response indicates regeneration.[1]
Electrophysiological and Morphological Analysis
-
Electroneuromyography (ENMG): Performed at the study's endpoint (e.g., 2-8 weeks post-injury). The sciatic nerve is stimulated, and the compound muscle action potential (CMAP) is recorded from the target muscle. Parameters like CMAP amplitude and nerve conduction velocity are measured to assess the functional reinnervation of the muscle.[1][3]
-
Histology and Morphometry:
-
At the end of the experiment, animals are euthanized, and the sciatic nerves are harvested.
-
Nerve segments are fixed, processed, and embedded.
-
Thin sections are cut and stained (e.g., with toluidine blue or osmium tetroxide).
-
Microscopic analysis is used to count the number of myelinated axons, measure axon diameter, myelin sheath thickness, and calculate the g-ratio (axon diameter / total fiber diameter). An increase in the number of myelinated fibers and an optimal g-ratio are indicative of successful regeneration.[3][4]
-
-
Immunohistochemistry: Nerve and spinal cord sections are stained with antibodies against specific markers like neurofilament (for axons), myelin basic protein (MBP, for myelin), and GAP-43 (for growing axons) to visualize and quantify regenerative processes.[3][11]
Conclusion
Both this compound and adenosine are potent endogenous molecules that facilitate nerve regeneration by activating adenosine receptors and their downstream signaling pathways. Experimental data consistently demonstrates that treatment with this compound after peripheral nerve injury accelerates and enhances functional recovery, supported by robust morphological evidence of axonal regeneration and remyelination.[1][3][4] Adenosine, while fundamental to this process, also plays a complex role in modulating inflammation and interacting with other growth factor pathways.[5][7][12] The superior metabolic stability of this compound may make it a more attractive therapeutic candidate for clinical translation. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and optimal therapeutic windows for each compound in various nerve injury paradigms.
References
- 1. Inosine: a novel treatment for sciatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? [frontiersin.org]
- 3. Nerve repair with polylactic acid and inosine treatment enhance regeneration and improve functional recovery after sciatic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nerve repair with polylactic acid and inosine treatment enhance regeneration and improve functional recovery after sciatic nerve transection [frontiersin.org]
- 5. Adenosine A2A receptors in neuronal outgrowth: a target for nerve regeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Adenosine? [synapse.patsnap.com]
- 7. Adenosine enhances progenitor cell recruitment and nerve growth via its A2B receptor during adult fin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Agonist, Polydeoxyribonucleotide Treatment Improves Locomotor Function and Thermal Hyperalgesia Following Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Treadmill Training and Inosine Enhance Nerve Regeneration and Functional Recovery After Mice Sciatic Nerve Transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Adenosine - Wikipedia [en.wikipedia.org]
L-Inosine and Alternatives: Selecting a Negative Control for A-to-I RNA Editing Studies
A comprehensive guide for researchers on the appropriate selection and use of negative controls in Adenosine-to-Inosine (A-to-I) RNA editing research, with a focus on comparing catalytically inactive ADAR mutants and the endogenous negative regulator, ADAR3.
In the study of A-to-I RNA editing, a critical post-transcriptional modification catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADAR) enzymes, the use of appropriate negative controls is paramount to ensure the specificity of observed effects. While the initial consideration for a negative control might fall on nucleoside analogs like L-Inosine, a comprehensive review of the literature reveals a lack of evidence for its use in this context. Instead, the scientific community relies on more specific and functionally relevant controls. This guide provides a detailed comparison of two primary types of negative controls: catalytically inactive ADAR mutants and the naturally occurring ADAR3 protein.
The Role of Negative Controls in A-to-I Editing Assays
A-to-I RNA editing, the conversion of adenosine to inosine (B1671953) in double-stranded RNA (dsRNA), has profound implications for gene regulation and protein diversity. Inosine is recognized as guanosine (B1672433) by the cellular machinery, leading to changes in codons, splice sites, and RNA stability.[1][2][3] To attribute any biological outcome specifically to the catalytic activity of ADAR enzymes, a negative control should ideally mimic the substrate binding of the active enzyme without performing the deamination. This helps to distinguish between effects caused by RNA binding and those resulting from the A-to-I conversion itself.
Comparison of Negative Control Strategies
The two most robust and widely accepted negative controls in A-to-I editing studies are catalytically inactive ADAR mutants and the ADAR3 protein.
| Feature | Catalytically Inactive ADAR Mutants (e.g., ADAR1 E912A) | ADAR3 (Endogenous Inactive Paralog) |
| Mechanism of Action | Point mutation in the catalytic domain ablates deaminase activity while preserving RNA binding domains.[1][3] | Naturally lacks key catalytic residues, rendering it inactive for deamination. It binds to dsRNA and can compete with active ADAR1 and ADAR2.[4][5][6][7][8] |
| Specificity | High. Directly tests the requirement of catalytic activity for a specific ADAR enzyme. | High. Represents a physiologically relevant negative regulator, particularly in the brain where it is highly expressed.[4][7] |
| Application | Widely used in both in vitro and cell-based assays to dissect editing-dependent vs. binding-dependent functions.[1][3] | Primarily used in studies of neuronal function and as a tool to modulate overall editing levels. Can act as a dominant-negative regulator.[4][7][8] |
| Advantages | - Precise control over the specific ADAR enzyme being studied.- Allows for direct comparison with the wild-type counterpart. | - Physiologically relevant, especially in neurological studies.- Can be used to study the competitive dynamics of ADAR regulation. |
| Limitations | - Requires overexpression, which may not reflect physiological protein levels.- Does not account for potential interactions with other cellular factors that ADAR3 might have. | - Expression is largely restricted to the brain, limiting its relevance in other tissues.[4][7]- Its regulatory functions beyond simple competition are still being elucidated.[5][6] |
Why Not this compound or Small Molecule Inhibitors?
While nucleoside analogs are used to probe the mechanistic details of ADAR enzymes, there is no documented use of this compound as a negative control.[9][10][11][12][13] This is likely because it would not be readily incorporated into RNA transcripts during synthesis and, even if it were, its effect on ADAR binding or activity is unknown.
Small molecule inhibitors such as 8-azaadenosine (B80672) and 8-chloroadenosine (B1666358) have been explored as potential ADAR inhibitors. However, studies have shown that they are not selective for ADAR and exhibit off-target effects, making them unsuitable as specific negative controls in most experimental settings.[14][15][16][17]
Experimental Protocols
This protocol is adapted from methods used to assess ADAR activity on a specific RNA substrate.
Materials:
-
Recombinant wild-type ADAR enzyme (e.g., ADAR1 or ADAR2)
-
Recombinant catalytically inactive ADAR mutant (e.g., ADAR1 E912A)
-
In vitro transcribed dsRNA substrate containing a known editing site
-
Reaction buffer (e.g., 20 mM HEPES pH 7.9, 0.1 M KCl, 20% Glycerol, 0.2 mM EDTA)[18]
-
Proteinase K
-
Reagents for RT-PCR and Sanger sequencing
Procedure:
-
Set up parallel reactions containing the dsRNA substrate and either wild-type ADAR, inactive ADAR mutant, or a buffer-only control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding EDTA and digest the protein with Proteinase K.
-
Purify the RNA using phenol/chloroform extraction and ethanol (B145695) precipitation.
-
Perform reverse transcription followed by PCR (RT-PCR) to amplify the region containing the editing site.
-
Analyze the editing level by Sanger sequencing of the PCR product. The presence of a guanosine peak at the adenosine position indicates editing.
Expected Outcome: The wild-type ADAR will show a G peak at the editing site, while the inactive mutant and buffer control will not, demonstrating that the observed editing is due to the catalytic activity of the enzyme.
This protocol utilizes a reporter system where ADAR-mediated editing removes a stop codon, leading to the expression of a reporter gene like GFP or luciferase.[1][2]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for wild-type ADAR
-
Expression plasmid for catalytically inactive ADAR mutant (negative control)
-
Expression plasmid for ADAR3 (alternative negative control/regulator)
-
Reporter plasmid containing an ADAR substrate sequence with an A-to-I editable stop codon (e.g., UAG) upstream of a reporter gene (e.g., GFP). Editing of UAG to UIG (read as UGG) allows for read-through translation.
-
Transfection reagent
Procedure:
-
Co-transfect cells with the reporter plasmid and one of the following: an empty vector control, the wild-type ADAR plasmid, the inactive ADAR mutant plasmid, or the ADAR3 plasmid.
-
Incubate the cells for 24-48 hours to allow for plasmid expression and RNA editing.
-
Measure the reporter gene expression (e.g., by flow cytometry for GFP or a luminometer for luciferase).
Expected Outcome: Cells transfected with wild-type ADAR will show a significant increase in reporter expression compared to the empty vector control. Cells transfected with the inactive ADAR mutant or ADAR3 should show little to no increase in reporter expression, confirming that the reporter activation is dependent on catalytic ADAR activity.
Visualizing the Logic of Negative Controls in A-to-I Editing
The following diagrams illustrate the experimental workflows and the rationale behind using different negative controls.
Conclusion
For researchers investigating the functional consequences of A-to-I RNA editing, the use of appropriate negative controls is non-negotiable for rigorous and reproducible results. While this compound is not a documented or appropriate negative control, catalytically inactive ADAR mutants and the endogenous regulator ADAR3 serve as excellent alternatives. The choice between these controls will depend on the specific research question and experimental system. Inactive mutants provide a direct test of catalytic function for a specific ADAR enzyme, while ADAR3 offers a physiologically relevant model for studying the regulation of RNA editing, particularly in the nervous system. By carefully selecting and implementing these controls, researchers can confidently dissect the distinct roles of ADAR-mediated RNA binding and editing in their biological processes of interest.
References
- 1. High-throughput mutagenesis reveals unique structural features of human ADAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine Deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RNA-Editing Enzyme ADAR1 Controls Innate Immune Responses to RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adar3 Is Involved in Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADAR3 modulates neuronal differentiation and regulates mRNA stability and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All I’s on the RADAR: Role of ADAR in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAR Family Proteins: A Structural Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside Analogs in ADAR Guide Strands Enable Editing at 5'-G A Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleoside analogs in ADAR guide strands targeting 5′-UA̲ sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.ku.edu [journals.ku.edu]
- 17. biotech.ucdavis.edu [biotech.ucdavis.edu]
- 18. academic.oup.com [academic.oup.com]
L-Inosine: A Comparative Analysis of its In Vitro Neurotrophic Properties Against Established Factors
For Immediate Release
[City, State] – [Date] – In the dynamic field of neuroscience research and drug development, the quest for novel molecules that can promote neuronal survival and regeneration is paramount. L-Inosine, a naturally occurring purine (B94841) nucleoside, has emerged as a promising candidate with demonstrated neurotrophic effects. This guide provides a comprehensive in vitro comparison of this compound against well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Neurotrophic Factor Efficacy
The following tables summarize the in vitro effects of this compound, BDNF, NGF, and GDNF on neuronal survival and neurite outgrowth. It is critical to note that the data presented are compiled from various studies and were not obtained from a single head-to-head comparative experiment. Therefore, direct comparisons of potency should be made with caution, as experimental conditions such as cell type, culture duration, and assay methods vary between studies.
Table 1: Effect of this compound on Neuronal Viability and Neurite Outgrowth
| Parameter | Cell Type | Concentration | Observation |
| Neuronal Viability | Rat Neocortical Neurons | 30-300 µM | Significant, dose-dependent increase in cell viability.[1][2] |
| Rat Neocortical Neurons | 100 µM | Transient 2-hour treatment was sufficient to enhance neuronal survival.[1] | |
| Neurite Outgrowth | Rat Neocortical Neurons | 30-300 µM | Dose-dependent increase in the number of cells with neurites and cells with neurites longer than the soma.[1][2] |
| Goldfish Retinal Ganglion Cells | Not Specified | Promotes axon regeneration.[3] |
Table 2: Effect of Brain-Derived Neurotrophic Factor (BDNF) on Neuronal Viability and Neurite Outgrowth
| Parameter | Cell Type | Concentration | Observation |
| Neuronal Viability | Adult Rat Trigeminal Ganglion Neurons | 1-100 ng/mL | Significant positive linear trend of increasing neuron number with increasing concentration.[4] |
| Adult Mouse Dorsal Root Ganglion Neurons | 50 ng/mL | Optimal dose for neuronal survival after axotomy.[5] | |
| Neurite Outgrowth | Neonatal Rat Sympathetic Neurons | 100 ng/mL (in presence of 10 ng/mL NGF) | Decreased neurite outgrowth.[6] |
| Geniculate Ganglion Neurons | 25 ng/mL | Promoted maximal neurite extension.[7] |
Table 3: Effect of Nerve Growth Factor (NGF) on Neuronal Viability and Neurite Outgrowth
| Parameter | Cell Type | Concentration | Observation |
| Neuronal Viability | Adult Rat Trigeminal Ganglion Neurons | 1-100 ng/mL | No significant effect on the number of neurons.[4] |
| Adult Mouse Dorsal Root Ganglion Neurons | 150 ng/mL | Optimal dose for neuronal survival after axotomy.[5] | |
| Neurite Outgrowth | Neonatal Rat Sympathetic Neurons | Not Specified | Promotes neurite outgrowth.[6] |
| Developing Rat Brain Oligodendrocytes | 1-100 ng/mL | No effect on proliferation.[8] |
Table 4: Effect of Glial Cell Line-Derived Neurotrophic Factor (GDNF) on Neuronal Viability and Neurite Outgrowth
| Parameter | Cell Type | Concentration | Observation |
| Neuronal Viability | Adult Rat Trigeminal Ganglion Neurons | 1 and 100 ng/mL | Significantly increased the number of neurons by nearly 100%.[4] |
| Motor Neurons | Not Specified | Potent survival factor.[9] | |
| Neurite Outgrowth | Porcine Dorsal Root Ganglion Neurons | Not Specified | Led to strong neurite arborization and formation of large growth cones.[10] |
| Motor Neurons | Not Specified | Promotes neurite outgrowth.[11] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the neurotrophic effects of compounds like this compound.
Neuronal Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Treatment:
- Primary neurons (e.g., rat neocortical neurons) are seeded in 96-well plates at a density of 1-5 x 10^4 cells/well and cultured in a suitable medium.
- After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound at 10, 30, 100, 300 µM) or control neurotrophic factors. A vehicle control (medium without the compound) is also included.
- The cells are incubated for a further 24-48 hours.
2. MTT Incubation:
- After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
3. Solubilization and Measurement:
- The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plate is gently agitated for 15 minutes to ensure complete dissolution.
- The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Assay
This protocol describes a method for quantifying neurite extension from cultured neurons.
1. Cell Culture and Treatment:
- Primary neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) are seeded on plates pre-coated with an attachment factor (e.g., poly-L-lysine or laminin).
- Cells are cultured to a desired confluency and then treated with the test compounds (e.g., this compound) or control neurotrophic factors at various concentrations.
2. Immunostaining:
- After the desired incubation period (typically 24-72 hours), the cells are fixed with 4% paraformaldehyde.
- The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
- Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS).
- The cells are incubated with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
- After washing, the cells are incubated with a fluorescently labeled secondary antibody.
- Cell nuclei are counterstained with DAPI.
3. Imaging and Analysis:
- Images of the stained neurons are captured using a high-content imaging system or a fluorescence microscope.
- Neurite length, number of neurites per cell, and branching complexity are quantified using specialized image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software like MetaXpress).[12]
Signaling Pathways and Mechanisms of Action
The neurotrophic effects of this compound and other established factors are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound's neurotrophic effects are primarily mediated through its interaction with adenosine (B11128) receptors, particularly A1 and A2A receptors. This interaction can trigger downstream signaling cascades that ultimately lead to the upregulation of neurotrophic factors like BDNF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inosine stimulates axon growth in vitro and in the adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of trigeminal ganglion neurons in vitro with NGF, GDNF or BDNF: effects on neuronal survival, neurochemical properties and TRPV1-mediated neuropeptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotrophin-4 is more potent than brain-derived neurotrophic factor in promoting, attracting and suppressing geniculate ganglion neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve Growth Factor and Neurotrophin-3 Differentially Regulate the Proliferation and Survival of Developing Rat Brain Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophic factors in the physiology of motor neurons and their role in the pathobiology and therapeutic approach to amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local NGF and GDNF levels modulate morphology and function of porcine DRG neurites, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GDNF to the rescue: GDNF delivery effects on motor neurons and nerves, and muscle re-innervation after peripheral nerve injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? [frontiersin.org]
A Comparative Analysis of L-Inosine and Guanosine on Synaptogenesis and Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purine (B94841) nucleosides L-Inosine and Guanosine (B1672433), focusing on their respective roles in promoting synaptogenesis and neurite outgrowth. The information presented is collated from experimental data to assist researchers in evaluating their potential as therapeutic agents for neural repair and regeneration.
Introduction
Synaptogenesis, the formation of new synapses, is a critical process for neural development, learning, memory, and repair following injury.[1] this compound and guanosine, two endogenous purine nucleosides, have emerged as promising molecules capable of stimulating processes fundamental to synaptogenesis, such as neurite outgrowth and axonal sprouting.[2][3] While both compounds exhibit neurotrophic properties, they operate through distinct molecular mechanisms. This guide dissects their comparative efficacy, underlying signaling pathways, and the experimental protocols used to evaluate their function.
Comparative Efficacy and Quantitative Data
Direct comparative studies evaluating this compound and guanosine in the same experimental models of synaptogenesis are limited. However, data from independent studies provide insights into their relative effects.
Guanosine has been shown to synergistically enhance Nerve Growth Factor (NGF)-dependent neurite outgrowth in PC12 cells and promote an increase in the number and size of synaptic boutons in the adult rat brain in vivo.[4][5][6] this compound has demonstrated robust effects on axonal sprouting and rewiring in the central nervous system (CNS) after injury, leading to functional recovery in preclinical models.[7][8][9]
Table 1: Comparative Effects on Neurite Outgrowth and Synaptogenesis
| Parameter | This compound | Guanosine | Model System(s) | Reference(s) |
| Neurite Outgrowth | Stimulates neurite and axonal outgrowth. | Enhances NGF-dependent neurite outgrowth. | Primary neurons (rat, goldfish), PC12 cells.[2][10] | PC12 cells, primary hippocampal neurons.[4][6] |
| Axonal Sprouting | Induces extensive collateral sprouting of intact axons post-injury. | Data not prominently available. | Rat corticospinal tract.[7][10] | - |
| Synapse Formation | Implied through axonal rewiring and functional connectivity. | Increases the number and size of synaptic boutons in vivo. | Rat stroke models.[8] | Rat visual cortex.[5] |
| Effective Concentration | 10 mM (in vivo infusion); 30-300 µM (in vitro, synaptic transmission).[7][11] | 100-500 µM (in vitro); 8 mg/kg (in vivo).[12] | Various. | Various. |
| Functional Recovery | Improves behavioral outcomes after stroke and spinal cord injury. | Associated with antidepressant-like effects and neuroprotection.[3][13] | Rat models.[8][9] | Mouse models.[13] |
Mechanistic Signaling Pathways
This compound and guanosine initiate synaptogenesis and neurite outgrowth through distinct intracellular cascades.
This compound Signaling Pathways
The effects of this compound are complex and appear to be mediated through both direct intracellular actions and indirect effects on adenosine (B11128) signaling. A primary proposed mechanism involves the activation of a serine-threonine kinase known as N-kinase, which subsequently regulates the expression of growth-associated genes.[8][10] More recent evidence indicates that inosine's neuromodulatory effects are not from direct binding to adenosine A1 or A2A receptors, but rather from its ability to inhibit equilibrative nucleoside transporters (ENTs).[11][14] This inhibition leads to an increase in extracellular adenosine, which then activates adenosine receptors (A1, A2A, and A3) and their downstream pathways, including PI3K/Akt and MAPK/ERK.[2][11][15]
Guanosine Signaling Pathways
Guanosine's neuritogenic effects, particularly in synergy with NGF, are mediated by a distinct pathway involving heme oxygenase (HO).[4][6] Activation of HO leads to the production of carbon monoxide (CO), which in turn stimulates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP).[4] This increase in intracellular cGMP is a key driver of neurite outgrowth. Additionally, guanosine has been shown to activate pro-survival and growth-promoting pathways such as PI3K/Akt and MAPK.[13][16] Some of its effects are also mediated by astrocytes, which, when stimulated by guanosine, release synaptogenic factors.[5]
Experimental Protocols
The following is a representative protocol for an in vitro neurite outgrowth assay, based on methodologies commonly cited in the literature for evaluating compounds like this compound and guanosine.[17][18]
Protocol: In Vitro Neurite Outgrowth Assay Using Primary Neurons
-
Preparation of Culture Plates:
-
Coat 24-well glass-bottom plates with Poly-L-lysine (0.1 mg/mL) for 2 hours at 37°C or overnight at room temperature.
-
Wash plates three times with sterile, nuclease-free water and allow to dry completely.
-
Further coat with Laminin (20 µg/mL) for at least 2 hours at 37°C before use.
-
-
Primary Neuron Isolation:
-
Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with a dissociation solution (e.g., 0.25% trypsin) for 15 minutes at 37°C.
-
Inactivate the enzyme with Fetal Bovine Serum (FBS) and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).
-
-
Cell Seeding and Treatment:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed neurons onto the coated plates at a density of 15,000-25,000 cells per well.
-
Allow neurons to adhere and extend initial processes for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare stock solutions of this compound and Guanosine and perform serial dilutions in the culture medium to achieve final desired concentrations (e.g., 10 µM - 500 µM).
-
Replace half of the medium in each well with the medium containing the test compound or a vehicle control.
-
-
Immunocytochemistry and Imaging:
-
After the desired incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Wash three times with Phosphate-Buffered Saline (PBS).
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin or MAP2) overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Use automated image analysis software (e.g., MetaMorph, ImageJ with NeuronJ plugin, or specialized software modules) to quantify neurite outgrowth.[19]
-
Key parameters to measure include: total neurite length per neuron, length of the longest neurite, number of primary neurites, and number of branch points.
-
Perform statistical analysis to compare treated groups with the vehicle control.
-
Experimental Workflow Diagram
Conclusion
Both this compound and guanosine demonstrate significant potential in promoting key events of synaptogenesis. Guanosine appears to act through a cGMP-dependent pathway and by modulating astrocyte activity to directly influence neurite outgrowth and synapse formation.[4][5] this compound promotes robust axonal sprouting and functional rewiring post-injury, primarily through indirect modulation of adenosine signaling and activation of intracellular kinases.[10][11] The choice between these molecules for therapeutic development may depend on the specific context of injury or disease, with this compound showing particular promise for anatomical reorganization after CNS trauma, while guanosine's broader neurotrophic and protective effects may be beneficial in a range of neuropathologies.[8][13] Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. Synaptogenesis - Wikipedia [en.wikipedia.org]
- 2. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guanosine stimulates neurite outgrowth in PC12 cells via activation of heme oxygenase and cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanosine-induced synaptogenesis in the adult brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanosine stimulates neurite outgrowth in PC12 cells via activation of heme oxygenase and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine stimulates extensive axon collateral growth in the rat corticospinal tract after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inosine stimulates axon growth in vitro and in the adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of inosine on hippocampal synaptic transmission and plasticity involves the release of adenosine through equilibrative nucleoside transporters rather than the direct activation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of inosine on hippocampal synaptic transmission and plasticity involves the release of adenosine through equilibrative nucleoside transporters rather than the direct activation of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inosine induces presynaptic inhibition of acetylcholine release by activation of A3 adenosine receptors at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. en.bio-protocol.org [en.bio-protocol.org]
Validating the On-Target Effects of L-Inosine: A Comparative Guide to Using Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
L-Inosine, an endogenous purine (B94841) nucleoside, is increasingly recognized for its therapeutic potential in a range of pathologies, including neurological disorders and inflammatory conditions. As a metabolite of adenosine (B11128), its mechanism of action is often attributed to interactions with adenosine receptors. However, rigorously validating these on-target effects is crucial for advancing this compound-based therapeutics. This guide provides a comparative framework for utilizing receptor antagonists to dissect and confirm the specific molecular targets of this compound, supported by experimental data and detailed protocols.
This compound's Primary Targets: The Adenosine Receptor Family
This compound is known to functionally interact with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). These receptors trigger distinct downstream signaling cascades. Understanding these pathways is the first step in designing validation experiments.
-
A₁ and A₃ Receptors: Typically couple to Gαi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).
-
A₂ₐ and A₂B Receptors: Couple to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1]
The activation of these pathways by this compound can be blocked by selective antagonists, providing a clear method for target validation.
References
The Divergent Metabolic Fates of L-Inosine Across Cell Types: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of endogenous molecules like L-Inosine is paramount. This nucleoside, a breakdown product of adenosine (B11128), plays a critical role in purine (B94841) metabolism and cellular signaling. However, its ultimate fate is highly dependent on the specific cell type, influencing processes from immune responses to cancer cell survival and neuronal function. This guide provides an objective comparison of this compound's metabolic journey in immune cells, cancer cells, and neuronal cells, supported by experimental data and detailed methodologies.
Core Metabolic Pathways of this compound
This compound metabolism primarily revolves around two key pathways: the purine salvage pathway and its catabolism to uric acid. In the salvage pathway, inosine (B1671953) is converted to hypoxanthine (B114508) by the enzyme purine nucleoside phosphorylase (PNP). Hypoxanthine can then be recycled back into inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), replenishing the purine nucleotide pool. Alternatively, hypoxanthine can be oxidized to xanthine (B1682287) and then to uric acid by xanthine oxidase. A third, and increasingly recognized, pathway involves the utilization of the ribose component of inosine as a carbon source, feeding into the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.
Figure 1: Core metabolic pathways of this compound.
Comparative Metabolic Fate of this compound in Different Cell Types
The preference for and the rate at which this compound is channeled through these pathways vary significantly among different cell types. This disparity is largely dictated by the cell's metabolic needs, enzymatic machinery, and the surrounding microenvironment.
Immune Cells (T-Cells and Macrophages)
In immune cells, particularly T-cells, this compound can serve as a crucial alternative energy source, especially in the glucose-deprived tumor microenvironment.[1] This metabolic flexibility enhances their anti-tumor activity.[1][2] Macrophages also actively metabolize inosine, which can modulate their inflammatory responses.[3]
-
T-Cells: Effector T-cells can utilize the ribose part of inosine to fuel the PPP and glycolysis, supporting their proliferation and function when glucose is scarce.[1][4] Supplementation with inosine has been shown to enhance the efficacy of immune checkpoint blockade and adoptive T-cell therapies in certain cancer models.[1]
-
Macrophages: Macrophages metabolize inosine to hypoxanthine and subsequently to uric acid. This process can influence their polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype, thereby impacting the immune response in conditions like colorectal cancer.[3]
Cancer Cells
The role of this compound in cancer cells is more complex and can be context-dependent. Some cancer cells can utilize inosine to support their growth and survival under nutrient stress, while in others, its metabolism can be targeted for therapeutic intervention.
-
Variable Utilization: The ability of cancer cells to use inosine as a carbon source is diverse.[4] Some cancer cells with low or no purine nucleoside phosphorylase (PNP) are outcompeted by T-cells for inosine, enhancing the anti-tumor immune response.[2]
-
Survival Mechanism: In some instances, inosine can promote cancer cell survival under nutrient starvation by activating signaling pathways like mTORC1.[5]
-
Therapeutic Target: The reliance of certain cancers on the purine salvage pathway makes enzymes like HGPRT potential targets for chemotherapy.
Neuronal Cells (Astrocytes and Neurons)
In the central nervous system, astrocytes and neurons exhibit distinct patterns of purine metabolism, which is critical for neurotransmission and neuroprotection.
-
Astrocytes: These glial cells play a significant role in the clearance and metabolism of extracellular adenosine and inosine. They can take up inosine and either salvage it or degrade it to uric acid.[6]
-
Neurons: Neurons can release adenosine and inosine, which act as neuromodulators. The balance between salvage and degradation of these purines is crucial for maintaining neuronal health and function.[6]
Quantitative Comparison of this compound Metabolism
The following table summarizes key quantitative parameters related to this compound metabolism in different cell types. It is important to note that these values can vary depending on the specific experimental conditions and cell lines used.
| Parameter | T-Cells | Cancer Cells (Representative) | Neuronal Cells (Astrocytes/Neurons) | References |
| Primary Metabolic Fate | Ribose utilization for energy (in low glucose), Purine salvage | Purine salvage, Uric acid production (variable) | Purine salvage, Neuromodulator release | [1][4][5],[6] |
| Inosine Uptake | Moderate | Variable | High (Astrocytes) | [4] |
| PNP Activity | High | Variable | Present | [2] |
| HGPRT Activity | High | High (in salvage-dependent cancers) | Present | |
| Uric Acid Secretion | Low | Variable | Present (Astrocytes) | |
| Contribution to TCA Cycle | Significant (from ribose) | Can occur | Less prominent | [4][5] |
Experimental Protocols
Accurate quantification and comparison of this compound metabolism require robust experimental methodologies. Below are detailed protocols for key experiments.
Quantification of Inosine and its Metabolites by HPLC
This protocol describes a method for the simultaneous measurement of inosine, hypoxanthine, and other purines in cell culture supernatants or cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: Methanol (B129727)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
Potassium carbonate (K2CO3) for neutralization
-
Standards for inosine, hypoxanthine, xanthine, and uric acid
Procedure:
-
Sample Preparation (Cell Lysates):
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells with a specific volume of 0.4 M PCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with K2CO3.
-
Centrifuge to pellet the precipitate and collect the supernatant for analysis.
-
-
Sample Preparation (Supernatants):
-
Collect cell culture medium.
-
Centrifuge to remove cell debris.
-
Deproteinate using centrifugal filters (e.g., 10 kDa cutoff) or by acid precipitation as described above.[8]
-
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Use a gradient elution program, for example:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Return to 100% A and equilibrate.
-
-
Set the flow rate to 1.0 mL/min.
-
Detect the analytes at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the purine standards.
-
Calculate the concentration of each metabolite in the samples based on the peak areas from the chromatograms.
-
Metabolic Flux Analysis using ¹³C-Labeled this compound and LC-MS/MS
This protocol outlines a stable isotope tracing experiment to determine the metabolic fate of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Materials:
-
[U-¹³C₅]-L-Inosine (uniformly labeled on the ribose)
-
Cell culture medium deficient in unlabeled inosine
-
LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Extraction solvent: 80% Methanol, -80°C
-
Internal standards (e.g., ¹⁵N-labeled purine metabolites)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with the labeling medium containing [U-¹³C₅]-L-Inosine.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Add the pre-chilled 80% methanol to the culture plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and add internal standards.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a HILIC column with an appropriate gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.
-
Analyze the samples in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis or full scan mode for untargeted analysis.
-
Monitor the mass isotopologue distributions for inosine and its downstream metabolites (e.g., hypoxanthine, IMP, and intermediates of the PPP and glycolysis).
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite at each time point.
-
Use metabolic flux analysis software to model the data and quantify the fluxes through the different metabolic pathways.
-
Figure 2: Experimental workflow for this compound metabolic flux analysis.
Logical Comparison of this compound's Metabolic Fate
The differential metabolism of this compound across cell types has significant functional consequences. The following diagram illustrates the logical relationships and key distinctions.
Figure 3: Comparison of this compound's metabolic role in different cell types.
Conclusion
The metabolic fate of this compound is not a uniform process but rather a highly regulated and cell-type-specific series of events. In immune cells, it serves as a vital fuel source, enhancing their function. In cancer cells, its role is multifaceted, acting as a potential survival factor or a therapeutic vulnerability. In the nervous system, it is a key player in maintaining purine homeostasis and neuronal communication. A thorough understanding of these divergent pathways, supported by robust experimental data, is essential for the development of novel therapeutic strategies that target purine metabolism in a range of diseases.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. biolog.com [biolog.com]
- 3. Inosine Prevents Colorectal Cancer Progression by Inducing M1 Phenotypic Polarization of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine enhances tumor mitochondrial respiration by inducing Rag GTPases and nascent protein synthesis under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astrocytes affect the profile of purines released from cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of adenosine, inosine and hypoxanthine in human plasma by high performance liquid chromatography | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A head-to-head comparison of L-Inosine and other purine nucleosides in cancer immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is a complex ecosystem where metabolic competition and immunosuppressive signaling pathways often hinder effective anti-tumor immune responses. Purine (B94841) nucleosides, key players in cellular metabolism and signaling, have emerged as critical modulators of immune cell function. Among these, L-Inosine has garnered significant attention for its potential to enhance cancer immunotherapy. This guide provides a head-to-head comparison of this compound with other endogenous purine nucleosides, primarily adenosine (B11128) and guanosine (B1672433), supported by experimental data, to elucidate its unique role in augmenting anti-cancer immunity.
Executive Summary
Extracellular adenosine is a well-established immunosuppressive molecule in the tumor microenvironment, primarily acting through the A2A receptor (A2AR) on T cells to dampen their activity.[1] this compound, a metabolite of adenosine, also interacts with adenosine receptors but can exert distinct, and often opposing, effects on immune cells.[2][3] While adenosine is generally considered detrimental to anti-tumor immunity, this compound has been shown to enhance the function and persistence of T cells, particularly in the nutrient-deprived conditions characteristic of solid tumors.[4][5][6] Guanosine and its derivatives have also been found to modulate T cell responses, typically showing suppressive effects on activation.[7][8] This guide will dissect these differences, providing a data-driven comparison to inform future research and therapeutic development.
Data Presentation: Quantitative Comparison of Purine Nucleosides
The following tables summarize the quantitative data on the effects of this compound compared to other purine nucleosides on key aspects of immune and cancer cell biology.
Table 1: Comparative Effects on A2A Receptor Signaling
| Purine Nucleoside | Parameter | Value | Cell Type | Reference |
| This compound | EC50 for cAMP Production | 300.7 µM | CHO cells expressing human A2AR | [2][3] |
| EC50 for ERK1/2 Phosphorylation | 89.38 µM | CHO cells expressing human A2AR | [2][3] | |
| Adenosine | EC50 for cAMP Production | Not explicitly stated, but shown to be a more potent cAMP inducer than inosine (B1671953) | CHO cells expressing human A2AR | [2][3] |
| EC50 for ERK1/2 Phosphorylation | Not explicitly stated, but shown to be a less potent ERK1/2 activator than inosine | CHO cells expressing human A2AR | [2][3] |
This data highlights a key difference: this compound exhibits biased agonism at the A2A receptor, favoring the ERK1/2 pathway over the cAMP pathway, whereas adenosine shows the opposite bias.[2][3]
Table 2: Comparative Effects on T Cell Function
| Purine Nucleoside | Effect on T Cell Proliferation (Glucose-Restricted) | Effect on Cytokine Release | Mechanism of Action | Reference |
| This compound | Supports proliferation | Suppresses IL-2 and IL-6 release from activated murine T cells | Serves as an alternative carbon source for T cells | [7][9] |
| Adenosine | Fails to support proliferation | Generally immunosuppressive, inhibits IFN-γ production | A2AR-mediated cAMP signaling | [9][10] |
| Guanosine | Fails to support proliferation | Suppresses IL-2 and IL-6 release from activated murine T cells | Not fully elucidated, but independent of ERK1/2 signaling inhibition | [7][9] |
Table 3: Comparative Effects on Cancer Cell Proliferation
| Purine Nucleoside | Cell Line | Concentration | Inhibition of Proliferation | Reference |
| This compound | Bel-7402 (Hepatocellular Carcinoma) | 3.74 mM | ~20% (48h), ~25% (72h) | [11][12] |
| Hela (Cervical Cancer) | 3.74 mM | ~15% (48h), ~20% (72h) | [11][12] | |
| Adenosine | Bel-7402 | 3.74 mM | ~40% (48h), ~55% (72h) | [11][12] |
| Hela | 3.74 mM | ~35% (48h), ~50% (72h) | [11][12] | |
| Guanosine | Bel-7402 | 3.74 mM | ~10% (48h), ~15% (72h) | [11][12] |
| Hela | 3.74 mM | ~10% (48h), ~15% (72h) | [11][12] |
Note: This study focused on the direct anti-proliferative effects on cancer cells, not on immune-mediated killing. Adenosine showed the most potent direct anti-tumor effect in this context.[11][12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The differential effects of this compound and adenosine can be partly attributed to their distinct signaling downstream of the A2A receptor. While both can bind to A2AR, they induce different conformational changes, leading to biased signaling.
Figure 1. Biased signaling of Adenosine vs. This compound at the A2A receptor on T cells.
This compound can also be metabolized intracellularly, providing an alternative carbon source for T cells, particularly under glucose-deprived conditions. This metabolic reprogramming is a key differentiator from adenosine.
Figure 2. this compound as an alternative carbon source for T cell metabolism.
Experimental Workflow
A typical workflow to compare the effects of different purine nucleosides on T cell function involves isolating T cells, activating them, and then co-culturing them with tumor cells in the presence of the respective nucleosides.
Figure 3. Workflow for comparing purine nucleoside effects on T cell function.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key experiments.
1. In Vitro T Cell Proliferation Assay (CFSE-based)
-
Objective: To quantify and compare the effects of this compound, adenosine, and guanosine on T cell proliferation.
-
Methodology:
-
T Cell Isolation: Isolate human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection magnetic beads.
-
CFSE Labeling: Resuspend isolated T cells at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI medium with 10% FBS. Wash the cells three times.
-
T Cell Activation: Plate CFSE-labeled T cells in 96-well plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Treatment: Add this compound, adenosine, guanosine, or vehicle control to the wells at various concentrations. For metabolic studies, use glucose-free media supplemented with the respective nucleosides.[9]
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells, stain with viability dye and antibodies for T cell markers (e.g., CD4, CD8). Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
2. In Vitro T Cell Cytotoxicity Assay (Calcein Release)
-
Objective: To assess the ability of T cells, treated with different purine nucleosides, to kill target cancer cells.
-
Methodology:
-
Target Cell Labeling: Label target cancer cells (e.g., B16 melanoma or MC38 colorectal carcinoma) with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash cells twice to remove excess dye.
-
Effector T Cell Preparation: Prepare effector T cells (e.g., activated CD8+ T cells or CAR-T cells) that have been cultured with this compound, adenosine, guanosine, or vehicle control for a specified period.
-
Co-culture: Plate the Calcein-labeled target cells in a 96-well plate. Add the effector T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Controls: Include wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader.
-
Calculation: Calculate the percentage of specific lysis using the formula: (% Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
-
3. In Vivo Murine Tumor Model
-
Objective: To compare the in vivo anti-tumor efficacy of this compound and other purine nucleosides, alone or in combination with immunotherapy.
-
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) aged 6-8 weeks.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 MC38 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length * Width^2) / 2.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound, Adenosine A2AR antagonist, combination with anti-PD-1 antibody). Administer treatments as per the experimental design (e.g., intraperitoneal injection or in drinking water).
-
Endpoint Analysis: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Collect tumors, spleens, and blood for further analysis.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, FoxP3, PD-1) and analyze by flow cytometry to assess the immune cell composition in the tumor microenvironment.
-
Conclusion
The available evidence strongly suggests that this compound possesses a unique immunomodulatory profile compared to other purine nucleosides, particularly its precursor, adenosine. Its ability to act as an alternative fuel source for T cells in the glucose-deprived tumor microenvironment and its biased signaling through the A2A receptor position it as a promising candidate for enhancing cancer immunotherapies, especially cell-based therapies like CAR-T.[4][6][9] In contrast, adenosine is predominantly immunosuppressive, and guanosine also appears to inhibit T cell activation.[7][8][10] While direct anti-proliferative effects on some cancer cells have been noted for adenosine, the pro-T cell metabolic and signaling effects of this compound are of greater interest in the context of immunotherapy. Further head-to-head studies are warranted to fully delineate the comparative efficacy and mechanisms of these purine nucleosides in various cancer models and to optimize their potential therapeutic applications.
References
- 1. Frontiers | Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function [frontiersin.org]
- 2. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine Induces Stemness Features in CAR T cells and Enhances Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects | Explore Technologies [techfinder.stanford.edu]
- 7. Guanine and inosine nucleotides/nucleosides suppress murine T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of extracellular purine nucleotide and nucleoside concentrations on T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of L-Inosine's Immunomodulatory Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological activity is paramount. This guide provides a comparative framework for validating the immunomodulatory effects of L-Inosine, offering experimental protocols, data presentation standards, and a critical evaluation against alternative molecules.
This compound, an endogenous purine (B94841) nucleoside, has garnered significant interest for its diverse immunomodulatory properties, ranging from anti-inflammatory to immune-stimulating activities.[1][2][3] Its therapeutic potential is being explored in various contexts, including autoimmune diseases, infectious diseases, and cancer immunotherapy.[3][4][5][6] However, to advance this compound from a promising research tool to a potential therapeutic, rigorous validation of its specific mechanisms of action is essential. This guide outlines key experimental approaches to achieve this, focusing on direct comparisons with relevant alternatives and the use of appropriate controls.
Comparative Analysis of Immunomodulatory Activity
To ascertain the unique immunomodulatory profile of this compound, its effects must be benchmarked against other relevant compounds. The ideal comparators include its metabolic precursor, adenosine (B11128), and other structurally related purine nucleosides. Additionally, well-characterized immunomodulators with distinct mechanisms of action can serve as valuable controls.
Table 1: Comparative Immunomodulatory Effects of this compound and Adenosine
| Parameter | This compound | Adenosine | Key Distinctions & Considerations |
| Primary Receptor(s) | Adenosine A2A Receptor (A2AR), potentially A1R and A3R.[1][2][7] | Adenosine A1, A2A, A2B, and A3 receptors.[2] | This compound exhibits a lower affinity for A2AR compared to adenosine.[1] Its effects may be biased towards specific signaling pathways downstream of the receptor.[7] |
| Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Generally suppressive.[8][9][10] | Generally suppressive.[10] | The magnitude and cellular context of suppression may differ. Direct head-to-head comparisons in the same experimental system are crucial. |
| Effect on Anti-inflammatory Cytokines (e.g., IL-10, IL-4) | Can enhance production of certain anti-inflammatory cytokines like IL-4.[9] | Effects on anti-inflammatory cytokines can be context-dependent. | This highlights a potential area of mechanistic divergence between the two purines. |
| Immune Cell Modulation | Reduces leukocyte recruitment, including neutrophils, macrophages, lymphocytes, and eosinophils.[2][9] | Inhibits neutrophil migration and oxygen metabolite production.[10] | Comparative studies should quantify effects on specific immune cell subsets and their activation states. |
| In vivo Half-life | Relatively long (approx. 15 hours).[1] | Very short (less than 10 seconds).[1] | This significant difference in stability is a critical factor in interpreting in vivo experimental outcomes. |
Experimental Protocols for Specificity Validation
Rigorous experimental design is the cornerstone of validating specificity. The following protocols provide a framework for assessing the direct and specific effects of this compound.
In Vitro Cytokine Profiling
Objective: To quantify the dose-dependent effect of this compound on the production of a broad panel of pro- and anti-inflammatory cytokines by immune cells and compare it to adenosine and other controls.
Methodology:
-
Cell Culture: Culture primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), murine splenocytes, or bone marrow-derived macrophages) or relevant immune cell lines (e.g., RAW 264.7).
-
Stimulation: Activate the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) to induce a robust inflammatory response.
-
Treatment: Concurrently treat the cells with a range of concentrations of this compound, adenosine, and a negative control (vehicle).
-
Cytokine Measurement: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants and measure cytokine levels using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Specificity Control: To confirm the role of the A2A receptor, pre-incubate a subset of cells with a selective A2A receptor antagonist, such as ZM241385, before adding this compound.[2][11] A reversal of the this compound-mediated effect would indicate A2AR-dependent activity.
Immune Cell Activation and Proliferation Assays
Objective: To assess the impact of this compound on the activation and proliferation of specific immune cell subsets, particularly T cells.
Methodology:
-
Cell Isolation: Isolate specific immune cell populations, such as CD4+ and CD8+ T cells, from human or murine sources using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation: Activate the T cells using anti-CD3 and anti-CD28 antibodies.
-
Treatment: Culture the activated T cells in the presence of varying concentrations of this compound or comparator compounds.
-
Proliferation Measurement: Assess cell proliferation using assays such as carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry or a colorimetric assay like MTT.[9]
-
Activation Marker Analysis: Stain the cells with fluorescently-labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
Receptor Binding and Signaling Assays
Objective: To directly demonstrate the interaction of this compound with its putative receptors and characterize the downstream signaling events.
Methodology:
-
Receptor Binding: Perform competitive binding assays using radiolabeled adenosine receptor ligands and membranes from cells overexpressing specific adenosine receptor subtypes. This will determine the binding affinity (Ki) of this compound for each receptor.
-
cAMP Assay: As adenosine receptors are G-protein coupled receptors that modulate cyclic AMP (cAMP) levels, measure intracellular cAMP concentrations in response to this compound treatment.[1][7] This can be done using commercially available ELISA or FRET-based kits.
-
Phosphorylation Analysis: Investigate the phosphorylation status of key downstream signaling proteins, such as ERK1/2, by Western blotting or phospho-flow cytometry.[7] Studies have shown that this compound can induce ERK1/2 phosphorylation in an A2AR-dependent manner.[1][7]
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental logic and the underlying molecular mechanisms, graphical representations are invaluable.
Caption: General workflow for validating this compound's immunomodulatory specificity.
Caption: Simplified signaling pathway of this compound via the A2A receptor.
Off-Target Effects and Broader Specificity
A comprehensive validation of specificity must also consider potential off-target effects. While the primary focus is often on adenosine receptors, this compound could interact with other cellular components.
Strategies to Investigate Off-Target Effects:
-
Broad Kinase and Receptor Screening: Utilize commercially available screening panels to test this compound against a wide array of kinases, GPCRs, and other common drug targets.
-
Transcriptomic and Proteomic Analysis: Employ RNA-sequencing and mass spectrometry-based proteomics to obtain an unbiased view of the global changes in gene and protein expression induced by this compound. This can reveal unexpected pathway modulation.
-
Comparison with Metabolically Stable Analogs: The use of inosine analogs that are resistant to metabolic breakdown, such as INO-2002, can help to dissect the effects of the parent compound from its metabolites.[12]
Conclusion
Validating the specificity of this compound's immunomodulatory effects is a multi-faceted process that requires a combination of in vitro and in vivo approaches. By employing rigorous experimental designs with appropriate comparators and controls, researchers can build a robust data package that clearly defines the compound's mechanism of action. The use of head-to-head comparisons with adenosine, selective receptor antagonists, and broad, unbiased screening methods will be instrumental in delineating the unique therapeutic potential of this compound and paving the way for its clinical development. This systematic approach will not only enhance our understanding of purinergic signaling in the immune system but also provide the necessary evidence to support the development of novel and specific immunomodulatory therapies.
References
- 1. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine shapes PD-1 blockade responses and synergizes with dual PD-1/CTLA-4 immunotherapy to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine, an Endogenous Purine Nucleoside, Suppresses Immune Responses and Protects Mice from Experimental Autoimmune Encephalomyelitis: a Role for A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate and inosine coordinate innate immune response to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of purine nucleosides, adenosine and inosine, in a mouse model of pleurisy: evidence for the role of adenosine A2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. THE NOVEL INOSINE ANALOGUE INO-2002 EXERTS AN ANTI-INFLAMMATORY EFFECT IN A MURINE MODEL OF ACUTE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Purine Antioxidants: L-Inosine vs. Uric Acid in an In Vitro Setting
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the antioxidant capacities of L-Inosine and its metabolic end-product, uric acid. This analysis is supported by established experimental protocols and illustrates the potential of these molecules in mitigating oxidative stress.
Uric acid, the final product of purine (B94841) metabolism in humans, is well-regarded for its significant contribution to the antioxidant capacity of plasma[1][2]. It is a potent scavenger of various reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and hydroxyl radicals[3]. This compound, a precursor to uric acid, has also demonstrated antioxidant properties[4][5][6]. While some of its protective effects are attributed to its conversion to uric acid, in vitro studies suggest that this compound possesses intrinsic antioxidant activity, capable of reducing ROS generation and protecting DNA from oxidative damage[4][5][6]. This guide delves into a comparative analysis of their in vitro antioxidant potential.
Quantitative Comparison of Antioxidant Capacity
To provide a clear comparison, the following table summarizes hypothetical data from two standard in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are widely used to determine the antioxidant capacity of various compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity relative to the standard antioxidant, Trolox.
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) |
| This compound | DPPH | 120 | 0.8 |
| ABTS | 85 | 1.2 | |
| Uric Acid | DPPH | 75 | 1.5 |
| ABTS | 50 | 2.0 | |
| Ascorbic Acid (Control) | DPPH | 45 | 2.5 |
| ABTS | 30 | 3.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate a comparative experimental outcome. Actual values may vary based on specific experimental conditions.
Experimental Methodologies
Detailed protocols for the DPPH and ABTS assays are provided below to enable researchers to replicate and validate these findings.
DPPH Radical Scavenging Assay
The DPPH assay is a common method to assess a compound's ability to act as a free radical scavenger or hydrogen donor[7][8][9].
Principle: DPPH is a stable free radical that, upon accepting an electron or hydrogen radical from an antioxidant, is converted to a stable, diamagnetic molecule[8][10]. This reduction results in a color change from purple to yellow, which is measured spectrophotometrically at 517 nm[7][8][10].
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, uric acid, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or a buffer solution).
-
Prepare a series of dilutions for each test compound.
-
-
Assay:
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+)[11][12][13].
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form[11]. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration[11].
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[13].
-
Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm[14].
-
Prepare stock solutions and serial dilutions of this compound, uric acid, and a Trolox standard.
-
-
Assay:
-
In a 96-well microplate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes[13].
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader[11].
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS•+ solution without antioxidant) and A_sample is the absorbance of the test sample.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the samples with that of a Trolox standard curve.
-
Visualizing the Experimental Workflow and Antioxidant Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflow and the proposed antioxidant mechanisms of this compound and uric acid.
Caption: Workflow for in vitro antioxidant capacity assays.
Caption: Antioxidant mechanisms of this compound and Uric Acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine and inosine display antioxidant activity, protect DNA in vitro from oxidative damage induced by reactive oxygen species, and serve as radioprotectors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection by inosine in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
L-Inosine Versus Hypoxanthine: A Comparative Analysis of Neuroprotective Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective properties of L-Inosine and its metabolic precursor, hypoxanthine (B114508). The following analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and mechanistic pathways to delineate the potential therapeutic advantages of each compound in the context of neurological insults.
Executive Summary
Current preclinical evidence strongly suggests that this compound exhibits multifaceted neuroprotective effects across a range of neurological disorder models. Its mechanisms of action are diverse, encompassing anti-inflammatory, antioxidant, and axon-regenerative pathways, often mediated through adenosine (B11128) receptor signaling. In contrast, the role of hypoxanthine in neuroprotection is more ambiguous, with studies reporting both potential benefits, such as anti-inflammatory effects, and detrimental outcomes, including exacerbation of ischemic injury and induction of cell death. Direct comparative studies establishing the superiority of one compound over the other are lacking in the current literature. This guide synthesizes the available data to facilitate an informed perspective on their relative neuroprotective potential.
This compound: A Multi-Modal Neuroprotectant
This compound, a naturally occurring purine (B94841) nucleoside, has demonstrated significant promise as a neuroprotective agent in various experimental settings. Its therapeutic potential appears to stem from its ability to modulate multiple cellular pathways implicated in neuronal survival and regeneration.
Key Neuroprotective Mechanisms of this compound:
-
Anti-inflammatory Effects: Inosine (B1671953) has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[1][2] One of its key mechanisms is the suppression of NLRP3 inflammasome activation in microglial cells, which is dependent on the activation of adenosine A2A and A3 receptors.[3]
-
Antioxidant Properties: Inosine contributes to the reduction of oxidative stress by increasing the levels of endogenous antioxidants like glutathione (B108866) and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase.[1][4] Furthermore, its metabolism to uric acid, a potent natural antioxidant, is believed to contribute significantly to its neuroprotective capacity.[1][5]
-
Promotion of Axonal Growth: A notable characteristic of inosine is its ability to stimulate axonal outgrowth and rewiring both in vitro and in vivo.[6] This has significant implications for recovery from spinal cord injury and stroke.
-
Modulation of Adenosine Receptors: Many of the neuroprotective effects of inosine are mediated through its interaction with adenosine A1 and A2A receptors, which are involved in regulating neurotransmission and neuronal survival.[1]
Experimental Evidence for this compound's Neuroprotection
The neuroprotective efficacy of this compound is supported by a growing body of preclinical data across various models of neurological diseases.
| Experimental Model | Key Findings | Reference |
| Alzheimer's Disease (AD) | In a rat model of AD induced by streptozotocin (B1681764), inosine treatment (50 and 100 mg/kg) prevented memory impairment and mitigated oxidative alterations in the brain.[5][7] | [5][7] |
| Parkinson's Disease (PD) | In a cellular model of PD using H2O2-induced toxicity in MES 2.5 cells, inosine demonstrated anti-inflammatory, trophic, and antitoxic effects, dependent on the presence of astrocytes.[1][8] In an LPS-induced mouse model, inosine treatment mitigated the loss of dopaminergic neurons in the substantia nigra.[3] | [1][3][8] |
| Aging | In aged female rats, inosine administration (100 and 200 mg/kg for 15 days) significantly improved learning and memory, reduced lipid peroxidation and nitrite (B80452) levels, and increased reduced glutathione and superoxide dismutase levels.[4] | [4] |
| Traumatic Brain Injury (TBI) | Following controlled cortical impact in rats, interstitial brain levels of inosine, along with adenosine and hypoxanthine, were dramatically increased, suggesting a role in the endogenous protective response.[9] | [9] |
Hypoxanthine: A Compound with a Dual Role
Hypoxanthine is a purine derivative that is an intermediate in the metabolism of adenosine and inosine. Its role in neuroprotection is considerably more complex and, at times, contradictory compared to this compound.
Potential Neuroprotective and Detrimental Effects of Hypoxanthine:
-
Anti-inflammatory and Antidepressant-like Effects: Recent studies suggest that hypoxanthine may exert anti-inflammatory effects, which could be beneficial in neurological conditions with an inflammatory component.
-
Association with Ischemic Damage: In the context of cerebral ischemia, elevated levels of hypoxanthine are often considered markers of ATP breakdown and energy failure.[9][10] The metabolism of hypoxanthine by xanthine (B1682287) oxidase can generate reactive oxygen species, potentially contributing to reperfusion injury.[11]
-
Induction of Cell Death: Some studies have indicated that high concentrations of hypoxanthine can be neurotoxic. For instance, intrastriatal administration of hypoxanthine in rats led to mitochondrial dysfunction and apoptotic cell death.[12]
-
Link to Brain Edema: Clinical research has associated elevated hypoxanthine levels with the development of brain edema following ischemic stroke.[13]
Experimental Evidence for Hypoxanthine's Effects
The experimental data for hypoxanthine's role in the central nervous system is mixed, highlighting its context-dependent effects.
| Experimental Model | Key Findings | Reference |
| Ischemic Stroke | In patients with large ischemic stroke, higher levels of hypoxanthine were associated with increased brain edema.[13] | [13] |
| Traumatic Brain Injury (TBI) | Following TBI in rats, interstitial hypoxanthine levels increased significantly, peaking around 30 minutes post-injury.[9] | [9] |
| In vitro Cell Culture | Intrastriatal administration of 10 μM hypoxanthine in rats resulted in a decrease in the number of live cells and an increase in apoptotic cells.[12] | [12] |
| Brain Capillaries | Isolated brain capillaries have been shown to transport hypoxanthine and possess xanthine oxidase activity, suggesting a potential for localized free radical production.[11] | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the key signaling pathways for this compound's neuroprotective actions and a conceptual workflow for evaluating neuroprotection.
Caption: Signaling pathways of this compound's neuroprotective effects.
Caption: General experimental workflow for comparing neuroprotective agents.
Experimental Protocols
The following summarizes a typical experimental protocol for evaluating the neuroprotective effects of this compound in an animal model of Alzheimer's disease, as adapted from the literature.[7]
1. Animal Model:
-
Subjects: Adult male Wistar rats.
-
Induction of Alzheimer's-like Pathology: Bilateral intracerebroventricular injection of streptozotocin (STZ; 3 mg/kg) is used to induce a model of sporadic Alzheimer's disease. A sham group receives saline injections.
2. Treatment:
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally at doses of 50 mg/kg and 100 mg/kg.
-
Dosing Regimen: Treatment begins after the induction of the disease model and continues for a specified period, for example, 25 consecutive days.
3. Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory, rats are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured.
-
Elevated Plus Maze: This test is used to evaluate anxiety-like behavior and can also provide insights into learning and memory based on transfer latency.
4. Neurochemical and Histological Analysis:
-
Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cerebral cortex) are collected.
-
Oxidative Stress Markers: Levels of reactive oxygen species, nitrite, and the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase) are measured using spectrophotometric assays.
-
Enzyme Activity Assays: The activity of acetylcholinesterase (AChE) and Na+, K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase are determined.
-
Histopathology: Brain sections are stained (e.g., with Hematoxylin and Eosin) to assess neuronal damage, such as the presence of pyknotic neurons in the hippocampal CA1 region.
5. Statistical Analysis:
-
Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare the different treatment groups.
Conclusion
Based on the currently available evidence, this compound presents a more robust and consistent profile as a neuroprotective agent compared to hypoxanthine. The multifaceted mechanisms of this compound, including its anti-inflammatory, antioxidant, and axon-regenerative properties, are well-documented in a variety of preclinical models. In contrast, the role of hypoxanthine is dichotomous; while it may have some beneficial anti-inflammatory effects, its association with oxidative stress, excitotoxicity, and cell death, particularly in the context of ischemia, raises significant concerns about its therapeutic potential for neuroprotection.
Further research, including direct head-to-head comparative studies, is warranted to definitively elucidate the relative efficacy and safety of this compound and hypoxanthine. However, for the purposes of guiding future drug development efforts, this compound currently stands out as the more promising candidate for therapeutic intervention in neurological disorders.
References
- 1. Frontiers | Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? [frontiersin.org]
- 2. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine improves cognitive function and decreases aging-induced oxidative stress and neuroinflammation in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protection by inosine in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interstitial adenosine, inosine, and hypoxanthine are increased after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular adenosine, inosine, hypoxanthine, and xanthine in relation to tissue nucleotides and purines in rat striatum during transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of hypoxanthine transport and xanthine oxidase activity in brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxanthine Induces Neuroenergetic Impairment and Cell Death in Striatum of Young Adult Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxanthine is a pharmacodynamic marker of ischemic brain edema modified by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Inosine's Role in Ischemic Stroke Recovery: A Comparative Guide with Genetic Knockdown Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Inosine's therapeutic potential in an ischemic stroke model against alternative strategies. We delve into the validation of its mechanism of action through genetic knockdown approaches, presenting supporting experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of its role in neuronal recovery.
This compound in Ischemic Stroke: A Focus on Neuroregeneration
Ischemic stroke, a leading cause of long-term disability, results from the interruption of blood flow to the brain, leading to neuronal death and functional deficits. While current acute treatments focus on restoring blood flow, there is a critical need for therapies that promote recovery and regeneration in the post-stroke phase. This compound, a naturally occurring purine (B94841) nucleoside, has emerged as a promising candidate for promoting axonal rewiring and improving functional outcomes after stroke.[1] Unlike neuroprotective agents that aim to reduce the initial infarct size, this compound's primary benefit appears to lie in its ability to stimulate anatomical reorganization of neural pathways.[1]
Comparative Efficacy of this compound and Alternative Stroke Therapies
To provide a clear comparison, the following table summarizes the quantitative outcomes of this compound treatment versus a standard-of-care thrombolytic agent, tissue Plasminogen Activator (tPA), in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common experimental model of ischemic stroke.
| Treatment Group | Animal Model | Key Outcome Measure | Result | Reference |
| This compound | Rat (MCAO) | Infarct Volume | Significantly less tissue loss 3 weeks after MCAO | [2] |
| Rat (MCAO) | Locomotor Activity | Significantly higher locomotor activity 2 days and up to 2 weeks after MCAO | [2] | |
| Rat (MCAO) | Neurological Deficit Score | Improved neurodeficit score | [3] | |
| Rat (MCAO) | Motor Coordination | Improved motor co-ordination | [3] | |
| tPA (recombinant) | Mouse (MCAO) | Infarct Volume | Significant reduction of ischemic injury | [4] |
| Mouse (MCAO) | Cortical, Striatal, and Total Hemispheric Infarcts | Significantly reduced at 24 hours after MCAO | [5] | |
| Mouse (MCAO) | Neurological Deficit | Did not affect functional outcome 24 hours after MCAO when administered with delay | [6] |
Validating the Mechanism: The Role of Adenosine (B11128) Receptors
The neurorestorative effects of this compound are believed to be mediated, at least in part, through its interaction with adenosine receptors. Studies suggest that this compound's protective effect against ischemia/reperfusion-related insults may involve the activation of adenosine A3 receptors.[2] While pharmacological antagonists have been used to probe this interaction, genetic knockdown studies provide more definitive evidence of the receptor's role.
Although a direct study combining this compound treatment with genetic knockdown of adenosine receptors in a stroke model is not yet available in the published literature, studies using A2A receptor knockout mice have shown attenuated cerebral infarction and improved neurological function following transient focal ischemia.[7] This suggests that targeting adenosine receptor pathways is a viable strategy for stroke therapy.
The following diagram illustrates the proposed signaling pathway for this compound's action and the principle of its validation through genetic knockdown.
Caption: Proposed signaling pathway of this compound in promoting post-stroke recovery and its validation via genetic knockdown.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rodent Model
The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia that mimics human stroke.
Procedure:
-
Anesthesia: Anesthetize the rodent (rat or mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Duration: For transient MCAO, the suture is left in place for a specific duration (e.g., 60-120 minutes) before being withdrawn to allow reperfusion. For permanent MCAO, the suture remains in place.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and hydration.
This compound Administration
Dosage and Administration:
-
Route: Intracerebroventricular (ICV) or intraperitoneal (IP) administration has been used.
-
Dosage (Rat):
-
Timing: Administration can be before the ischemic insult (pretreatment) or at various time points after MCAO.
Neurobehavioral Assessments
A battery of behavioral tests is used to assess functional deficits and recovery in rodent models of stroke.
-
Garcia Neurological Scale: A composite scoring system evaluating spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.[11]
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.[11][12]
-
Cylinder Test: Evaluates forelimb use asymmetry by observing the animal's forelimb placement against the walls of a transparent cylinder.[13]
-
Adhesive Removal Test: Measures sensory and motor function by timing how long it takes for the animal to remove a small piece of adhesive tape from its paw.[12]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for validating this compound's role and the logical relationship between the key components of the study.
Caption: A typical experimental workflow for comparing this compound with other treatments in a stroke model.
References
- 1. clinician.com [clinician.com]
- 2. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant tissue plasminogen activator reduces infarct size after reversible thread occlusion of middle cerebral artery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Mouse Model of Thromboembolic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A2A Adenosine Receptor Deficiency Attenuates Brain Injury Induced by Transient Focal Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective mechanisms of inosine in platelet activation and cerebral ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of intranasal guanosine administration on brain function in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the cost-effectiveness of L-Inosine versus other experimental therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative cost-effectiveness analysis of L-Inosine against other experimental therapeutics, with a focus on neurodegenerative diseases. Given the current landscape of clinical trial data, a direct, data-rich comparison is challenging. However, this guide offers a methodological blueprint, integrating available data with established economic evaluation principles to empower researchers in designing and interpreting studies that can generate the necessary evidence for such comparisons.
Introduction to this compound and the Rationale for Cost-Effectiveness Analysis
This compound is an endogenous purine (B94841) nucleoside that plays a role in various physiological processes.[1] It is a precursor to uric acid, a potent antioxidant, which has been hypothesized to have neuroprotective effects.[2] This has led to the investigation of this compound as a potential therapeutic for neurodegenerative conditions such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).[1][3] While some preclinical studies have shown promise, clinical trials in these areas have largely not demonstrated significant efficacy in slowing disease progression.
In the realm of drug development, particularly for chronic and debilitating diseases, demonstrating clinical efficacy is only the first hurdle. A thorough evaluation of a new therapeutic's cost-effectiveness is crucial for its translation into clinical practice and for reimbursement decisions. This involves comparing the costs of the new treatment with its health benefits, often measured in Quality-Adjusted Life Years (QALYs), relative to existing or other experimental therapies.[4][5]
This guide will walk through the essential components of a cost-effectiveness analysis, using this compound as a case study and drawing comparisons with other experimental and established neuroprotective agents for which economic data is available.
Data Presentation: A Framework for Quantitative Comparison
A direct quantitative comparison of the cost-effectiveness of this compound is hampered by the lack of robust efficacy data from pivotal clinical trials. However, we can establish a framework for how such data, once generated, would be presented and analyzed. The following tables provide a template, populated with available data for comparator drugs and hypothetical data for this compound to illustrate the concept.
Table 1: Estimated Annual Costs of this compound and Comparator Neuroprotective Agents
| Therapeutic Agent | Indication | Estimated Annual Drug Cost (USD) | Estimated Annual Monitoring & Administration Costs (USD) | Total Estimated Annual Cost (USD) | Data Source/Assumptions |
| This compound | Neuroprotection (Hypothetical) | $180 - $360 | $500 - $1,500 | $680 - $1,860 | Based on supplement pricing and estimated monitoring for uric acid levels. |
| Riluzole (B1680632) | ALS | ~$70,000 | ~$1,000 | ~$71,000 | [4][6] |
| Edaravone (B1671096) (IV) | ALS | ~$171,000 | ~$2,000 | ~$173,000 | [7] |
| Edaravone (Oral) | ALS | ~$171,000 | ~$500 | ~$171,500 | [7] |
| Pramipexole | Parkinson's Disease | ~$2,400 | ~$500 | ~$2,900 | [8] |
| Rasagiline | Parkinson's Disease | ~$4,800 | ~$500 | ~$5,300 | [9] |
| Cerebrolysin | Stroke | ~$1,000 - $2,000 | ~$500 | ~$1,500 - $2,500 | [10] |
Table 2: Cost-Effectiveness of Comparator Neuroprotective Agents
| Therapeutic Agent | Indication | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained (USD) | Conclusion of Study | Data Source |
| Riluzole | ALS | $20,904 - $25,794 | Considered cost-effective in the UK.[4] | [4] |
| Riluzole | ALS | $163,631 - $163,956 | Not considered cost-effective in Thailand.[11] | [11] |
| Edaravone (Oral) | ALS | > $1,000,000 | Not considered cost-effective.[7] | [7] |
| Rasagiline vs. Levodopa | Parkinson's Disease | Dominant (more effective, less costly) | Cost-effective.[9] | [9] |
| Pramipexole vs. Levodopa | Parkinson's Disease | Cost-effective (ICER not specified) | Cost-effective.[8] | [8] |
| Edaravone vs. Ozagrel | Stroke | Dominant (more effective, less costly) | Cost-effective.[12] | [12] |
| Cerebrolysin | Stroke | Favorable | Offers cost-effectiveness advantages.[10] | [10] |
Hypothetical this compound Scenario:
To perform a cost-effectiveness analysis for this compound, we would need efficacy data from a randomized controlled trial (RCT). Let's assume a hypothetical RCT of this compound in early Parkinson's disease compared to standard of care (SoC).
-
Outcome: The trial would measure the change in QALYs over a specified period. QALYs are calculated by multiplying the time spent in a health state by the utility value of that health state.[5][13]
-
Costs: The analysis would include the cost of this compound, monitoring costs (e.g., for serum urate levels to prevent gout and kidney stones), and any other healthcare costs.[2]
If the hypothetical trial showed that this compound resulted in an incremental QALY gain of 0.05 over two years at an additional cost of $3,000 compared to SoC, the ICER would be:
ICER = Incremental Cost / Incremental QALYs = $3,000 / 0.05 = $60,000 per QALY gained.
This ICER would then be compared to a willingness-to-pay (WTP) threshold (e.g., $50,000 to $150,000 per QALY in the US) to determine its cost-effectiveness.
Experimental Protocols: Generating the Necessary Data
To conduct a robust cost-effectiveness analysis, high-quality data from well-designed preclinical and clinical studies are essential.
Preclinical Efficacy and Safety Assessment
Objective: To establish the neuroprotective potential and safety profile of this compound in a relevant animal model of a neurodegenerative disease (e.g., Parkinson's disease).
Animal Model: A well-established neurotoxin-based model, such as the MPTP mouse model of Parkinson's disease, would be appropriate.[14] This model recapitulates some of the key pathological features of the disease, including dopaminergic neuron loss.
Experimental Groups:
-
Control (Vehicle)
-
MPTP + Vehicle
-
MPTP + this compound (multiple dose levels)
-
MPTP + Positive Control (e.g., Rasagiline)
Methodology:
-
Drug Administration: this compound and the positive control would be administered before and/or after MPTP induction.
-
Behavioral Analysis: Motor function would be assessed using tests such as the rotarod and open field test to measure coordination and locomotor activity.
-
Biochemical Analysis: Post-mortem analysis of brain tissue would include:
-
Measurement of dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Assessment of oxidative stress markers (e.g., malondialdehyde, glutathione).[15]
-
Quantification of inflammatory markers (e.g., TNF-α, IL-1β).
-
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[15]
Clinical Trial Protocol for Efficacy and Health Utility Assessment
Objective: To evaluate the efficacy, safety, and impact on quality of life of this compound in patients with early-stage Parkinson's disease.
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
Participants: Patients with a recent diagnosis of Parkinson's disease, not yet on dopaminergic therapy.
Intervention:
-
This compound (dose titrated to achieve a target serum urate level)
-
Placebo
Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) total score over 24 months.
Secondary Endpoints:
-
Health-Related Quality of Life: Measured using the EQ-5D questionnaire at baseline and regular intervals to calculate QALYs.[16]
-
Safety and Tolerability: Monitoring of adverse events, with a focus on gout and nephrolithiasis.
-
Biomarkers: Measurement of serum and CSF urate levels, and potentially other biomarkers of neurodegeneration such as neurofilament light chain (NfL).[17][18]
Cost Data Collection: Alongside the clinical trial, data on all healthcare resource utilization (e.g., hospitalizations, physician visits, concomitant medications) would be collected to determine the total costs associated with each treatment arm.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to neuroprotective effects.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical comparison of neuroprotective agents.
Logical Framework for Cost-Effectiveness Analysis
Caption: Logical flow of a cost-effectiveness analysis.
Conclusion
While this compound has a plausible mechanism of action for neuroprotection, its clinical efficacy remains unproven. This guide provides a framework for researchers to understand and generate the necessary data for a comprehensive cost-effectiveness analysis. By following the outlined experimental protocols and applying the principles of economic evaluation, the true value of this compound as a potential therapeutic can be rigorously assessed. The provided tables and diagrams serve as tools to structure and visualize the complex data and processes involved in such an analysis. Ultimately, a robust evidence base that includes both clinical efficacy and cost-effectiveness is paramount for the successful development and adoption of any new therapeutic agent.
References
- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Trial Secures Phase III Funding to Study Effect on Slowing Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 3. Randomized trial of inosine for urate elevation in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cost utility analysis of riluzole for the treatment of amyotrophic lateral sclerosis in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality-adjusted life year - Wikipedia [en.wikipedia.org]
- 6. Cost-benefit analysis of riluzole for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icer.org [icer.org]
- 8. Cost effectiveness of pharmacotherapies in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Economic Evaluation of Interventions in Parkinson's Disease: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, safety, and cost-effectiveness analysis of Cerebrolysin in acute ischemic stroke: A rapid health technology assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Cost-effectiveness analysis of the neuroprotective agent edaravone for noncardioembolic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality-Adjusted Life Years QALY in Cost-Effectiveness Analysis | Mapi Research Trust [mapi-trust.org]
- 14. wjpmr.com [wjpmr.com]
- 15. benchchem.com [benchchem.com]
- 16. Estimation of Quality‐adjusted Life Years alongside clinical trials: the impact of ‘time‐effects’ on trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomarkers for evaluation of clinical efficacy of multipotential neuroprotective drugs for Alzheimer’s and Parkinson’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
Safety Operating Guide
Navigating the Disposal of L-Inosine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe and logistical disposal of L-Inosine, a naturally occurring nucleoside used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper chemical waste disposal protocols is paramount to prevent environmental contamination and maintain regulatory compliance.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Protective Clothing | A standard laboratory coat to prevent skin contact. |
| Respiratory Protection | A dust mask or respirator is recommended if there is a potential for generating dust. |
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. The primary principle is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused or expired product, solutions, and contaminated labware (e.g., weighing papers, pipette tips, tubes, gloves), should be considered chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed to prevent unforeseen chemical reactions.[3]
Step 2: Waste Containment
-
Collect all solid this compound waste and contaminated materials in a designated, durable, and leak-proof container with a secure lid.
-
For solutions of this compound, use a compatible, leak-proof liquid waste container.
-
Ensure containers are not filled beyond 90% capacity to prevent spills and allow for expansion.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste " (as a best practice for all chemical waste), the full chemical name "This compound ," and the date of accumulation.[4] Chemical formulas or abbreviations should not be used.[4]
-
Include the concentration (if in solution) and an estimated quantity of the waste.
-
Affix any additional hazardous waste tags or labels as required by your institution's EHS department.
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][5]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure the container remains closed at all times, except when adding waste.[5][6]
Step 5: Request for Waste Pickup
-
Once the container is full or you no longer generate this type of waste, submit a chemical waste pickup request to your institution's EHS department or designated waste management provider.
-
Do not dispose of this compound down the drain or in the regular trash. [1][2][7]
Step 6: Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.
Step 7: Empty Container Disposal
-
A container that has held this compound should be managed as chemical waste.
-
If the container is to be disposed of as regular trash, it must be thoroughly triple-rinsed with a suitable solvent (like water) capable of removing the residue. The rinsate must be collected and disposed of as chemical waste.[6]
-
Deface all chemical labels from the empty, rinsed container before disposal.[6]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or specific pH requirements, were found for this compound in the reviewed safety data sheets and disposal guidelines. The general principle is to treat all non-trivial quantities as chemical waste to be collected by a professional disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
